molecular formula C8H12O2 B7800947 Ethyl sorbate CAS No. 5941-48-0

Ethyl sorbate

Cat. No.: B7800947
CAS No.: 5941-48-0
M. Wt: 140.18 g/mol
InChI Key: OZZYKXXGCOLLLO-TWTPFVCWSA-N
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Description

Ethyl sorbate is a fatty acid ester obtained by formal condensation of the carboxy group of sorbic acid and the hydroxy group of ethanol. It has a role as a metabolite. It is functionally related to a sorbic acid.
This compound is a natural product found in Averrhoa carambola with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZYKXXGCOLLLO-TWTPFVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883712
Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; warm, fruity aroma
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.939
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2396-84-1, 5941-48-0
Record name Ethyl sorbate
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Record name Ethyl sorbate
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Record name ETHYL SORBATE
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name Ethyl hexa-2,4-dienoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL SORBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl sorbate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040463
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

what is ethyl sorbate and its chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Sorbate for Scientific Professionals

Introduction: Defining this compound

This compound, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester that plays a significant role across various scientific and industrial domains.[1][2][3] It is formed through the formal condensation of the carboxyl group of sorbic acid with the hydroxyl group of ethanol.[1][2] The defining characteristic of this compound is its chemical structure, which features a conjugated system of double bonds, imparting unique chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

The molecular formula for this compound is C₈H₁₂O₂.[1][2][4][5] This compound is recognized for its distinct warm, fruity aroma, which has led to its widespread use as a flavoring agent in the food industry.[2][4] Beyond its organoleptic properties, its conjugated diene structure is responsible for its utility as an antimicrobial preservative and as a versatile intermediate in advanced organic synthesis.[4][6]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application in research and development. This compound is identified by several key descriptors, which are crucial for regulatory compliance and accurate sourcing.

IdentifierValue
IUPAC Name ethyl (2E,4E)-hexa-2,4-dienoate[1][6]
CAS Number 2396-84-1[2][4][6]
Molecular Formula C₈H₁₂O₂[1][2][4][5]
Molecular Weight 140.18 g/mol [1][2][6]
FEMA Number 2459[1][2]
EC Number 219-258-2
InChI Key OZZYKXXGCOLLLO-TWTPFVCWSA-N[1][2][6]

The molecular structure of this compound is central to its functionality. The ester group and the conjugated C=C double bonds are the primary sites of chemical reactivity.

Caption: Chemical structure of ethyl (2E,4E)-hexa-2,4-dienoate.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various matrices, its storage requirements, and its suitability for specific applications. It is typically a clear, colorless to light yellow liquid.[2][4]

PropertyValueSource
Appearance Clear colorless to yellowish liquid/oil[2][5]
Odor Profile Warm, fruity, anise, licorice-like[2]
Taste Profile Fruity, sweet, green, pineapple-like at 30 ppm[2]
Boiling Point 82-83 °C at 13 mmHg[2][7]
Density 0.956 g/mL at 25 °C[2][7]
Refractive Index (n20/D) 1.494[2][7]
Flash Point 69 °C (156.2 °F) - closed cup[8]
Solubility Soluble in alcohol and oils; slightly soluble in water[2][4][6]

Its combustible nature and limited water solubility are critical considerations for formulation development and safe handling.[6][8] The compound should be stored in a cool, dry, well-ventilated area away from ignition sources.[2][8]

Synthesis and Reaction Mechanisms

The most common and industrially viable method for producing this compound is through the Fischer-Speier esterification of sorbic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Principle of Synthesis: Fischer-Speier Esterification

The reaction involves the protonation of the carbonyl oxygen of sorbic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the this compound ester. The use of an acid catalyst is crucial for achieving a reasonable reaction rate. To drive the equilibrium towards the product side, water is often removed as it is formed, for example, through azeotropic distillation.[6]

synthesis_workflow sorbic_acid Sorbic Acid (Substrate) mixing Mixing and Reflux sorbic_acid->mixing ethanol Ethanol (Reagent/Solvent) ethanol->mixing catalyst H₂SO₄ (Acid Catalyst) catalyst->mixing workup Reaction Workup (Neutralization, Washing) mixing->workup Reaction Completion purification Purification (Distillation) workup->purification Crude Product product This compound (Final Product) purification->product Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis
  • Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark apparatus (or soxhlet extractor with drying agent) for water removal.

  • Charging Reactants: To the flask, add sorbic acid (1.0 eq), absolute ethanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Add a boiling chip.

  • Reaction: Heat the mixture to reflux. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to obtain pure this compound.[2]

Alternative synthesis routes include the reaction of sorbyl chloride with absolute ethanol or the use of micro-reactors for enhanced control over reaction parameters.[2][6]

Core Applications and Mechanisms of Action

This compound's unique combination of sensory properties and biological activity makes it a valuable compound in several fields.

Flavor and Fragrance Agent

Due to its pleasant fruity aroma and flavor profile, this compound is recognized by the FDA as a synthetic flavoring agent and is generally recognized as safe (GRAS).[1] It is used to impart notes of pineapple, papaya, and passion fruit in products like beverages, ice cream, candy, and baked goods.[2]

Antimicrobial Preservative

Functionally related to sorbic acid, this compound exhibits antimicrobial properties, particularly against molds and yeasts.[1][4] The proposed mechanism of action involves the disruption of microbial cell membranes by the conjugated double bond system.[6] This interaction increases membrane permeability, leading to the leakage of essential cellular components and subsequent cell death. This property is of significant interest in the development of self-preserving cosmetic and pharmaceutical formulations.[6]

Intermediate in Organic Synthesis

For drug development professionals, the reactivity of this compound makes it a valuable synthetic intermediate.[4][5] The conjugated diene system can participate in various chemical transformations, including Diels-Alder reactions and Michael additions. For instance, it has been used in the synthesis of O-allyl-N,N-dimethyl-D-pyrrolosamine. Its ability to react with heterocyclic amines via aza-Michael addition to form new, biologically active compounds is an active area of research.[6]

Emerging Research Applications

Current research is exploring novel applications for this compound. These include its use as a biofuel additive to improve the stability of biodiesel and as a monomer for the synthesis of biodegradable polymers.[6]

Safety, Handling, and Regulatory Overview

While generally considered safe for its intended use in food, proper handling is essential in a laboratory or industrial setting. This compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[8][9]

  • GHS Classification: Not classified as hazardous under most reports.[1][10] However, some suppliers label it as a combustible liquid (H227).[9]

  • Personal Protective Equipment (PPE): Use of protective gloves, safety glasses with side-shields, and appropriate clothing is recommended to avoid skin and eye contact.[8][9] Work should be conducted in a well-ventilated area.[8]

  • Storage: Store in tightly closed containers in a dry, cool, and well-ventilated place, away from strong bases or other incompatible materials.[2][8]

  • Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[1] It is listed in the FDA's database of substances added to food.[1]

Conclusion

This compound is a multifaceted compound whose utility is derived directly from its chemical structure. The interplay between its ester functionality and conjugated diene system confers a unique combination of a desirable fruity aroma, potent antimicrobial activity, and versatile chemical reactivity. For researchers and scientists, it serves not only as a standard flavoring agent and preservative but also as a valuable building block in organic synthesis for the development of novel molecules and materials. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in both academic and industrial research.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1550470, this compound. Retrieved from [Link]

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  • The Good Scents Company (n.d.). (E,E)-ethyl sorbate, 2396-84-1. Retrieved from [Link]

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  • MetaSci (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl Sorbate from Sorbic Acid and Ethanol

Introduction

This compound, the ethyl ester of sorbic acid, is a naturally occurring fatty acid ester found in fruits like starfruit and mango.[1] It is widely utilized as a flavoring agent in the food and beverage industry, imparting a warm, fruity aroma.[1][2][3][4] Beyond its organoleptic properties, this compound and other sorbates serve as crucial preservatives due to their antimicrobial, particularly antifungal, properties.[4][5] This guide provides a comprehensive technical overview of the synthesis of this compound from sorbic acid and ethanol, focusing on the underlying chemical principles, practical experimental protocols, and methods for characterization.

The Chemistry of Synthesis: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of sorbic acid with ethanol.[6] This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[7]

Reaction Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[8] The mechanism proceeds through several key steps:[7][9]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of sorbic acid, increasing the electrophilicity of the carbonyl carbon.[7][9]

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[7]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[7]

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion to yield the this compound ester and regenerate the acid catalyst.[7]

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used, or the water produced during the reaction is removed.[7][8][10]

Catalysis in this compound Synthesis

A variety of acid catalysts can be employed for the Fischer-Speier esterification of sorbic acid. The choice of catalyst can influence reaction rates and yields.

Homogeneous Catalysts
  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a widely used, effective, and inexpensive catalyst for this reaction.[6]

  • p-Toluenesulfonic Acid (TsOH): This is another strong acid catalyst commonly used in esterification reactions.[7]

  • Gaseous Hydrogen Chloride (HCl): An alternative method involves bubbling gaseous HCl through a solution of sorbic acid in ethanol.[6][11]

Heterogeneous and Green Catalysts

While traditional mineral acids are effective, there is growing interest in more environmentally benign and reusable catalysts.

  • Brønsted Acidic Ionic Liquids: These have been shown to be efficient and reusable catalysts for Fischer esterification, acting as both the catalyst and the reaction medium.[12]

  • Lewis Acids: Lewis acids such as scandium(III) triflate have also been utilized as catalysts.[7]

Optimizing Reaction Conditions

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions. Key parameters to optimize include:

ParameterRecommended ConditionRationale
Reactant Ratio Large excess of ethanolShifts the reaction equilibrium towards the product side (Le Châtelier's principle).[8]
Catalyst Loading Catalytic amount (e.g., a few drops of concentrated H₂SO₄)Sufficient to catalyze the reaction without causing significant side reactions.
Temperature Reflux (boiling point of the reaction mixture)Increases the reaction rate.[7]
Reaction Time 2-4 hoursTypically sufficient for reaching equilibrium. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[10]

Experimental Protocol: Synthesis and Purification

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment
  • Sorbic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

Synthesis Procedure
  • Reaction Setup: In a round-bottom flask, dissolve sorbic acid in an excess of absolute ethanol.[10]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[10] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[10]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[10]

  • Work-up: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.[10]

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[10]

  • Washing: Subsequently, wash the organic layer with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Concentration: Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.[10]

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography using a hexane-ethyl acetate solvent system to yield the pure product.[10] High yields, often exceeding 90%, can be achieved, particularly when a large excess of ethanol is used.[10]

Characterization of this compound

Following synthesis and purification, it is essential to confirm the identity and purity of the this compound.

Physical Properties
PropertyValue
Molecular Formula C₈H₁₂O₂[6]
Molecular Weight 140.18 g/mol [6]
Appearance Colorless to light yellow liquid[4][13]
Odor Warm, fruity[3][13]
Boiling Point 82-83 °C at 13 mmHg[3]
Density 0.956 g/mL at 25 °C[3]
Refractive Index n20/D 1.494[3]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the structure of the molecule.[14]

  • ¹³C NMR Spectroscopy: Carbon NMR is another powerful tool for structural elucidation.

  • FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule, such as the ester carbonyl group.[15][16]

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound.

Visualizing the Process

Fischer-Speier Esterification Mechanism

Fischer_Esterification SorbicAcid Sorbic Acid ProtonatedSorbicAcid Protonated Sorbic Acid SorbicAcid->ProtonatedSorbicAcid + H+ Ethanol Ethanol TetrahedralIntermediate Tetrahedral Intermediate Ethanol->TetrahedralIntermediate Nucleophilic Attack H_plus H+ (Catalyst) ProtonatedSorbicAcid->TetrahedralIntermediate Nucleophilic Attack ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer OxoniumIon Oxonium Ion ProtonatedIntermediate->OxoniumIon - H2O Water Water EthylSorbate This compound OxoniumIon->EthylSorbate - H+ H_plus_regen H+ (Catalyst)

Caption: Mechanism of Fischer-Speier Esterification

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Start: Mix Sorbic Acid & Ethanol AddCatalyst Add H2SO4 Catalyst Start->AddCatalyst Reflux Reflux for 2-4 hours AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess Ethanol (Rotary Evaporator) Cool->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash_Bicarb Wash with NaHCO3 (aq) Dissolve->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate under Vacuum Filter->Concentrate Purify Purify (Vacuum Distillation or Chromatography) Concentrate->Purify End End: Pure this compound Purify->End

Caption: Experimental Workflow for this compound Synthesis

Conclusion

The synthesis of this compound from sorbic acid and ethanol via Fischer-Speier esterification is a robust and well-established method. By understanding the reaction mechanism and optimizing key parameters, high yields of pure product can be consistently achieved. This guide provides the foundational knowledge and practical steps necessary for researchers and professionals to successfully synthesize and characterize this compound for various applications in the food, fragrance, and pharmaceutical industries.

References

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  • Tenger Chemical. (2024, October 15). Exploring the Role of Sorbates in Food Preservation and Safety.
  • ChemicalBook. (n.d.). This compound(5941-48-0) 1H NMR spectrum.
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A Technical Guide to the Natural Occurrence and Formation of Ethyl Sorbate in Fruits and Wines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl sorbate, the fatty acid ester formed from the condensation of sorbic acid and ethanol, presents a dual identity in the realm of food science. While found as a natural, albeit rare, constituent in certain tropical fruits, it is more commonly encountered in wine as a metabolic byproduct with significant sensory implications. Its presence is often linked to the use of sorbic acid or its salts as preservatives, where its subsequent formation can impart undesirable aromatic characteristics, thereby limiting the shelf life of the final product. This technical guide provides an in-depth exploration of the origins of this compound, beginning with its precursor, sorbic acid. It details the biochemical esterification process, its documented occurrence in botanical sources, and its complex role in enology. Furthermore, this document furnishes a comprehensive analytical protocol for the quantification of this compound, addresses the global regulatory framework, and discusses the implications for quality assurance in the food and beverage industry. This guide is intended for researchers, scientists, and quality control professionals seeking a deeper understanding of this impactful flavor compound.

Sorbic Acid: The Essential Precursor

The genesis of this compound is inextricably linked to its parent compound, sorbic acid (trans,trans-2,4-hexadienoic acid). Understanding the properties and origins of this precursor is fundamental to comprehending the formation of its ethyl ester.

Natural Origins and Physicochemical Properties

Sorbic acid was first isolated in 1859 from the berries of the mountain ash tree (Sorbus aucuparia), also known as rowanberries.[1][2][3] While it occurs naturally in some fruits, the sorbic acid used commercially as a food preservative is predominantly produced via chemical synthesis.[2][4] It is a straight-chain unsaturated fatty acid characterized as a white crystalline solid with low solubility in water, a property that often leads to the preferential use of its more soluble salt, potassium sorbate.[3][4]

PropertyValueSource
Chemical FormulaC₆H₈O₂[2][5]
Molecular Weight112.13 g/mol [3]
pKa4.75[3]
Water Solubility (20°C)0.16 g/100 mL[2][3]
Potassium Sorbate SolubilityVery soluble in water[3]
Antimicrobial Mechanism of Action

Sorbic acid is a widely utilized preservative valued for its ability to inhibit the growth of most molds, yeasts, and some bacteria.[4][5][6] Its antimicrobial efficacy is highly dependent on pH. The inhibitory action is primarily attributed to the undissociated form of the acid molecule, which can readily penetrate the cell membrane of microorganisms.[3] As the pH of the medium drops below sorbic acid's pKa of 4.75, the proportion of the undissociated, active form increases, enhancing its preservative effect.[3] Inside the cell, the acid dissociates, leading to a decrease in intracellular pH and the inhibition of key enzymes involved in cellular metabolism, ultimately arresting microbial growth.[3][7]

The Genesis of this compound: Esterification

This compound is formed through the chemical reaction known as Fischer esterification, where a carboxylic acid (sorbic acid) reacts with an alcohol (ethanol) in the presence of an acid catalyst or through enzymatic action.

Biochemical Pathway

In biological systems such as fermenting wine, the formation of esters is a common metabolic process, often catalyzed by enzymes. Yeasts, particularly Saccharomyces cerevisiae, produce a variety of esterase enzymes that are responsible for the synthesis of numerous volatile esters that contribute to the fruity and floral aromas of wine.[8] When sorbic acid is present in a medium containing ethanol and active yeast, these esterases can catalyze its conversion into this compound. The reaction is reversible, but the continuous production of ethanol during fermentation can drive the equilibrium towards ester formation.

G SA Sorbic Acid ES This compound dummy SA->dummy EtOH Ethanol H2O Water dummy->ES

Caption: Biochemical pathway for the formation of this compound.

Factors Influencing Formation in Wines

The formation of this compound in wine, particularly after the addition of potassium sorbate, is not instantaneous but occurs over time.[9][10] Key factors influencing the rate and extent of this conversion include:

  • Time: The concentration of this compound tends to increase during storage, effectively placing a shelf-life on sorbate-treated wines before off-flavors become perceptible.[10][11]

  • Temperature: Like most chemical reactions, esterification rates increase with higher storage temperatures.

  • Ethanol Concentration: As a primary reactant, higher alcohol content can favor the formation of the ester.

  • Precursor Concentration: The amount of sorbic acid added to the wine is a direct determinant of the potential quantity of this compound that can be formed.

This compound in the Botanical Realm

Documented Natural Occurrence in Fruits

While the precursor, sorbic acid, is naturally present in certain berries, the occurrence of the ester, this compound, is less common.[2] Authoritative databases have reported the presence of this compound in a limited number of tropical fruits, including starfruit (Averrhoa carambola) and mango (Mangifera indica).[12] The Good Scents Company database also notes its natural occurrence, for instance in Mangifera caesia.[13] However, its presence is not widespread, and it is not considered a common volatile constituent of most fruits.

This compound in Enology: A Double-Edged Sword

In winemaking, esters are typically celebrated for their contribution to desirable fruity aromas.[14] However, this compound stands out as an exception, where its formation is almost universally considered a quality detriment.

Formation as a Consequence of Preservation

Potassium sorbate is frequently added to wines, especially those with residual sugar, to prevent refermentation in the bottle by inhibiting yeast reproduction.[9][10][15] While effective in this role, the sorbic acid dissociates and, over time, reacts with the wine's ethanol to form this compound.[9][11] This transformation is considered an unavoidable breakdown of the preservative, creating a ticking clock for the wine's aromatic stability.[9][10]

Sensory Impact and Quality Implications

The sensory threshold of this compound is relatively low, and once exceeded, it imparts a distinct and unpleasant aroma often described as "pineapple-celery," "chemical," or "celery seed".[9][11][15] This character can mask the wine's natural fruit aromas and is widely regarded by consumers and professionals as a significant fault.[11][16] This off-flavor is a primary reason many wineries opt for alternative stabilization methods, such as sterile filtration, to avoid the use of sorbates altogether.[10]

Quantitative & Regulatory Data

The management of sorbic acid in wine is controlled by both sensory thresholds and legal limits. The sensory threshold for sorbic acid itself is approximately 135 mg/L.[17]

Regulation / ParameterLimit / ValueJurisdictionSource
Maximum Permitted Sorbic Acid300 mg/LUnited States[3]
Food Additive DesignationE200 (Sorbic Acid), E202 (Potassium Sorbate)European Union[18][19]

Analytical Workflow for Quantification

Accurate quantification of this compound is critical for quality control in wineries and for research into flavor chemistry. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and specificity.[20][21] Headspace solid-phase microextraction (HS-SPME) is an excellent sample preparation technique that is solvent-free and easily automated.[22]

Rationale for Method Selection (HS-SPME-GC-MS)

The HS-SPME-GC-MS approach is ideal for analyzing volatile compounds like this compound in a complex matrix like wine.

  • HS-SPME: This technique isolates and concentrates volatile and semi-volatile analytes from the sample's headspace onto a coated fiber. This minimizes matrix interference from non-volatile components like sugars, acids, and phenolics, and eliminates the need for large volumes of organic solvents.[22]

  • GC-MS: Gas chromatography provides high-resolution separation of volatile compounds. The mass spectrometer offers definitive identification based on the mass-to-charge ratio of fragmented ions and sensitive quantification, especially when using selected ion monitoring (SIM) mode.[21]

Detailed Experimental Protocol: Quantification of this compound in Wine by HS-SPME-GC-MS

This protocol describes a standard procedure for the analysis of this compound.

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add a saturating amount of sodium chloride (approx. 2 g) to increase the volatility of the analytes (salting-out effect).

    • Spike the sample with a known concentration of an appropriate internal standard (e.g., d5-ethyl sorbate or a compound with similar chemical properties not present in the wine, such as ethyl heptanoate).

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Equilibrate the sample at a controlled temperature (e.g., 40°C) for 10 minutes with agitation.

    • Expose the SPME fiber (e.g., a Carbowax/Divinylbenzene coating) to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature to allow for analyte adsorption.[22]

  • GC-MS Analysis:

    • Immediately after extraction, transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • GC Column: Use a polar capillary column (e.g., DB-WAX) suitable for separating esters.[22]

    • Oven Program: Implement a temperature gradient to separate the analytes, e.g., start at 40°C, hold for 5 min, then ramp at 3°C/min to 140°C, then at 10°C/min to 230°C.[22]

    • MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 67, 81, 111) and the internal standard.

  • Quantification:

    • Create a calibration curve using a series of standards with known concentrations of this compound and a constant concentration of the internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G A 1. Sample Preparation (5 mL Wine + NaCl + Internal Standard in Vial) B 2. Headspace Equilibration (40°C for 10 min with agitation) A->B C 3. SPME Extraction (Fiber exposed to headspace for 30 min) B->C D 4. Thermal Desorption (Fiber in hot GC Inlet, 250°C) C->D E 5. GC Separation (DB-WAX Column with Temp. Program) D->E F 6. MS Detection (EI Source, SIM Mode) E->F G 7. Data Analysis (Peak Integration & Quantification vs. Calibration Curve) F->G H Result: this compound Concentration G->H

Caption: Analytical workflow for this compound quantification.

Method Validation and Quality Control

A robust analytical method must be validated to ensure reliable results. Key validation parameters include:

ParameterTypical Acceptance CriteriaSource
Linearity (R²) > 0.99[23]
Limit of Detection (LOD) 0.1 - 10 µg/L (ppb) range, depending on instrumentation[21][22]
Limit of Quantitation (LOQ) 1 - 20 µg/L (ppb) range, often 3x LOD[21]
Precision (RSD%) < 10-15%[23]
Recovery (%) 70 - 110%[23]

Regulatory Landscape and Industry Significance

Global Food Additive Regulations

The use of sorbic acid and its salts as preservatives is regulated by food safety authorities worldwide. In the European Union, they are designated as E200 (sorbic acid) and E202 (potassium sorbate), with specified maximum permitted levels for various food categories, including wine.[18][19] Similarly, the U.S. Bureau of Alcohol, Tobacco, Firearms and Explosives (BATF) permits the use of sorbic acid in wine up to a maximum concentration of 300 mg/L.[3] These regulations are in place to ensure consumer safety, as excessive intake of any food additive is undesirable.

Implications for Winemakers and Quality Assurance

For the wine industry, the formation of this compound from legally added potassium sorbate represents a significant quality assurance challenge. It imposes a finite aromatic shelf-life on treated wines. Winemakers must balance the need for microbial stability against the risk of developing this potent off-aroma. This necessitates:

  • Informed Decision-Making: Choosing the appropriate stabilization technique (e.g., sorbates, sterile filtration, or other alternatives) based on the wine style, residual sugar content, and intended market timeline.

  • Dosage Control: Using the minimum effective concentration of potassium sorbate to reduce the potential for this compound formation.

  • Supply Chain Management: Advising distributors and retailers on appropriate storage conditions (i.e., cool temperatures) and providing realistic "best before" guidance to prevent flawed products from reaching the consumer.

Conclusion

This compound is a compound of notable consequence in food and beverage science. While its natural occurrence in fruits is limited, its formation in wine as a degradation product of sorbic acid preservatives is a critical issue for product quality and stability. The distinct "pineapple-celery" off-aroma serves as a potent indicator of a wine's age or storage history when sorbates have been used. A thorough understanding of its formation pathway, coupled with robust analytical methods for its detection and quantification, is essential for researchers and industry professionals. Future research may focus on developing more comprehensive screenings of botanical sources for natural esters and exploring novel preservation techniques that can ensure microbial stability in wine without the risk of generating undesirable aromatic compounds.

References

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physical and chemical properties of ethyl sorbate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Sorbate

Abstract

This compound, the ethyl ester of sorbic acid, is a compound of significant interest across the pharmaceutical, food, and fragrance industries.[1][2][3] Characterized by its distinct fruity aroma, this fatty acid ester possesses a unique combination of physicochemical properties and biological activity.[1][2] This technical guide provides a comprehensive examination of this compound, delving into its molecular structure, physical characteristics, spectroscopic signature, chemical reactivity, and analytical methodologies. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established scientific data to serve as a core reference for the application and study of this versatile molecule.

Molecular Identity and Structure

This compound, systematically named ethyl (2E,4E)-hexa-2,4-dienoate, is derived from the formal condensation of sorbic acid's carboxylic group with the hydroxyl group of ethanol.[2][4][5] Its structure features a conjugated system of double bonds, which is fundamental to its chemical reactivity and biological functions, including its well-documented antimicrobial properties.[2][6]

  • IUPAC Name: ethyl (2E,4E)-hexa-2,4-dienoate[2][4]

  • Synonyms: Ethyl (E,E)-2,4-hexadienoate, Sorbic acid ethyl ester[1][2][4]

  • CAS Number: 2396-84-1[1][2][7]

  • Molecular Formula: C₈H₁₂O₂[1][2][7]

  • Molecular Weight: 140.18 g/mol [2][4][7]

Caption: Chemical Structure of this compound.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[8][9] Its physical state and sensory characteristics are pivotal for its application in consumer-facing products. The compound's volatility and solubility are critical parameters for formulation development in both aqueous and non-polar systems.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[8][9][10]
Odor Pleasant, warm, fruity, ethereal[1][2][4][5][7]
Boiling Point 195-196 °C at 760 mmHg82-83 °C at 13 mmHg[7][8][11]
Melting Point -45 °C[2]
Density 0.936 - 0.956 g/mL at 20-25 °C[4][7][8][12]
Refractive Index (n20/D) 1.491 - 1.498[4][7][8]
Solubility Slightly soluble in water (approx. 748 mg/L at 25°C)Soluble in alcohol and other organic solvents[1][2][4][6][8][12]
Vapor Pressure 0.418 mmHg at 25 °C (estimated)[8][9]
Flash Point 69 °C / 156.2 °F (TCC)[8][9][11][13]

Spectroscopic Data

Characterization and identification of this compound rely heavily on spectroscopic techniques. The following data are typical for this compound.

  • ¹H NMR: Proton NMR spectra provide detailed information about the hydrogen atoms in the molecule, confirming the ethyl group and the conjugated diene structure.[14][15]

  • ¹³C NMR: Carbon NMR is used to identify the number and type of carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the C=O (ester) and C=C (alkene) functional groups.[16]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns useful for identification.[4] Kovats retention indices are also used for its identification in GC analysis.[4]

Chemical Properties and Reactivity

Stability and Storage

This compound is considered stable under normal storage conditions.[2] However, its conjugated double bond system makes it susceptible to oxidation and polymerization, particularly when exposed to heat, light, or catalysts. For long-term storage, it should be kept in a cool, dry, well-ventilated place away from ignition sources and strong bases.[13]

Key Chemical Reactions

The reactivity of this compound is governed by its ester functional group and the conjugated diene system.

  • Hydrolysis: As an ester, it can be hydrolyzed under acidic or basic conditions to yield sorbic acid and ethanol.[2] This reaction is a critical consideration in aqueous formulations where pH can influence stability.

  • Addition Reactions: The conjugated double bonds are sites for various addition reactions. For instance, it can undergo aza-Michael additions with amines or react with halogens like chlorine and bromine.[2][5]

  • Polymerization: The diene structure allows this compound to act as a monomer in polymerization reactions, a property explored in the synthesis of biodegradable polymers.[2][6]

Antimicrobial Mechanism of Action

The preservative action of this compound, similar to its parent compound sorbic acid, is attributed to its ability to inhibit the growth of molds, yeasts, and some bacteria.[1][2][17] The mechanism involves the disruption of microbial cell membranes and the inhibition of essential enzymes, which is enhanced at lower pH values where the undissociated form of the acid predominates.[2][17][18]

Synthesis and Analytical Methodologies

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is through the direct Fischer esterification of sorbic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[2][5]

cluster_0 Reactants cluster_1 Process cluster_2 Products SorbicAcid Sorbic Acid Reflux Heat / Reflux SorbicAcid->Reflux Ethanol Ethanol Ethanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Workup (Neutralization & Washing) Reflux->Workup Water Water Reflux->Water Purification Distillation Workup->Purification EthylSorbate This compound Purification->EthylSorbate

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Direct Esterification

  • Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

  • Reactants: Sorbic acid and an excess of absolute ethanol are added to the flask.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reaction: The mixture is heated to reflux and maintained for several hours to drive the equilibrium towards the product.

  • Workup: After cooling, the mixture is neutralized (e.g., with sodium bicarbonate solution) and washed to remove unreacted acid and catalyst.

  • Purification: The crude this compound is purified, typically by vacuum distillation, to yield the final high-purity product.[7][11]

Analytical Workflow: Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for determining the purity of this compound and identifying any impurities.

start This compound Sample prep Sample Preparation (Dilution in appropriate solvent, e.g., Ethanol) start->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry (Ionization & Detection) separation->detection analysis Data Analysis (Peak Integration & Library Matching) detection->analysis result Purity Report & Impurity Profile analysis->result

Caption: Analytical Workflow for this compound Characterization.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent like ethanol or hexane.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector is used. A non-polar or semi-polar capillary column (e.g., DB-5ms) is appropriate.

  • GC Conditions:

    • Injector Temperature: ~250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The resulting chromatogram is analyzed by integrating the peak area of this compound relative to the total peak area to determine purity. The mass spectrum of the peak is compared against a reference library (e.g., NIST) to confirm identity.[4]

Applications and Significance

This compound is a versatile compound with applications spanning multiple industries:

  • Food and Beverage: It is used as a synthetic flavoring agent to impart fruity notes in products like baked goods, candies, and beverages.[3][5][8][17] Its antimicrobial properties also contribute to the preservation of these products.[1][3][17] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and found no safety concern at current intake levels when used as a flavoring agent.[4][19]

  • Fragrance: In perfumery, it contributes a warm, fruity, and ethereal character to fragrance compositions.[1][2][8]

  • Pharmaceutical and Research: It serves as an intermediate in organic synthesis.[1] Research has also explored its use as a monomer for biodegradable polymers and as a potential biofuel additive.[2]

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food.[1] While it has a low hazard profile, standard laboratory safety precautions should be observed during handling.[10][13] It is a combustible liquid and should be kept away from open flames and high temperatures.[13] Direct contact with skin and eyes should be avoided, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[13]

Conclusion

This compound is a well-characterized fatty acid ester with a robust profile of physical, chemical, and spectroscopic properties. Its synthesis is straightforward, and its purity can be reliably assessed using standard analytical techniques like GC-MS. The unique combination of a pleasant fruity aroma and effective antimicrobial action ensures its continued importance as a flavoring agent, fragrance component, and preservative. For researchers and developers, a thorough understanding of its stability, reactivity, and analytical signatures is essential for successful formulation and application.

References

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  • Tenger Chemical. (2024). Exploring the Role of Sorbates in Food Preservation and Safety. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl Sorbate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl sorbate, a compound of increasing interest in various scientific fields. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis methodologies, and diverse applications of this compound, with a particular focus on its antimicrobial characteristics and potential therapeutic uses.

Core Properties of this compound

This compound, systematically named ethyl (2E,4E)-hexa-2,4-dienoate, is the ester formed from sorbic acid and ethanol.[1] It is a colorless to light yellow liquid recognized for its characteristic fruity odor.[1][2][3] This ester is valued in various industries, including food and fragrance, for its aromatic properties and preservative capabilities.[1][2]

Key Identifiers and Physicochemical Data

For ease of reference, the fundamental identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 2396-84-1[1][4]
Molecular Formula C₈H₁₂O₂[1][4]
Molecular Weight 140.18 g/mol [1][4]
Appearance Colorless to light yellow, clear liquid[1][3]
Odor Fruity, warm[2][3]
Boiling Point 198 °C; 82-83 °C at 13 mmHg[2]
Density 0.956 g/mL at 25 °C
Refractive Index n20/D 1.494
Solubility Slightly soluble in water; soluble in organic solvents like ethanol[1][2][4]

Synthesis and Chemical Reactivity

The primary route for synthesizing this compound is through the direct esterification of sorbic acid with ethanol.[2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves refluxing the reactants to drive the equilibrium towards the product.[2]

An alternative laboratory-scale synthesis involves reacting sorbyl chloride with absolute ethanol.[3] For more controlled and efficient production, modern techniques utilizing micro-reactors are also being explored, which allow for precise management of reaction conditions to enhance yield and purity.[2]

Synthesis_of_Ethyl_Sorbate

In terms of reactivity, this compound can undergo hydrolysis under acidic or basic conditions to revert to sorbic acid and ethanol.[2] It can also participate in aza-Michael addition reactions with heterocyclic amines, a pathway that is of interest for synthesizing novel compounds with potential biological activity.[2]

Applications in Research and Development

While established as a flavoring agent and preservative, the applications of this compound are expanding into various research domains, including drug development.

Antimicrobial Properties and Mechanism

This compound exhibits significant antimicrobial activity against a range of microorganisms, including bacteria, yeasts, and molds.[2] This property is attributed to its ability to interact with and disrupt microbial cell membranes, leading to the leakage of cellular contents and subsequent cell death.[2] A key advantage of sorbate esters is their reduced pH dependency for antimicrobial efficacy compared to sorbic acid itself.[5]

Recent studies have highlighted the potential of sorbate esters, including this compound, as advantageous alternatives to traditional preservatives like parabens and benzoates, whose safety has been questioned.[5]

Potential in Drug Development

The biological activity of this compound and its derivatives makes them interesting candidates for further investigation in pharmaceutical research.[2] Preliminary studies suggest potential anti-cancer properties, although this area requires more in-depth research to elucidate the mechanisms of action.[2] Furthermore, its use as a monomer in the synthesis of biodegradable polymers is also being explored.[2]

Experimental Protocol: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The following protocol outlines a general procedure for the quantitative analysis of this compound in a solution, a common requirement for quality control and research applications.

Objective: To determine the concentration of this compound in a sample using reverse-phase HPLC with UV detection.

Materials:

  • This compound standard of known purity

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to create a stock solution of approximately 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the prepared standards and sample solutions into the HPLC system.

    • Record the peak areas of the resulting chromatograms.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow

Safety and Handling

This compound is generally recognized as safe when used in appropriate concentrations.[1] However, as with any chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[6]

References

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  • III Analytical Methods. [Link]

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An In-Depth Technical Guide to the Solubility of Ethyl Sorbate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl sorbate, the ethyl ester of sorbic acid, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries. Its characteristic fruity aroma has led to its widespread use as a flavoring agent.[1][2] However, its utility extends far beyond its organoleptic properties. The molecular structure of this compound, featuring a conjugated diene system, imparts valuable antimicrobial properties, making it an effective preservative.[3] Furthermore, its nature as a fatty acid ester opens avenues for its application in various drug delivery systems.[3] A thorough understanding of its solubility in different solvent systems is paramount for formulators and researchers aiming to harness its full potential. This guide provides a comprehensive technical overview of the solubility of this compound, the underlying principles governing it, and its practical implications in research and drug development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior.

PropertyValueSource(s)
Chemical Name ethyl (2E,4E)-hexa-2,4-dienoate[2]
CAS Number 2396-84-1[2]
Molecular Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Odor Warm, fruity, anise-like[4]
Density 0.936–0.956 g/mL at 25 °C[2][4]
Boiling Point 195.5 °C at 760 mmHg[5]
Flash Point 69 °C (157 °F)[4]
logP (o/w) ~1.9 - 2.4[2][4]

The Molecular Basis of this compound's Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

Structure-Solubility Relationship

This compound's molecular structure is characterized by a polar ester group (-COO-) and a nonpolar hydrocarbon chain (CH₃CH=CHCH=CH- and -CH₂CH₃). This amphiphilic nature governs its solubility in various media.

  • Polar Head: The ester group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. This allows for some interaction with polar solvents.

  • Nonpolar Tail: The C8 hydrocarbon chain is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.

The overall solubility is a balance between the hydrophilic nature of the ester group and the lipophilic nature of the hydrocarbon backbone.

Caption: Molecular structure highlighting the polar and nonpolar regions of this compound.

Solubility Profile of this compound

Aqueous Solubility

This compound is classified as "slightly soluble" in water.[2] An estimated solubility value is approximately 747.7 mg/L at 25 °C .[5] This limited solubility is due to the dominant hydrophobic character of the C8 hydrocarbon chain, which disrupts the strong hydrogen bonding network of water molecules.

Solubility in Organic Solvents

This compound exhibits high solubility in a wide range of organic solvents.[6][7] This is attributed to the favorable interactions between its nonpolar hydrocarbon chain and the nonpolar or moderately polar organic solvent molecules.

SolventPolarity IndexQualitative SolubilityRationale
Water 10.2Slightly SolubleStrong hydrogen bonding in water is disrupted by the hydrophobic chain.
Ethanol 5.2Soluble/MiscibleFavorable dipole-dipole and van der Waals interactions.[3][8]
Methanol 6.6SolubleSimilar to ethanol, good miscibility is expected.
Acetone 5.1SolubleGood miscibility due to dipole-dipole interactions.[6]
Ethyl Acetate 4.4Miscible"Like dissolves like" principle; both are esters.
Diethyl Ether 2.8SolubleFavorable van der Waals interactions.[6]
Chloroform 4.1Very SolubleStrong dipole-dipole interactions.
Hexane 0.1SolublePrimarily van der Waals interactions with the nonpolar chain.
Oils Very LowMiscibleStrong hydrophobic interactions.[3]
Influence of Temperature

The solubility of this compound in most solvents, particularly organic ones, is expected to increase with temperature.[6] This is because the dissolution process is generally endothermic, and applying heat provides the necessary energy to overcome the intermolecular forces in both the solute and the solvent. For aqueous solutions, the effect of temperature on the solubility of sorbic acid, a related compound, is known to be positive, suggesting a similar trend for this compound.

Experimental Determination of this compound Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10] The following protocol is adapted for a liquid solute like this compound.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the solvent is determined.

Detailed Protocol: Shake-Flask Method for a Liquid Solute
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials containing a precise volume of the desired solvent (e.g., water, ethanol, etc.). "Excess" means enough to ensure a separate phase of undissolved this compound is visible after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute no longer increases.

  • Phase Separation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for complete phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a pipette. It is crucial to avoid disturbing the undissolved this compound layer.

  • Sample Preparation for Analysis:

    • Immediately dilute the aliquot with a known volume of a suitable solvent in which this compound is highly soluble (e.g., ethanol for aqueous samples) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the shake-flask solubility determination of this compound.

Analytical Techniques for Quantification
  • Principle: this compound, with its conjugated diene system, absorbs UV radiation. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.

  • Protocol Outline:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent (typically around 255-260 nm).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions at the λmax to generate a calibration curve.

    • Measure the absorbance of the diluted sample from the solubility experiment.

    • Calculate the concentration of this compound in the sample using the calibration curve, accounting for the dilution factor.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A detector quantifies the amount of the analyte.

  • Typical Method Parameters:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile or methanol and water, often with a buffer.

    • Detection: UV detector set at the λmax of this compound.

  • Protocol Outline:

    • Develop and validate an HPLC method for the quantification of this compound.

    • Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

    • Inject the diluted sample from the solubility experiment.

    • Determine the concentration of this compound in the sample from the calibration curve, accounting for the dilution factor.

Pharmaceutical Applications Driven by Solubility

The solubility profile of this compound is a key determinant of its applications in drug formulation and development.

Flavoring Agent and Taste Masking

This compound's fruity aroma makes it a valuable excipient for masking the unpleasant taste of some active pharmaceutical ingredients (APIs), particularly in liquid and oral dosage forms.[4][11] Its solubility in common pharmaceutical co-solvents and its pleasant taste profile at low concentrations contribute to improved patient compliance.

Antimicrobial Preservative

The antimicrobial properties of this compound, inherited from sorbic acid, allow it to be used as a preservative in topical and oral formulations to prevent microbial contamination.[3] Its solubility in the formulation's vehicle is crucial for ensuring its uniform distribution and efficacy.

Co-solvent in Formulations

For poorly water-soluble drugs, co-solvents are often used to enhance solubility.[12] Given its miscibility with a wide range of organic solvents and its GRAS (Generally Recognized as Safe) status for flavoring, this compound has potential as a co-solvent in non-aqueous or low-water content formulations, such as certain parenteral or topical preparations.

Role in Drug Delivery Systems
  • Topical and Transdermal Delivery: The lipophilic nature of this compound makes it a suitable component in topical formulations like creams, ointments, and gels designed for dermal and transdermal drug delivery. It can act as a solvent for the API and potentially as a penetration enhancer. Its inclusion in microemulsions for topical delivery is an area of active research.[13][14]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[10] this compound, with its ester structure and lipophilicity, can function as part of the oil phase or as a co-solvent in SEDDS formulations to enhance the solubility and oral bioavailability of poorly water-soluble drugs.

Caption: Pharmaceutical applications of this compound driven by its solubility characteristics.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic molecular structure. While it exhibits limited solubility in water, its high solubility in a broad spectrum of organic solvents makes it a versatile compound in pharmaceutical sciences. From enhancing palatability and preserving formulations to its potential role as a co-solvent and a component in advanced drug delivery systems, a comprehensive understanding of its solubility is critical for formulation scientists and researchers. The experimental protocols outlined in this guide provide a robust framework for determining its solubility, enabling the optimization of its use in various pharmaceutical applications. Further research into quantitative solubility data across a wider range of solvents and temperatures will undoubtedly unlock even greater potential for this valuable excipient.

References

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  • ResearchGate. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Retrieved from [Link]

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boiling and melting point of pure ethyl sorbate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Boiling and Melting Points of Pure Ethyl Sorbate

Abstract

This compound, the ethyl ester of sorbic acid, is a compound of significant interest across the pharmaceutical, food, and fragrance industries. Its roles as a flavoring agent, antimicrobial preservative, and intermediate in organic synthesis are well-established.[1][2][3] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties is paramount for its effective application, formulation, and synthesis. This guide provides a comprehensive technical overview of the melting and boiling points of pure this compound, detailing experimental determination protocols, discussing reported values and discrepancies, and contextualizing the importance of these thermal properties in research and development.

Introduction to this compound

This compound (IUPAC name: ethyl (2E,4E)-hexa-2,4-dienoate) is a fatty acid ester formed from the condensation of sorbic acid and ethanol.[1][4][5] It is a colorless to pale yellow liquid recognized for its characteristic warm, fruity aroma.[1][2][4][6] Its conjugated diene structure is key to its chemical reactivity and biological activity, particularly its ability to inhibit the growth of molds, yeasts, and some bacteria.[1] This antimicrobial action, coupled with its favorable sensory profile, underpins its use as a preservative and flavoring agent.[1][2] In the pharmaceutical field, its derivatives are explored for potential therapeutic activities, making a thorough characterization of the parent compound essential.[1][7]

Physicochemical Properties of this compound

A compound's utility in a laboratory or industrial setting is defined by its physical and chemical properties. For this compound, these parameters dictate its solubility, stability, and handling requirements. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name ethyl (2E,4E)-hexa-2,4-dienoate[1][4]
CAS Number 2396-84-1[1][2][4][8]
Molecular Formula C₈H₁₂O₂[1][2][4][8][9]
Molecular Weight 140.18 g/mol [1][3][4]
Appearance Colorless to pale yellow liquid[1][2][4][6]
Odor Pleasant, fruity aroma[1][2]
Density (at 20-25°C) 0.936 - 0.956 g/mL[1][4][8][9][10][11]
Refractive Index (n20/D) 1.491 - 1.498[4][8][12]
Solubility Slightly soluble in water; miscible with oils and soluble in organic solvents like ethanol and ether.[1][2][4][8][12][13]
Flash Point ~69 °C (157 °F)[8][12][13]

Melting Point of Pure this compound

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range. For substances like this compound, which are liquid at room temperature, this property is often referred to as the freezing point.

Reported Values and Analysis

There is some variation in the reported melting point of this compound in the literature:

  • -45 °C [1]

  • -60 °C [6]

A value of 95-98°C also appears in one source, but this is inconsistent with the substance being a liquid at room temperature and is likely erroneous or refers to a different compound.[8] The discrepancy between -45 °C and -60 °C may stem from differences in experimental purity or the methodology used for determination. The presence of impurities, such as residual reactants from synthesis (sorbic acid or ethanol), would typically depress the freezing point and broaden the transition range.

Experimental Protocol: Melting/Freezing Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is an authoritative method for determining thermal transitions.

Methodology:

  • Sample Preparation: Pipette a small quantity (5-10 mg) of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature down to -90 °C at a controlled rate (e.g., 10 °C/min) to ensure complete solidification.

    • Hold at -90 °C for 5 minutes to achieve thermal equilibrium.

    • Ramp the temperature up to 30 °C at a slow, controlled rate (e.g., 2-5 °C/min). A slower ramp rate provides better resolution of the thermal event.

  • Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature of the melting endotherm or the peak temperature of the endotherm.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Prep Pipette 5-10 mg this compound into Aluminum DSC Pan Seal Hermetically Seal Pan Prep->Seal Load Load Sample and Reference Pans into DSC Cell Seal->Load Cool Cool to -90°C (10°C/min) Load->Cool Hold Isothermal Hold (5 min) Cool->Hold Heat Heat to 30°C (2-5°C/min) Hold->Heat Record Record Heat Flow vs. Temperature Heat->Record Result Determine Melting Point (Onset/Peak of Endotherm) Record->Result

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point of Pure this compound

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is critically dependent on the ambient pressure.

Reported Values and the Influence of Pressure

The literature provides several values for the boiling point of this compound, highlighting the importance of specifying the pressure at which the measurement was taken.

  • At Atmospheric Pressure (approx. 760 mmHg):

    • 198 °C[1]

    • 195.5 °C[9]

    • 195-196 °C (estimated)[12][13]

    • 206 °C[6]

  • At Reduced Pressure:

    • 82-83 °C at 13 mmHg[5][8][10][11]

The cluster of values around 195-198 °C represents the likely boiling point at standard atmospheric pressure. The higher value of 206 °C may be an outlier or measured at a slightly higher pressure. For compounds with relatively high boiling points, purification via distillation is often performed under reduced pressure (vacuum distillation) to prevent thermal decomposition. The reported value of 82-83 °C at 13 mmHg is a crucial piece of data for any scientist planning to purify this compound.

Experimental Protocol: Boiling Point Determination via the Thiele Tube Method

The Thiele tube method is a convenient and widely used laboratory technique for determining the boiling point of a small quantity of liquid.[14] It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.[14][15]

Methodology:

  • Sample Preparation: Add 0.5-1.0 mL of pure this compound to a small test tube (e.g., a 75x10 mm Durham tube).

  • Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the body of the test tube.

  • Heating: Suspend the assembly in a Thiele tube filled with a high-boiling mineral oil, ensuring the rubber band is well above the oil level to prevent it from breaking.[15]

  • Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary tube will be expelled.[14][15] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is above its boiling point.

  • Measurement: Remove the heat source. The bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[15]

  • Record Pressure: Record the ambient barometric pressure along with the observed boiling point.

Thiele_Tube_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Procedure cluster_final Finalization A1 Add 0.5-1.0 mL this compound to small test tube A2 Insert inverted capillary tube A1->A2 A3 Attach assembly to thermometer A2->A3 A4 Suspend in Thiele tube A3->A4 B1 Gently heat side arm B2 Observe continuous stream of bubbles from capillary B1->B2 B3 Remove heat source B2->B3 B4 Record temperature when liquid enters capillary tube B3->B4 C1 Record Boiling Point and Barometric Pressure B4->C1

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Implications in Research and Drug Development

An accurate knowledge of melting and boiling points is not merely academic; it has profound practical implications:

  • Purity Assessment: A sharp melting point or a constant boiling point during distillation is a primary indicator of a compound's purity. Impurities typically cause a depression and broadening of the melting range.

  • Purification: The significant difference between the boiling point of this compound and potential impurities allows for its purification via distillation. Knowledge of its boiling point at reduced pressure is essential for performing vacuum distillation to avoid thermal degradation.

  • Storage and Stability: this compound is a combustible liquid with a flash point of approximately 69 °C.[16] This necessitates storing it in a cool, well-ventilated area away from ignition sources.[16][17] Its low melting point (-45 to -60 °C) means it will remain liquid under all standard storage and laboratory conditions, simplifying handling.

  • Formulation Development: In pharmaceutical formulations, understanding the physical state of an excipient or active ingredient derivative across a range of temperatures is critical for developing stable and effective dosage forms, especially for liquid or semi-solid formulations.

Safety and Handling

This compound is a combustible liquid and should be handled in accordance with good industrial hygiene and safety practices.[16][17]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[17]

  • Store in a cool, dry, and well-ventilated place in tightly closed containers.[17]

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[16][17]

Conclusion

The melting and boiling points are cornerstone physical properties of pure this compound, providing critical data for its identification, purification, and safe handling. While literature values show some variation, the consensus indicates a melting point in the range of -45 °C to -60 °C and a boiling point of approximately 195-198 °C at standard atmospheric pressure. The significant reduction in boiling point under vacuum underscores the importance of pressure-specific data for laboratory procedures like distillation. By employing standardized protocols such as Differential Scanning Calorimetry and the Thiele tube method, researchers and drug development professionals can reliably verify these properties, ensuring the integrity and success of their scientific work.

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odor and flavor profile of ethyl sorbate for sensory analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Odor and Flavor Profile of Ethyl Sorbate for Sensory Analysis

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its distinct odor and flavor characteristics and the methodologies essential for its precise sensory analysis. Tailored for researchers, scientists, and professionals in the flavor, fragrance, and pharmaceutical industries, this document synthesizes chemical data with established sensory protocols to provide a holistic understanding of this important flavor compound.

Introduction to this compound

This compound (ethyl (2E,4E)-hexa-2,4-dienoate) is a fatty acid ester formed from the condensation of sorbic acid and ethanol.[1][2][3] It is a clear, colorless to light yellow liquid recognized for its characteristic warm, fruity aroma.[1][3][4] This profile makes it a valuable component in the food and beverage industry as a synthetic flavoring agent and in the fragrance industry for its pleasant scent.[1][2][5] It occurs naturally in various fruits and wines, including starfruit, pawpaw, and cognac.[4] Beyond its sensory properties, this compound and its derivatives are studied for their antimicrobial properties and potential applications in pharmaceuticals and biofuel production.[5]

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its application and analysis. These characteristics influence its volatility, solubility, and stability, which in turn affect its sensory perception.

PropertyValueSource(s)
Chemical Formula C₈H₁₂O₂[1][4][6]
Molecular Weight 140.18 g/mol [2][4][6]
CAS Number 2396-84-1[1][2][4]
Appearance Clear colorless to yellowish liquid[1][4][5]
Density 0.956 g/mL at 25 °C[4][6]
Boiling Point 82-83 °C at 13 mmHg[4][6]
Flash Point 69 °C (157 °F)[7]
Refractive Index 1.491-1.498 at 20 °C[2][7]
Solubility Soluble in alcohol and oils; slightly soluble in water[1][2][4][5]
Synonyms Ethyl (2E,4E)-hexa-2,4-dienoate, Ethyl trans,trans-2,4-hexadienoate[1][2]

The Sensory Profile: Odor and Flavor

This compound's sensory characteristics are complex and multifaceted. Its profile is predominantly fruity, but with notable green, sweet, and tropical undertones.

Odor Profile

The orthonasal perception of this compound is characterized by a warm, fruity, and sweet aroma.[4] More detailed analyses have identified several distinct notes, with some sources providing a quantitative breakdown of the typical odor profile.[8] Descriptors also include hints of anise and licorice, contributing to its complexity.[4][7]

Odor DescriptorPrevalence
Fruity94.82%
Green81.11%
Sweet72.16%
Tropical66.79%
Pineapple64.38%
(Source: Scent.vn)[8]
Flavor Profile

When evaluated in a medium, the flavor profile of this compound reflects its aromatic qualities. A descriptive analysis at a concentration of 30 ppm reveals a complex flavor.

  • Taste Characteristics at 30 ppm: fruity, sweet, green, pineapple, and tutti-frutti-like with a juicy, tropical nuance.[4]

This profile makes it a highly effective flavoring agent in food products where a specific fruity note is desired. Common applications include pineapple, papaya, and passion fruit flavors for use in ice cream, beverages, candy, and baked goods, typically at levels between 6–18 ppm.[3][4]

Methodologies for Sensory Analysis

To accurately and reproducibly characterize the sensory profile of this compound, a combination of instrumental and human panel-based techniques is required. This dual approach provides both objective chemical data and indispensable perceptual evaluation.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[9][10] This method is essential for identifying which specific volatile compounds in a complex mixture are responsible for its aroma.[11][12]

The process involves an effluent splitter at the end of the GC column, which directs a portion of the eluate to a chemical detector (like Mass Spectrometry, MS) for identification and the other portion to a heated sniffing port where a trained analyst assesses the odor.[9]

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Sample Injection Column GC Column (Separation of Volatiles) Injector->Column Splitter Effluent Splitter Column->Splitter Eluate MS Mass Spectrometer (MS) (Identification) Splitter->MS 50% SniffingPort Olfactometry Port (Odor Detection) Splitter->SniffingPort 50% Data Data Integration (Aromagram) MS->Data SniffingPort->Data

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).

Human Sensory Panel Evaluation

While instrumental analysis identifies odor-active compounds, trained human panels are required to describe and quantify the complete sensory experience.[13][14] Descriptive analysis is the most sophisticated method for developing a full sensory profile of a compound like this compound.[15]

This methodology relies on a panel of trained assessors who can reliably identify, describe, and scale the intensity of various sensory attributes.[14]

QDA_Workflow A Panelist Selection & Training B Lexicon Development (Generate Descriptors) A->B C Sample Preparation (Coded, Randomized) B->C D Sensory Evaluation (Controlled Booths) C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA, PCA) E->F G Profile Visualization (Spider Web Plot) F->G

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of this compound

This protocol outlines a self-validating system for characterizing the odor and flavor profile of this compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To identify and quantify the primary odor and flavor attributes of a high-purity (>98%) sample of this compound.

Step 1: Panelist Selection and Training (Trustworthiness Pillar)
  • Rationale: The validity of descriptive analysis hinges entirely on the performance of the sensory panel. Panelists act as analytical instruments; therefore, their selection and training are critical.

  • Procedure:

    • Select 8-12 individuals based on their sensory acuity, availability, and ability to articulate perceptions.[15] Screen for anosmias and allergies.

    • Conduct training sessions over 2-3 weeks. Familiarize panelists with a range of reference standards representing potential fruity, green, sweet, and chemical notes.

    • Introduce panelists to the this compound sample at various concentrations to begin generating descriptive terms (lexicon development).

    • Train panelists to use a 15-point intensity scale, anchoring it with reference standards (e.g., specific concentrations of isoamyl acetate for "fruity" or hexanal for "green").

Step 2: Sample Preparation and Presentation (Validation Pillar)
  • Rationale: Precise and consistent sample preparation is crucial to eliminate variables that could influence sensory perception.

  • Procedure:

    • Odor Evaluation: Prepare a solution of this compound at 50 ppm in a non-odorous solvent like propylene glycol. Pipette 10 mL of this solution onto a cotton ball inside a lidded, coded glass jar. Allow 30 minutes for headspace equilibration.

    • Flavor Evaluation: Prepare a solution of this compound at 15 ppm in spring water containing 2% ethanol to aid solubility.[4] The concentration is chosen to be within typical usage levels and above the taste threshold.[4]

    • Presentation: Serve 20 mL of the flavor sample in coded, lidded cups. All samples (odor and flavor) should be presented at a controlled room temperature (22 ± 1 °C). The presentation order must be randomized for each panelist to prevent bias.[13]

Step 3: Evaluation and Data Collection (Expertise Pillar)
  • Rationale: The evaluation must occur in a controlled environment to minimize distractions and psychological biases, ensuring that panelists' ratings reflect only the stimulus.

  • Procedure:

    • Conduct the evaluation in individual sensory booths equipped with controlled lighting and positive air pressure to prevent odor contamination.[16]

    • Odor (Orthonasal): Instruct panelists to open the jar, take three short sniffs, and immediately rate the intensity of each descriptor from the established lexicon on the 15-point scale.

    • Provide a 2-minute rest period between samples, during which panelists should sniff their own arm to reset their olfactory baseline.

    • Flavor (Retronasal): Instruct panelists to take the entire 20 mL sample into their mouth, hold for 5 seconds, expectorate, and then rate the flavor and aftertaste attributes on the scale.

    • Panelists must rinse thoroughly with spring water and wait 3 minutes between flavor samples.

Step 4: Data Analysis and Interpretation
  • Rationale: Statistical analysis validates the panel's performance and distills individual ratings into a consolidated, objective profile of the sample.

  • Procedure:

    • Collect data using sensory analysis software.

    • Analyze the data using a two-way Analysis of Variance (ANOVA) with panelist and sample as the main factors. A significant panelist*sample interaction term may indicate inconsistent panelist ratings.

    • If the panel is performing consistently, calculate the mean intensity ratings for each descriptor.

    • Visualize the final sensory profile using a spider web (or radar) plot for a clear, comprehensive representation of the this compound's odor and flavor fingerprint.

Conclusion

The sensory profile of this compound is defined by a dominant warm, fruity character, complemented by green, sweet, and tropical notes. A comprehensive understanding and characterization of this profile require a robust analytical approach that integrates precise instrumental methods like GC-O with the irreplaceable perceptual insights from trained human sensory panels. The methodologies and protocols detailed in this guide provide a framework for researchers and drug development professionals to achieve accurate, reliable, and reproducible sensory analysis of this compound, ensuring its effective and consistent application.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • StudySmarter. (n.d.). Food Flavor Analysis. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound (CAS 2396-84-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate. Retrieved from [Link]

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role of ethyl sorbate as a metabolite in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Sorbate as a Metabolite in Biological Systems

Executive Summary

This compound (ethyl 2,4-hexadienoate) is a fatty acid ester recognized for its characteristic fruity aroma and its role as a metabolite in various biological systems, particularly in microorganisms involved in fermentation.[1] Formed from the esterification of sorbic acid and ethanol, it is found naturally in fruits and fermented products like wine. Beyond its significance as a flavor and aroma compound, this compound is a product of microbial metabolism with notable biological activities, including antimicrobial properties.[2] This guide provides a technical overview of the metabolic pathways governing the synthesis and degradation of this compound, its multifaceted biological roles, and the analytical methodologies required for its quantification in complex biological matrices. It is intended for researchers, scientists, and professionals in the fields of microbiology, food science, and drug development.

Physicochemical Properties of this compound

This compound is a moderately stable, colorless to light yellow liquid. Its structure, featuring conjugated double bonds, is key to its chemical reactivity and biological activity. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 2396-84-1
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Clear colorless to yellowish liquid
Odor Warm, fruity, pineapple-like
Boiling Point 195-202 °C (at 760 mmHg)
Density 0.956 g/mL (at 25 °C)
Solubility Limited in water; soluble in organic solvents like ethanol [2]

| Synonyms | Ethyl 2,4-hexadienoate, Sorbic acid ethyl ester |[1] |

Metabolic Pathways of this compound

As a metabolite, this compound is subject to both enzymatic synthesis and degradation in biological systems. These pathways are most prominently characterized in yeasts and certain bacteria.

Biosynthesis in Yeast

In the yeast Saccharomyces cerevisiae, the synthesis of medium-chain fatty acid ethyl esters is a well-documented process crucial for the flavor profiles of fermented beverages.[3] This pathway is catalyzed by acyl-CoA:ethanol O-acyltransferases.[3] this compound formation follows this general mechanism, requiring the activation of sorbic acid to its coenzyme A (CoA) thioester, followed by an enzyme-mediated condensation with ethanol.

The key enzymes identified in S. cerevisiae are Eht1 and Eeb1 .[3][4] These enzymes exhibit a preference for medium-chain (C8-C12) acyl-CoAs but are part of a broader family of enzymes that can act on various acyl-CoA substrates.[1][5] Given that sorbic acid is an unsaturated C6 fatty acid, its activated form, sorbyl-CoA, is a probable substrate for these enzymes.[2]

The proposed biosynthetic pathway involves two primary steps:

  • Activation of Sorbic Acid: Sorbic acid is activated to sorbyl-CoA by an acyl-CoA synthetase (e.g., Faa1, Faa4 in yeast), a reaction that consumes ATP.

  • Esterification: The Eht1/Eeb1 enzymes catalyze the transfer of the sorbyl group from sorbyl-CoA to ethanol, releasing this compound and coenzyme A.[3]

cluster_0 Step 1: Acyl-CoA Synthesis cluster_1 Step 2: Esterification Sorbic_Acid Sorbic Acid Sorbyl_CoA Sorbyl-CoA Sorbic_Acid->Sorbyl_CoA Acyl-CoA Synthetase (e.g., Faa1) ATP -> AMP + PPi Sorbyl_CoA_2 Sorbyl-CoA Ethanol Ethanol Ethyl_Sorbate This compound Ethanol->Ethyl_Sorbate Sorbyl_CoA_2->Ethyl_Sorbate Acyltransferase (Eht1 / Eeb1) CoA-SH Released Ethyl_Sorbate This compound Products Sorbic Acid + Ethanol Ethyl_Sorbate->Products Esterase (e.g., Eht1, Eeb1) + H₂O

Figure 2: Enzymatic hydrolysis (degradation) of this compound.

Biological Roles and Activities

The role of this compound in biological systems is context-dependent, ranging from a desirable flavor compound to a potent antimicrobial agent.

Role in Fermentation and Food Science

In fermented beverages like wine and beer, this compound contributes to the overall sensory profile, imparting fruity and sweet notes. However, its presence in wine is often indirectly linked to the use of potassium sorbate as a preservative to inhibit yeast refermentation in sweet wines.

A significant issue in winemaking is the metabolic activity of Lactic Acid Bacteria (LAB) on sorbic acid. Certain LAB strains can metabolize sorbic acid not into this compound, but into a highly potent off-flavor compound, 2-ethoxyhexa-3,5-diene . [1]This compound imparts a powerful and irreversible aroma defect described as crushed geranium leaves, known as "geranium taint". [1][5]Therefore, the use of sorbic acid is contraindicated in wines that have undergone malolactic fermentation.

Sorbic_Acid Sorbic Acid (from Potassium Sorbate) Sorbyl_Alcohol Sorbyl Alcohol (2,4-hexadien-1-ol) Sorbic_Acid->Sorbyl_Alcohol Lactic Acid Bacteria (Reduction) Geranium_Taint 2-Ethoxyhexa-3,5-diene (Geranium Taint) Sorbyl_Alcohol->Geranium_Taint Ethanol Ethanol Ethanol->Geranium_Taint

Figure 3: Metabolic pathway leading to "geranium taint" by lactic acid bacteria.

Antimicrobial Activity

Sorbic acid and its salts are widely used as food preservatives due to their ability to inhibit the growth of yeasts, molds, and some bacteria. The antimicrobial activity is primarily attributed to the undissociated acid form, which can diffuse across the cell membrane and disrupt cellular functions. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not widely published, its precursor, sorbic acid (delivered as potassium sorbate), is highly effective. The ester form, this compound, is also recognized for its antimicrobial properties, which are thought to stem from its ability to disrupt microbial cell membranes. [2] Table 2: Recommended Sorbic Acid Addition Levels in Wine to Inhibit Yeast

Wine Alcohol (% v/v) Sorbic Acid Addition (mg/L)
10% 200
11% 170
12% 135
13% 100
14% 70

(Data sourced from Peynaud (1981) as cited in Iowa State University Extension and Outreach, 2021)

The legal limit for sorbic acid in wine is generally regulated, for instance, at a maximum of 200 mg/L in the European Union.

Putative Endogenous Functions

The specific endogenous physiological role of this compound and other medium-chain fatty acid ethyl esters in microorganisms like yeast remains largely unknown. [3]They are classified as secondary metabolites. Current hypotheses suggest that their synthesis may serve as a detoxification mechanism, regenerating free Coenzyme A from excess acyl-CoA molecules that accumulate under certain conditions, such as anaerobiosis or nutrient limitation. [5]This prevents the sequestration of the vital CoA pool and maintains metabolic flexibility. There is currently no strong evidence to suggest a primary role in cell signaling.

Analytical Methodologies for Quantification

Accurate quantification of this compound in complex biological matrices like fermentation broths, cell cultures, or food products is essential for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity.

Sample Preparation and Extraction Protocol

This protocol outlines a general procedure for liquid-liquid extraction (LLE) of this compound from a liquid matrix (e.g., wine, fermentation broth).

Objective: To isolate this compound and other volatile esters from an aqueous matrix into an organic solvent for GC-MS analysis.

Materials:

  • Sample (e.g., 5 mL of wine)

  • Internal Standard (e.g., ethyl heptanoate solution)

  • Sodium chloride (NaCl), analytical grade

  • Extraction Solvent: Dichloromethane or a mixture of hexane and diethyl ether

  • Anhydrous sodium sulfate

  • 15 mL screw-cap glass tubes

  • Centrifuge

  • GC vials

Procedure:

  • Sample Aliquoting: Pipette 5 mL of the sample into a 15 mL screw-cap glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the sample. This is crucial for accurate quantification.

  • Salting Out: Add approximately 1-2 grams of NaCl to the tube and vortex to dissolve. This increases the ionic strength of the aqueous phase, driving non-polar analytes like this compound into the organic phase.

  • Solvent Extraction: Add 2 mL of the extraction solvent to the tube.

  • Extraction: Tightly cap the tube and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the organic layer (typically the bottom layer if using dichloromethane) into a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration (Optional): If analyte concentrations are very low, the extract can be gently concentrated under a stream of nitrogen gas. Avoid complete evaporation.

  • Transfer for Analysis: Transfer the final dried extract to a 2 mL GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer (quadrupole or time-of-flight).

Typical GC-MS Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Column: A non-polar or mid-polar capillary column, e.g., DB-5ms or HP-INNOWax (60 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp 1: Increase to 150 °C at 3 °C/min.

    • Ramp 2: Increase to 240 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: Scan from m/z 40 to 300 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Key ions for this compound include m/z 97 (base peak), 69, 81, and 140 (molecular ion).

Analytical Workflow Diagram

cluster_workflow Analytical Workflow for this compound Quantification Sample 1. Biological Sample (e.g., Wine, Broth) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (with Salting Out) Spike->Extract Dry 4. Dry Extract (Anhydrous Na₂SO₄) Extract->Dry Analyze 5. GC-MS Analysis Dry->Analyze Data 6. Data Processing (Integration & Calibration) Analyze->Data Report 7. Final Concentration Report Data->Report

Figure 4: General workflow for the quantification of this compound in biological samples.

Conclusion and Future Directions

This compound is a significant metabolite in microbial systems, playing a dual role as both a flavor compound and an antimicrobial agent. Its biosynthesis in yeast is mediated by acyl-CoA:ethanol O-acyltransferases, while its degradation is catalyzed by esterases, with some enzymes possessing both capabilities. In food systems, particularly wine, the metabolism of its precursor, sorbic acid, by lactic acid bacteria is a critical consideration due to the risk of producing potent off-flavors.

While the metabolic pathways and analytical methods are reasonably well-understood, several areas warrant further investigation. The precise substrate specificity of yeast acyltransferases for unsaturated acyl-CoAs like sorbyl-CoA needs more direct characterization. Furthermore, a deeper understanding of the endogenous physiological role of ethyl ester synthesis in yeast could open new avenues for metabolic engineering to enhance flavor production or cellular robustness. Finally, generating specific toxicological and MIC data for this compound itself, rather than relying on data from its precursor acid, would be highly valuable for food safety and drug development applications.

References

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A Comprehensive Analysis of the Thermal Properties and Degradation Profile of Ethyl Sorbate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl sorbate, the ethyl ester of sorbic acid, is a compound of significant interest in the food, fragrance, and pharmaceutical industries, primarily utilized for its antimicrobial properties and pleasant fruity aroma.[1][2] The efficacy, stability, and safety of this compound in its various applications are intrinsically linked to its behavior under thermal stress. This technical guide provides a detailed examination of the thermal properties of this compound and its degradation profile. We will synthesize available physicochemical data, explore predicted degradation pathways, and present authoritative, step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to empower researchers in generating robust and reliable data. This document is structured to serve as a practical resource, blending theoretical understanding with actionable experimental methodologies.

Introduction to this compound

This compound (IUPAC name: ethyl (2E,4E)-hexa-2,4-dienoate) is a fatty acid ester formed from the condensation of sorbic acid and ethanol.[3][4] Its molecular structure, featuring a conjugated double bond system, is responsible for both its characteristic aroma and its antimicrobial activity, particularly against molds and yeasts.[1] This dual functionality makes it a valuable ingredient in flavor formulations and as a preservative.[2]

For drug development professionals, understanding the thermal stability of excipients like this compound is paramount. Thermal processing, such as heat sterilization, drying, or melt-extrusion, can expose the compound to temperatures that may initiate degradation. The resulting degradants could be ineffective, alter the product's sensory profile, or, in the worst case, introduce toxicological risks. Therefore, a thorough characterization of its thermal properties is not merely an academic exercise but a critical component of formulation development, quality control, and regulatory compliance.

Physicochemical and Thermal Properties

A baseline understanding of this compound's fundamental properties is essential before undertaking advanced thermal analysis. The data compiled below represents a synthesis of information from various chemical databases. It is crucial to note that while properties like boiling point are well-documented, values for melting point show discrepancies in the literature. The selected value is based on chemical plausibility, as this compound is consistently described as a liquid at room temperature.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂[5][6]
Molecular Weight 140.18 g/mol [3][5][6]
Appearance Colorless to pale yellow liquid[2][5]
Odor Warm, fruity, ethereal[5]
Boiling Point 195-196 °C (at 760 mmHg)[5][7][8]
82-83 °C (at 13 mmHg)[2][5][9]
Melting Point -45 °C[6]
Density ~0.956 g/mL (at 25 °C)[2][9]
Flash Point ~69 °C (157 °F)[5][7][9]
Solubility Slightly soluble in water; soluble in alcohol and oils[2][3][5][6][8]
Refractive Index ~1.494 (at 20 °C)[2][5][9]

Thermal Degradation Profile

The thermal degradation of this compound is not extensively documented in dedicated studies. However, by leveraging knowledge of its parent compound, sorbic acid, and the known chemistry of similar unsaturated esters, we can construct a scientifically grounded, predictive profile.

Predicted Degradation Pathways

Sorbic acid is known to degrade via autoxidation, a process influenced by factors such as temperature, pH, and the presence of oxygen.[10] This process leads to the formation of carbonyl compounds, including acetaldehyde, and can result in non-enzymatic browning.[10] It is highly probable that this compound follows a similar oxidative degradation pathway initiated by heat.

At higher temperatures, in the absence of oxygen (pyrolytic conditions), ester decomposition typically proceeds via a six-membered ring transition state (a cis-elimination), yielding a carboxylic acid and an alkene. For this compound, this would result in sorbic acid and ethylene. The sorbic acid formed would then be subject to further decarboxylation and decomposition at elevated temperatures.[11]

G cluster_0 Thermal-Oxidative Degradation cluster_1 Pyrolytic Degradation (Inert Atmosphere) ES This compound Peroxy Peroxy Radical Intermediate ES->Peroxy + O₂, ΔT Carbonyls Carbonyl Compounds (e.g., Acetaldehyde) Peroxy->Carbonyls Chain Scission Polymers Brown Pigments Carbonyls->Polymers + Amino Acids ES2 This compound Transition Six-Membered Transition State ES2->Transition ΔT (>200°C) Products Sorbic Acid + Ethylene Transition->Products Decomp Further Decomposition Products (CO₂, etc.) Products->Decomp High ΔT

Figure 1: Proposed Thermal Degradation Pathways for this compound.
Kinetic Analysis of Thermal Decomposition

To predict the long-term stability and shelf-life of a material, it is insufficient to know only the onset temperature of degradation.[12] We must understand the kinetics of the process, primarily the activation energy (Eₐ). Activation energy represents the minimum energy required to initiate the degradation reaction. A higher Eₐ corresponds to better thermal stability.

Kinetic parameters can be determined from TGA data collected at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) using isoconversional methods like the Kissinger or Flynn-Wall-Ozawa (FWO) models.[13] These models allow for the calculation of Eₐ without assuming a specific reaction mechanism, providing a robust assessment of thermal stability.[12][13]

Standard Methodologies for Thermal Analysis

To experimentally determine the properties discussed, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques.[11][14][15] The following protocols are presented as self-validating systems for the characterization of this compound.

Thermogravimetric Analysis (TGA)

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] It is used to determine the thermal stability of materials and to quantify mass loss associated with decomposition, oxidation, or volatilization.[14]

Detailed Experimental Protocol:

  • Instrument Preparation:

    • Ensure the TGA microbalance is level and has been tared.

    • Select an appropriate sample pan (typically platinum or alumina for temperatures >600 °C, though ceramic is suitable for this application).

    • Verify the flow of the purge gas (e.g., high-purity nitrogen for pyrolytic studies or dry air for oxidative studies) at a consistent rate (e.g., 20-50 mL/min). The choice of gas is critical as it dictates the degradation pathway being investigated.

  • Sample Preparation:

    • Pipette a small, representative sample of this compound (typically 5-10 mg) into the tared sample pan. A smaller sample size minimizes thermal gradients within the sample.

    • Record the exact initial mass.

  • Thermal Method:

    • Segment 1: Equilibrate. Ramp to a starting temperature (e.g., 30 °C) and hold for 5-10 minutes to allow the sample and furnace to stabilize.

    • Segment 2: Ramp. Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C). This heating rate represents a balance between resolution and experimental time. For kinetic studies, this step is repeated at different heating rates (5, 15, 20 °C/min).[12]

    • Segment 3: Isothermal/Cool Down. Hold at the final temperature or begin a controlled cool-down.

  • Data Analysis:

    • Plot mass (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (Tₒₙₛₑₜ), often defined by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.

    • Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tₚₑₐₖ).

    • Quantify the mass loss for each distinct degradation step.

G cluster_workflow TGA Experimental Workflow Start Start Prep Instrument & Gas Setup Start->Prep Sample Weigh 5-10 mg This compound Prep->Sample Load Load Sample into TGA Sample->Load Method Run Thermal Program (e.g., 10°C/min to 600°C) Load->Method Acquire Acquire Mass vs. Temperature Data Method->Acquire Analyze Analyze TGA/DTG Curves Acquire->Analyze Report Report Tₒₙₛₑₜ, Tₚₑₐₖ, & Mass Loss (%) Analyze->Report End End Report->End

Figure 2: Standard TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15][16] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions.[15][16]

Detailed Experimental Protocol (for Melting Point & Phase Transitions):

  • Instrument Preparation & Calibration:

    • Ensure the DSC cell is clean and the reference pan is in place.

    • Calibrate the instrument for temperature and enthalpy using a certified standard, such as high-purity indium. This is a critical step for data trustworthiness.

    • Set the purge gas (typically nitrogen at 20-50 mL/min) to maintain an inert environment.

  • Sample Preparation:

    • Place a small amount of this compound (2-5 mg) into a hermetically sealed aluminum pan. Hermetic sealing is essential to prevent mass loss through evaporation, which would otherwise be misinterpreted as a thermal event.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Method (Heat-Cool-Heat Cycle):

    • Segment 1: Equilibrate. Cool the sample to a temperature well below the expected melting point (e.g., -80 °C).

    • Segment 2: First Heat. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point above the melt (e.g., 30 °C). This scan reveals the melting behavior and erases the sample's prior thermal history.

    • Segment 3: Cool. Cool the sample back down at a controlled rate (e.g., 10 °C/min) to observe crystallization.

    • Segment 4: Second Heat. Ramp the temperature again at the same rate as the first heat. This scan provides a clearer view of the glass transition (if any) and melting behavior of the recrystallized material.

  • Data Analysis:

    • Plot heat flow (W/g) vs. temperature (°C).

    • Identify endothermic events (peaks pointing down or up, depending on instrument convention) corresponding to melting.

    • Determine the onset temperature and peak temperature of the melt.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH).

Protocol Addendum (for Specific Heat Capacity, Cₚ): Determining Cₚ requires a three-step procedure as outlined by standard methodologies.[15]

  • Run 1 (Baseline): Run the thermal program with an empty sample pan and an empty reference pan.

  • Run 2 (Standard): Run the exact same program with a sapphire standard of known mass.

  • Run 3 (Sample): Run the exact same program with the this compound sample of known mass. The specific heat capacity is then calculated by comparing the heat flow signals of the sample to the standard, correcting for the baseline.[15]

G cluster_workflow DSC Experimental Workflow (Phase Transitions) Start Start Calibrate Calibrate with Indium Standard Start->Calibrate Sample Seal 2-5 mg Sample in Hermetic Pan Calibrate->Sample Load Load Sample & Reference Pans Sample->Load Method Run Heat-Cool-Heat Program Load->Method Acquire Acquire Heat Flow vs. Temperature Data Method->Acquire Analyze Analyze Thermogram Acquire->Analyze Report Report Tₘ, T꜀, ΔH Analyze->Report End End Report->End

Figure 3: Standard DSC Experimental Workflow.

Safety and Handling Considerations

This compound is a combustible liquid and should be handled with appropriate care.[17]

  • Storage: Store in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[17][18] Keep containers tightly closed in a cool, dry place.[18]

  • Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[17][18] Avoid breathing mist or vapors.[18]

  • Incompatible Materials: Avoid contact with strong bases.[18]

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the thermal properties and degradation profile of this compound. By synthesizing existing data and presenting detailed, field-proven analytical protocols, we equip researchers and developers with the necessary tools to assess the stability and performance of this important compound. The application of TGA and DSC, coupled with kinetic analysis, allows for a robust characterization that is essential for ensuring product quality, safety, and efficacy in pharmaceutical and other regulated industries. The predictive degradation pathways offered here serve as a starting point for more detailed mechanistic studies, such as TGA-MS or Pyrolysis-GC-MS, to identify specific degradation products.

References

  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate. Retrieved from [Link]

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  • Chemical Substance Property Database. (n.d.). Properties of substance: ethyl trans,trans-2,4-hexadienoate. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550470, this compound. Retrieved from [Link]

  • Gerschenson, L. N., & Campos, C. A. (2002). Effect of system composition on potassium sorbate degradation and its effect on microbiological and sensory stability. In Food preservatives (pp. 45-64). Springer, Boston, MA.
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  • de Araujo, A. S., et al. (2020). Thermal Behavior of Food Preservative Sorbic Acid and Its Derivates. ResearchGate. Retrieved from [Link]

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  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0040463). Retrieved from [Link]

  • Choi, J., et al. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of visualized experiments : JoVE, (79), e50523.
  • Singh, S., et al. (2013). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 11(4), 1845-1854.
  • Szczech, S. (2023). Differential Scanning Calorimetry Calibration and Heat Capacity. (Technical Report). OSTI.GOV.
  • Yale University. (n.d.). Differential scanning calorimetry (DSC). Retrieved from [Link]

  • Zhang, Y., et al. (2024). Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate-co-butadiene) Elastomer. ACS omega, 9(3), 3749–3760.
  • de Oliveira, A. S., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). ACS omega, 6(50), 34586–34596.
  • European Bioinformatics Institute (EMBL-EBI). (n.d.). This compound (CHEBI:72819). Retrieved from [Link]

  • Blades, A. T. (1962). Kinetics of the thermal decomposition of ethyl propionate. Canadian Journal of Chemistry, 40(6), 1143-1148.

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Methodological & Application

Application Notes & Protocols: Ethyl Sorbate as an Antimicrobial Food Preservative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl sorbate, the ethyl ester of sorbic acid, presents a dual functionality of significant interest in the food industry: it serves as both a flavoring agent, imparting a pleasant fruity aroma, and an antimicrobial preservative.[1][2] This document provides a comprehensive technical guide for leveraging its antimicrobial properties. We will explore the fundamental mechanism of action, detail its regulatory and safety profile, and provide validated, step-by-step protocols for evaluating its efficacy against common foodborne microorganisms. This guide is designed to equip researchers and product development scientists with the necessary knowledge to effectively assess and implement this compound as a preservative in various food matrices.

Physicochemical Properties & Mechanism of Action

Key Properties

A thorough understanding of this compound's physical and chemical properties is critical for its effective application and formulation in food systems.

PropertyValueSource(s)
IUPAC Name ethyl (2E,4E)-hexa-2,4-dienoate[3]
CAS Number 2396-84-1[2]
Molecular Formula C₈H₁₂O₂[3][4]
Molecular Weight 140.18 g/mol [3]
Appearance Colorless to light yellow liquid[1][5]
Odor Warm, fruity, anise-like[1][5]
Boiling Point ~82-83 °C at 13 mmHg[4][5]
Density ~0.956 g/mL at 25 °C[4][5]
Solubility Slightly soluble in water; soluble in ethanol and oils[1][3][4]
Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is functionally related to its parent compound, sorbic acid.[3] The primary efficacy is dependent on pH.[6][7]

  • Cellular Penetration : The antimicrobial activity of sorbates relies on the undissociated (non-ionized) form of the acid.[8][9] In acidic conditions (optimally pH < 6.5), a higher proportion of this compound remains undissociated.[8][10] This lipophilic state allows it to passively diffuse across the microbial cell membrane.[9]

  • Internal pH Disruption : Once inside the cell, where the pH is typically near neutral, the sorbic acid moiety dissociates, releasing protons (H+).[9] This influx of protons overwhelms the cell's natural pH control mechanisms, leading to cytoplasmic acidification.[7]

  • Metabolic Inhibition : The resulting drop in intracellular pH inhibits critical metabolic functions. Key enzymes involved in glycolysis and oxidative phosphorylation are denatured or inhibited, disrupting the organism's ability to produce energy (ATP). This ultimately leads to a bacteriostatic or fungistatic effect, preventing microbial growth and proliferation.[9][11]

Mechanism cluster_outside External Environment (Low pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Neutral pH) ES_un This compound (Undissociated) ES_dis Dissociates to Sorbic Acid + H+ ES_un->ES_dis Passive Diffusion mem Proton H+ Accumulation (Cytoplasmic Acidification) ES_dis->Proton Enzyme Metabolic Enzymes (e.g., Glycolysis) Proton->Enzyme Inhibits Activity Inhibition Growth Inhibition (Static Effect) Enzyme->Inhibition Disrupts Energy Production

Antimicrobial mechanism of this compound.

Regulatory & Safety Profile

The use of this compound in food is governed by regulatory bodies that establish its safety and permissible usage levels.

United States (FDA)

In the United States, this compound is regulated by the Food and Drug Administration (FDA). It is listed under 21 CFR 172.515 as a synthetic flavoring substance.[3][12] It is "Generally Recognized As Safe" (GRAS) for its intended use as a flavoring agent.[11][13][14]

  • FEMA Number : 2459[3][5]

  • Technical Effect : Flavoring Agent, Flavor Enhancer[3][12]

European Union (EFSA)

The European Food Safety Authority (EFSA) has evaluated sorbic acid (E 200) and its salts, like potassium sorbate (E 202).[15][16] In a 2019 follow-up opinion, EFSA established a group Acceptable Daily Intake (ADI) for sorbic acid and potassium sorbate of 11 mg/kg of body weight per day.[16][17][18] While this compound is used as a flavoring, its contribution to the total sorbate intake should be considered within this group ADI.

Regulatory BodyStatusRegulation/IdentifierAcceptable Daily Intake (ADI)
FDA (USA) Generally Recognized as Safe (GRAS)21 CFR 172.515; FEMA No. 2459Not specified for flavoring use
EFSA (EU) Approved as a flavouringJECFA No. 1178Group ADI of 11 mg/kg bw/day (as sorbic acid) for E200 & E202

Protocols for Efficacy Evaluation

To validate the efficacy of this compound as a preservative for a specific application, a systematic, multi-step approach is required. This involves both in vitro screening and in situ challenge studies within the food matrix.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits microbial growth in vitro.[19][20] It is a crucial first step for screening efficacy against target microorganisms.

Materials:

  • This compound stock solution (e.g., 10% w/v in ethanol)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeasts/molds)

  • Target microbial cultures (e.g., Aspergillus niger, Saccharomyces cerevisiae, Escherichia coli, Listeria monocytogenes) adjusted to ~1x10⁶ CFU/mL

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Dilution Plate :

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells (Column 1).

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well. Continue this process across the plate to Column 10. Discard 100 µL from Column 10.

    • Column 11 will serve as the positive control (no preservative).

    • Column 12 will serve as the negative control (no preservative, no inoculum) to ensure media sterility.

  • Inoculation :

    • Inoculate wells in Columns 1 through 11 with 10 µL of the prepared microbial suspension (~1x10⁵ CFU/well). Do not inoculate Column 12.

  • Incubation :

    • Cover the plate and incubate under appropriate conditions (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for yeasts and molds).

  • Result Interpretation :

    • Following incubation, visually inspect the wells for turbidity (bacterial growth) or fungal growth.

    • The MIC is the lowest concentration of this compound in which no visible growth is observed.[20][21] This can be confirmed by measuring absorbance with a plate reader.

MIC_Workflow prep 1. Prepare Serial Dilutions of this compound in 96-Well Plate inoc 2. Inoculate Wells with Standardized Microbial Culture prep->inoc ctrl Include Positive (Growth) & Negative (Sterility) Controls prep->ctrl incub 3. Incubate at Optimal Growth Conditions inoc->incub read 4. Visually & Spectrophotometrically Assess for Growth (Turbidity) incub->read mic 5. Identify MIC: Lowest Concentration with No Growth read->mic

Workflow for MIC determination.
Protocol: Food Matrix Challenge Study

An MIC value provides baseline data, but efficacy must be confirmed in the final food product. The food matrix (pH, water activity, fat content) can significantly impact preservative performance.[22]

Objective: To evaluate the ability of this compound to inhibit microbial growth in a specific food product over its intended shelf life.

Materials:

  • Food product to be tested (manufactured without preservatives).

  • This compound.

  • Relevant spoilage or pathogenic microorganisms (a "cocktail" of 3-5 strains is recommended).

  • Sterile packaging corresponding to the final product.

  • Stomacher or blender with sterile bags.

  • Plating media (e.g., Plate Count Agar, Potato Dextrose Agar).

Procedure:

  • Product Preparation :

    • Divide the food product into batches.

    • Create a control batch with no added preservative.

    • Create test batches by thoroughly incorporating this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Inoculation :

    • Inoculate each batch (control and test) with the microbial cocktail to achieve a target initial concentration of ~10²-10³ CFU/g. Mix thoroughly to ensure even distribution.

  • Packaging and Storage :

    • Package the inoculated samples as they would be for commercial sale.

    • Store the samples under conditions that simulate the intended distribution and consumer handling (e.g., refrigeration at 4°C, ambient temperature at 25°C).

  • Microbiological Analysis (Sampling) :

    • Test samples at predetermined intervals (e.g., Day 0, Day 3, Day 7, Day 14, and at the end of the target shelf life).

    • For each sample, perform serial dilutions and plate onto appropriate agar to enumerate the surviving microorganisms.

  • Data Interpretation :

    • Plot the log CFU/g versus time for each batch.

    • An effective preservative concentration will demonstrate a static (no increase) or cidal (a decrease) effect on the microbial population compared to the control, which should show significant growth. A 1-2 log reduction compared to the control is often a target for effective preservation.

Application Guidelines & Considerations

  • pH is Paramount : The efficacy of this compound is significantly reduced at pH values approaching neutral or alkaline.[7][8] It is most effective in acidic foods and beverages (pH < 6.5), such as fruit juices, salad dressings, wine, and some dairy products.[23]

  • Flavor Contribution : Unlike potassium sorbate, this compound has a distinct fruity, wine-like aroma.[1][5] This can be a desirable attribute in products like beverages, baked goods, and confectioneries, but may be unsuitable for savory products. Sensory panel evaluation is essential.

  • Solubility : this compound is sparingly soluble in water but soluble in ethanol.[1][3] For aqueous systems, it may be necessary to first dissolve it in a small amount of ethanol or propylene glycol before incorporating it into the final product.

  • Comparison to Potassium Sorbate : While both rely on the sorbic acid moiety, they differ in application. Potassium sorbate is highly water-soluble and flavor-neutral, making it versatile.[8] this compound offers the dual benefit of flavor and preservation, making it a specialized choice. On a weight basis, potassium sorbate contains about 74% active sorbic acid.[8][23]

  • Hurdle Technology : this compound is most effective when used as part of a multi-pronged preservation strategy ("hurdle technology"). Combining it with other hurdles like refrigeration, reduced water activity (aW), or modified atmosphere packaging can create a synergistic effect, allowing for lower concentrations of each individual preservative.

References

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  • ResearchGate. (n.d.). A-D Antimicrobial effect of sorbates on E. coli. Retrieved from [Link]

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  • Eurofins USA. (2024). Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]

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  • Sorbate as a Safe and Effective Food Preservative for Extended Shelf Life. (2024). Medium. Retrieved from [Link]

  • Agriculture Institute. (2024). Ensuring Food Safety: Testing Methods for Preservatives. Retrieved from [Link]

  • Owen, S. (2012). Antimicrobial Preservatives Part One: Choosing a Preservative System. American Pharmaceutical Review. Retrieved from [Link]

  • Allied Academies. (2023). Safety assessment of antimicrobial preservatives in food and beverage products. Retrieved from [Link]

  • ResearchGate. (n.d.). A-D Antimicrobial effect of sorbates on S. aureus. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). GRAS Substances (SCOGS) Database. Retrieved from [Link]

  • foodadditives.net. (2020). What is Sorbic Acid (E200) in Food & Difference with Potassium Sorbate?. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB020216). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition, Injury, and Inactivation of Four Psychrotrophic Foodborne Bacteria by the Preservatives Methyl ρ-Hydroxybenzoate and Potassium Sorbate. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). Retrieved from [Link]

  • Oladapo, A. S. (n.d.). The inhibitory effect of different chemical food preservatives on the growth of selected food borne pathogenic bacteria. African Journal of Microbiology Research. Retrieved from [Link]

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2015). Scientific Opinion on the re-evaluation of E 200, E 202 and E 203 as food additives. EFSA Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) isobolograms of EEP and EEM.... Retrieved from [Link]

  • Sofos, J. N., & Busta, F. F. (1981). Antimicrobial Activity of Sorbate. Journal of Food Protection. Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium sorbate. Retrieved from [Link]

  • Rodrigues, R., et al. (2021). The Inhibitory Concentration of Natural Food Preservatives May Be Biased by the Determination Methods. PMC - NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). Retrieved from [Link]

  • atamankimya.com. (n.d.). E200 (SORBIC ACID). Retrieved from [Link]

  • ResearchGate. (2025). Scientific Opinion on the safety and efficacy of sorbic acid and potassium sorbate when used as technological additives for all animal species. Retrieved from [Link]

  • Kim, H., et al. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. PMC - NIH. Retrieved from [Link]

  • EFSA Panel on Food Additives and Flavourings (FAF). (2019). Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. PubMed. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. Retrieved from [Link]

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  • gnfchem.com. (2024). Application of preservative sorbic acid in food processing industry. Retrieved from [Link]

Sources

application of ethyl sorbate in the flavor and fragrance industry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Ethyl Sorbate in the Flavor and Fragrance Industry

Introduction and Chemical Profile

This compound, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester that has garnered significant interest in the flavor and fragrance sectors.[1][2] It is the result of the formal condensation between the carboxyl group of sorbic acid and the hydroxyl group of ethanol.[1][2] While it can be found naturally in trace amounts in products like cognac, various wines, and fruits such as starfruit and pawpaw, the material used in industrial applications is predominantly synthetic.[1] Its primary function is as a flavoring agent or adjuvant, valued for its distinct sensory profile.[2][3]

Sensory Profile

This compound is characterized by a warm, fruity, and somewhat ethereal aroma.[1][4] The odor is often described with notes of anise, licorice, and a tropical, pineapple-like nuance.[5] When tasted at a concentration of approximately 30 ppm, it imparts a fruity, sweet, green, and juicy tropical flavor reminiscent of pineapple and tutti frutti.[5] This versatile profile allows for its use in a wide array of flavor and fragrance compositions.

Regulatory and Safety Status

This compound is recognized as a safe and effective flavoring agent by major regulatory bodies.

  • FEMA GRAS : It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2459.[2][4][6]

  • FDA : The U.S. Food and Drug Administration permits its use as a synthetic flavoring substance for direct addition to food for human consumption under 21 CFR 172.515.[2][5][6]

  • JECFA : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound (JECFA Number 1178) and expressed no safety concern at current levels of intake when used as a flavoring agent.[2][6]

Physicochemical Properties

A summary of key physicochemical data for this compound is presented below, crucial for its handling, storage, and application.

PropertyValueSource(s)
Chemical Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2][4]
CAS Number 2396-84-1[1][4][6]
Appearance Clear colorless to pale yellow liquid[1][5]
Boiling Point 82-83 °C at 13 mmHg; 195-196 °C at 760 mmHg[1][4][5]
Density 0.956 g/mL at 25 °C[1][4]
Refractive Index 1.491-1.498 at 20 °C[2][5]
Solubility Slightly soluble in water; soluble in alcohol and oils.[2][5]
Flash Point 69 °C (157 °F) - closed cup[4][5]

Synthesis Protocol: Direct Esterification

The most common and straightforward method for synthesizing this compound is the direct acid-catalyzed esterification of sorbic acid with ethanol.[3] This process, often employing a strong acid like sulfuric acid, is widely used for industrial production.[3]

Experimental Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification cluster_product Final Product & QC SorbicAcid Sorbic Acid Reflux 1. Reflux Mixture (e.g., 4-6 hours) SorbicAcid->Reflux Ethanol Ethanol (Reagent & Solvent) Ethanol->Reflux H2SO4 Sulfuric Acid (Catalyst) H2SO4->Reflux Quench 2. Neutralization (e.g., NaHCO₃ solution) Reflux->Quench Cool Extract 3. Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quench->Extract Dry 4. Drying (Anhydrous Na₂SO₄) Extract->Dry Organic Layer Distill 5. Vacuum Distillation Dry->Distill Filter Product Pure this compound Distill->Product QC Quality Control (GC-MS, Refractive Index) Product->QC

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Laboratory Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Sorbic acid (1 mole)

  • Absolute ethanol (3 moles, acts as reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 2-3 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine sorbic acid and absolute ethanol. Stir until the acid is mostly dissolved.

  • Catalyst Addition: Carefully add the concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours to drive the esterification to completion.

    • Rationale: Heating under reflux increases the reaction rate without loss of volatile reactants or products. The excess ethanol helps shift the equilibrium towards the product side, maximizing yield.

  • Cooling and Neutralization: After the reflux period, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

    • Trustworthiness Check: Perform this step cautiously as CO₂ gas will be evolved. Ensure the neutralization is complete by checking the pH with litmus paper.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

    • Rationale: this compound is more soluble in non-polar organic solvents like diethyl ether than in the aqueous solution, allowing for its separation from unreacted ethanol and salts.

  • Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal & Purification: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude this compound is then purified by vacuum distillation.[1][4]

    • Self-Validation: Collect the fraction that distills at the literature-reported boiling point (e.g., 82-83 °C at 13 mmHg).[1][4] The purity of the final product should be confirmed via Gas Chromatography (GC) and its identity verified by measuring its refractive index.

Applications in the Flavor Industry

This compound is a versatile ingredient used to build and enhance a variety of fruit profiles. Its stability and characteristic aroma make it a valuable component in numerous food products.[1]

Food CategoryTypical Use Level (ppm)Flavor Contribution
Beverages 6 - 18Enhances tropical, pineapple, and wine-like notes.
Ice Cream & Dairy 6 - 18Provides a sweet, fruity character to sorbets and yogurts.
Candy & Confectionery 6 - 18Used in hard candies and chewing gum for pineapple and tutti frutti flavors.
Baked Goods 6 - 18Adds a subtle fruity warmth to cakes, pastries, and fillings.
Complex Flavors VariableUsed as a component in pineapple, papaya, passion fruit, rum, caramel, and vanilla flavor creations.[1][5]
Application Protocol: Flavoring a Model Beverage

This protocol details the steps to incorporate this compound into a simple sugar-water base to evaluate its sensory contribution.

G cluster_prep Preparation cluster_dosing Dosing & Evaluation cluster_analysis Analysis StockSol 1. Prepare 1% this compound Stock Solution in Ethanol Dose 3. Dose Base Beverage with Stock Solution to Target ppm StockSol->Dose BaseBev 2. Prepare Beverage Base (10% Sugar, 0.1% Citric Acid in Water) BaseBev->Dose Mix 4. Mix Thoroughly Dose->Mix Sensory 5. Sensory Evaluation (Odor and Taste) Mix->Sensory Compare 6. Compare vs. Control (Unflavored Base) Sensory->Compare Record 7. Record Descriptors Compare->Record

Caption: Workflow for incorporating and evaluating this compound in a beverage.

Procedure:

  • Prepare Stock Solution: Create a 1.0% (w/w) solution of this compound in food-grade ethanol. This allows for accurate dosing of small quantities.

    • Rationale: this compound is highly soluble in ethanol, and a stock solution prevents issues with its low solubility in water and allows for precise, repeatable additions.

  • Prepare Beverage Base: Create a simple beverage base consisting of 10% sucrose and 0.1% citric acid in water.

  • Dosing: Add the stock solution to the beverage base to achieve a final concentration of 10 ppm. For 1000g of beverage, this would require 0.01g of this compound, which is 1g of the 1% stock solution.

  • Mixing and Equilibration: Mix the final beverage thoroughly and allow it to sit for at least one hour to allow the flavor to fully integrate.

  • Sensory Evaluation: Evaluate the aroma and taste of the flavored beverage against an unflavored control. Note the fruity, pineapple, and sweet characteristics imparted by the this compound.

Applications in the Fragrance Industry

In perfumery, this compound is used for its warm, fruity, and ethereal notes. It can add a unique lift and complexity to fragrance compositions.

  • Top to Middle Note: Its volatility places it as a top-to-middle note, providing an initial fruity burst that can transition into the heart of the fragrance.

  • Flavor Accords: It is particularly useful in creating pineapple, wine, rum, and other fruity or gourmand accords.[5]

  • Anisic Character: It can be used where a subtle anisic or licorice-like character is desired to add warmth and spice.[5]

  • Usage Level: Recommended usage levels can be up to 12% in the fragrance concentrate, depending on the desired effect.[5]

Analytical Protocol: Quantification by GC-MS

Ensuring the correct concentration of this compound in a finished product is critical for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for its quantification.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Liquid Sample (e.g., Flavored Beverage) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Solvent Extraction (e.g., Dichloromethane) Spike->Extract Inject 4. Inject Extract into GC-MS Extract->Inject Organic Phase Separate 5. GC Separation (Capillary Column) Inject->Separate Detect 6. MS Detection (Scan or SIM Mode) Separate->Detect Integrate 7. Integrate Peak Areas (Analyte & IS) Detect->Integrate Quantify 8. Quantify using Calibration Curve Integrate->Quantify

Caption: General workflow for the quantification of this compound via GC-MS.

High-Level Quantification Protocol
  • Sample Preparation: A known volume of the liquid sample (e.g., a beverage) is placed in a vial. An internal standard (a compound not present in the sample with similar chemical properties) is added.

  • Extraction: The sample is extracted with a small volume of a non-polar solvent like dichloromethane to isolate the volatile flavor compounds.[7]

  • GC-MS Analysis: A small volume of the extract is injected into the GC-MS system.

    • GC Separation: The compounds are separated based on their boiling points and polarity on a capillary column.

    • MS Detection: As compounds elute from the column, they are fragmented and detected by the mass spectrometer, which confirms their identity based on their unique mass spectrum.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a previously generated calibration curve.

Stability and Storage

This compound is described as a moderately stable liquid.[1] However, as an ester, it can be susceptible to hydrolysis back to sorbic acid and ethanol, particularly under strongly acidic or basic conditions. Sorbates in general can also be prone to oxidative degradation.[8]

  • Storage: To ensure stability and prevent degradation, it should be stored in well-sealed glass or tin containers in a cool, dark place, away from strong acids, bases, and oxidizing agents.[1]

References

  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate, 2396-84-1. [Link]

  • PubChem - National Institutes of Health. (n.d.). This compound. [Link]

  • Scent.vn. (n.d.). This compound (CAS 2396-84-1): Odor profile, Properties, & IFRA compliance. [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). This compound | FEMA 2459. [Link]

  • Flavor and Extract Manufacturers Association. (2005). GRAS Flavoring Substances 22. Food Technology, 59(8), 24-62. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2018). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Annals of Pharmaceutical Sciences, 1(1). [Link]

  • Tenger Chemical. (2024). Exploring the Role of Sorbates in Food Preservation and Safety. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB020216). [Link]

  • Ataman Kimya. (n.d.). E200 (SORBIC ACID). [Link]

  • Castro, M. P., Gerschenson, L. N., & Campos, C. A. (2005). Stability of sorbates in the presence of EDTA: effect of pH, packaging material and sequestrant level. Journal of the Science of Food and Agriculture, 85(2), 328-332. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

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Application Notes and Protocols for Ethyl Sorbate-Derived Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl sorbate as a versatile monomer for the synthesis of biodegradable polymers. This document outlines detailed protocols for polymerization, material characterization, biodegradability assessment, and potential applications in drug delivery, grounded in scientific principles and practical expertise.

Introduction: The Promise of this compound in Biodegradable Polymer Chemistry

This compound, the ethyl ester of sorbic acid, is a bio-based monomer that holds significant promise for the development of sustainable and biodegradable polymers.[1][2] Its conjugated diene structure allows for various polymerization pathways, leading to polymers with tunable properties.[3][4] The inherent biodegradability of polyesters and the potential for the degradation products to be non-toxic make poly(this compound) and its copolymers attractive candidates for biomedical applications, including controlled drug delivery systems.[5][6][7][8][9]

This guide provides the foundational knowledge and practical protocols to explore the potential of this compound in your research and development endeavors.

Part 1: Synthesis of Poly(this compound)

The polymerization of this compound can be achieved through several methods, with anionic and radical polymerization being the most common. The choice of method significantly influences the polymer's microstructure, molecular weight, and dispersity, which in turn dictate its physical and biodegradable properties.

Anionic Polymerization: Precision and Control

Anionic polymerization of this compound offers a high degree of control over the polymer architecture, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[10][11][12] This control is crucial for applications requiring predictable degradation kinetics and drug release profiles.

Protocol: Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow dispersity.

Materials:

  • This compound (freshly distilled)

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) in hexane

  • Argon gas supply

  • Schlenk line and glassware

  • Methanol (for termination)

  • Hexane (for precipitation)

Procedure:

  • Glassware Preparation: All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of argon.

  • Solvent and Monomer Preparation: Anhydrous toluene is cannulated into the reaction flask under argon. Freshly distilled this compound is then added via syringe.

  • Initiation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of n-BuLi solution is then added dropwise via syringe to initiate the polymerization. The amount of initiator will determine the target molecular weight.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2-4 hours). The solution will typically become more viscous as the polymerization progresses.

  • Termination: The polymerization is terminated by the addition of degassed methanol.

  • Purification: The polymer is isolated by precipitation into a large excess of cold hexane. The precipitated polymer is then collected by filtration and dried under vacuum at room temperature.

Causality: The use of anhydrous and oxygen-free conditions is critical to prevent premature termination of the living anionic species. The low temperature helps to control the polymerization rate and minimize side reactions.

Radical Polymerization: A Versatile Alternative

Free-radical polymerization offers a more versatile and often simpler method for polymerizing this compound.[13] While it may offer less control over the polymer architecture compared to anionic methods, it is suitable for a wide range of applications and can be used to create copolymers with other vinyl monomers.

Protocol: Free-Radical Polymerization of this compound

Objective: To synthesize poly(this compound) via a free-radical pathway.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene or another suitable solvent

  • Nitrogen gas supply

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: this compound, AIBN, and toluene are added to a reaction flask equipped with a condenser and a nitrogen inlet.

  • Degassing: The mixture is degassed by several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: The reaction mixture is heated to a temperature sufficient to decompose the AIBN and initiate polymerization (typically 60-80 °C). The reaction is allowed to proceed for a set time (e.g., 6-24 hours).

  • Purification: The polymer is isolated by precipitation into methanol and dried under vacuum.

Part 2: Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to understand its properties and predict its performance.

Table 1: Key Characterization Techniques for Poly(this compound)

PropertyTechnique(s)Information Obtained
Molecular Weight & Dispersity Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Determines the number-average (Mn), weight-average (Mw) molecular weights, and the dispersity (Đ = Mw/Mn).
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Confirms the polymer structure and provides information on stereoregularity.[4]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines the glass transition temperature (Tg), melting temperature (Tm) (if crystalline), and thermal stability.[14][15]
Crystallinity X-ray Diffraction (XRD)Provides information on the crystalline or amorphous nature of the polymer.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Monomer Polymerization Anionic or Radical Polymerization Monomer->Polymerization Purification Precipitation & Drying Polymerization->Purification GPC GPC/SEC (Mw, Mn, Đ) Purification->GPC NMR NMR (Structure, Stereoregularity) Purification->NMR DSC_TGA DSC/TGA (Tg, Tm, Stability) Purification->DSC_TGA XRD XRD (Crystallinity) Purification->XRD

Caption: Workflow for the synthesis and characterization of poly(this compound).

Part 3: Biodegradability Assessment

Evaluating the biodegradability of poly(this compound) is crucial for its intended applications. Standardized test methods are used to determine the extent and rate of degradation under various environmental conditions.[16][17][18]

The primary mechanism of degradation for polyesters like poly(this compound) is hydrolysis of the ester bonds, which can be followed by microbial action.[18][19]

Protocol: Aerobic Biodegradation in Soil (Adapted from ASTM D5988-18)

Objective: To determine the aerobic biodegradation of poly(this compound) in soil by measuring the evolved carbon dioxide.[18][20]

Materials:

  • Poly(this compound) film or powder

  • Standard soil with known characteristics (e.g., pH, moisture content, microbial activity)

  • Respirometer system (to measure CO₂ evolution)

  • Reference material (e.g., cellulose)

  • Blank control (soil only)

Procedure:

  • Sample Preparation: The poly(this compound) sample is prepared in a form that maximizes surface area, such as a thin film or fine powder.

  • Test Setup: A known amount of the polymer is mixed with the standard soil and placed in the respirometer vessels. Control vessels containing only soil and vessels with the reference material are also prepared.

  • Incubation: The vessels are incubated under controlled conditions of temperature (e.g., 20-28 °C) and humidity for a specified period (e.g., up to 180 days).

  • CO₂ Measurement: The amount of CO₂ evolved from each vessel is measured at regular intervals.

  • Data Analysis: The cumulative CO₂ evolution from the polymer sample is corrected for the CO₂ evolved from the blank control. The percentage of biodegradation is calculated based on the theoretical amount of CO₂ that can be produced from the polymer.

Biodegradability Testing Workflow

G cluster_prep Sample Preparation cluster_test Biodegradation Test cluster_analysis Data Analysis Polymer Poly(this compound) Sample Respirometer Incubate in Respirometer (Controlled T, Humidity) Polymer->Respirometer Ref Reference Material (Cellulose) Ref->Respirometer Blank Blank Control (Soil) Blank->Respirometer CO2_Measure Measure CO₂ Evolution Respirometer->CO2_Measure Calc Calculate % Biodegradation CO2_Measure->Calc Report Generate Biodegradation Curve Calc->Report G cluster_formulation Microparticle Formulation cluster_release Controlled Release Polymer Poly(this compound) + Drug Emulsion O/W Emulsion Polymer->Emulsion Solvent Organic Solvent (DCM) Solvent->Emulsion Aqueous Aqueous Phase + Surfactant (PVA) Aqueous->Emulsion Microparticles Drug-loaded Microparticles Emulsion->Microparticles Solvent Evaporation Degradation Polymer Degradation (Hydrolysis) Microparticles->Degradation In vivo/In vitro Release Sustained Drug Release Degradation->Release

Caption: Conceptual diagram of a poly(this compound)-based drug delivery system.

Conclusion

This compound is a promising, bio-based monomer for the synthesis of biodegradable polymers with a wide range of potential applications, particularly in the biomedical field. The protocols and information provided in these application notes serve as a starting point for researchers to explore and innovate with this versatile material. Careful selection of the polymerization method and thorough characterization are key to developing poly(this compound)-based materials with the desired properties for specific applications.

References

  • BioSphere Plastic. Biodegradable Testing Methods and Standards. [Link]

  • Patsnap Eureka. (2025). How to Test Biodegradability of Polymers in the Lab. [Link]

  • MDPI. (2022). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. [Link]

  • ResearchGate. (2024). Anionic polymerization of alkyl sorbate via basic pathway that reported... [Link]

  • RSC Publishing. (2023). Catenane formation of a cyclic poly(alkyl sorbate) via chain-growth polymerization induced by an N-heterocyclic carbene and ring-closing without extreme dilution. [Link]

  • National Center for Biotechnology Information. (2022). Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps. [Link]

  • ACS Publications. (2012). Degradable Polymers and Materials: Principles and Practice (2nd Edition) : Biodegradation Testing Protocols. [Link]

  • (2022). Biodegradable Polymers and their Applications in Drug Delivery System. [Link]

  • ResearchGate. Lewis Pair Catalyzed Regioselective Polymerization of (E,E)‐Alkyl Sorbates for the Synthesis of (AB)n Sequenced Polymers | Request PDF. [Link]

  • ACS Publications. Highly Threo Diastereoselective Anionic Polymerization of (E,E)-Mthis compound Catalyzed by a Bulky Organoaluminum Lewis Acid | Macromolecules. [Link]

  • MDPI. (2018). Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems. [Link]

  • National Center for Biotechnology Information. (2011). Biodegradable Polymers for Microencapsulation of Drugs. [Link]

  • Asian Journal of Pharmaceutical Research. Biodegradable Polymers in Drug Delivery: A Detailed Review. [Link]

  • ResearchGate. (2025). Biodegradable Polymers in Drug Delivery: A Detailed Review. [Link]

  • ResearchGate. Post-polymerization modification of poly(this compound) leading to various alternating copolymers | Request PDF. [Link]

  • ResearchGate. (2023). Effect of system composition on potassium sorbate degradation and its effect on microbiological and sensory stabili. [Link]

  • ResearchGate. (2025). Base‐assisted anionic polymerization of alkyl sorbates and subsequent ring‐closure without extreme dilution for synthesis of cyclic stereoregular poly(alkyl sorbates). [Link]

  • PubMed. (2000). Biodegradation of superabsorbent polymers in soil. [Link]

  • Controlled Radical Polymerization. Chemical syntheses of biodegradable polymers. [Link]

  • ResearchGate. Potassium sorbate diffusion in multilayer polymer films: Effects of water activity and pH | Request PDF. [Link]

  • National Center for Biotechnology Information. This compound | C8H12O2 | CID 1550470 - PubChem. [Link]

  • ResearchGate. (2020). Mechanisms of crystallisation in polysorbates and sorbitan esters. [Link]

  • Patsnap Eureka. (2025). Ethyl Propanoate in Biodegradable Polymer Synthesis. [Link]

  • National Center for Biotechnology Information. (2024). Biodegradable Polymers: Properties, Applications, and Environmental Impact. [Link]

  • National Center for Biotechnology Information. (2025). Polymer Biodegradation in Aquatic Environments: A Machine Learning Model Informed by Meta-Analysis of Structure-Biodegradation Relationships. [Link]

  • MDPI. (2022). Bio-Based and Biodegradable Polymeric Materials for a Circular Economy. [Link]

  • European Patent Office. (1990). Process for preparing polymers by anionic polymerization - EP 0387671 A1. [Link]

  • ACS Publications. (2023). Hydrosilylation-Promoted Group Transfer Polymerization of this compound: A Controlled/Living System Applied to the Synthesis of an α-End Functionalized Polymer and a Triblock Copolymer with a (Meth)acrylate Polymer | Macromolecules. [Link]

  • The Good Scents Company. This compound, 110318-09-7. [Link]

  • ResearchGate. Polyacrylates Derived from Biobased Ethyl Lactate Solvent via SET-LRP. [Link]

  • YouTube. (2025). How Do Biodegradable Polymers Work? - Chemistry For Everyone. [Link]

  • ResearchGate. (2025). Sorbic Acid‐Modified Soybean Oil: A Promising Biobased Molecular Platform for Sustainable Thermosetting Resins. [Link]

  • (2024). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. [Link]

  • MDPI. (2024). Crystallization-Controlled Structure and Thermal Properties of Biobased Poly(Ethylene2,5-Furandicarboxylate). [Link]

  • UNL Digital Commons. (2015). Physical and Biological Effects of Modified Polysorbate 20. [Link]

  • PubMed. (2011). A self-healing biomaterial based on free-radical polymerization. [Link]

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Application Notes & Protocols: High-Throughput Analysis of Ethyl Sorbate Using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This document provides a comprehensive guide to the theory, application, and practice of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of ethyl sorbate. This compound, a fatty acid ester with a characteristic fruity aroma, is utilized as a flavoring agent and antimicrobial preservative in various consumer products, including foods, beverages, and pharmaceuticals.[1][2] The protocol herein is designed to be a robust, solvent-free method offering high sensitivity and throughput, making it ideal for quality control, stability testing, and research applications. We will delve into the critical parameters of method development, including SPME fiber selection, extraction conditions, and chromatographic separation, providing a scientifically grounded, step-by-step protocol for immediate implementation.

Introduction: The Rationale for HS-SPME in this compound Analysis

This compound (ethyl (2E,4E)-hexa-2,4-dienoate) is a semi-volatile organic compound (VOC) that contributes to the sensory profile of many products.[1] Its volatility and chemical properties make it an ideal candidate for analysis by HS-SPME. Traditional methods for VOC analysis, such as liquid-liquid extraction (LLE) or purge-and-trap, often involve significant solvent use, are time-consuming, and can be prone to analyte loss or degradation.

HS-SPME is a solvent-free sample preparation technique that addresses these limitations.[3][4] It is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber.[3][5] By exposing the fiber to the headspace of a heated sample, volatile and semi-volatile compounds like this compound are efficiently concentrated onto the fiber. The fiber is then directly transferred to the hot injector of a gas chromatograph for thermal desorption and analysis.[6] This approach offers numerous advantages:

  • Solvent-Free: An environmentally friendly "green chemistry" approach.

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ) by concentrating analytes from the headspace.[7]

  • Minimal Matrix Interference: By sampling from the headspace, non-volatile matrix components (e.g., sugars, salts, proteins) are left behind, reducing instrument contamination and improving data quality.

  • Automation-Friendly: The entire process, from extraction to injection, can be fully automated for high-throughput analysis.

This guide will walk you through developing and validating a reliable HS-SPME-GC-MS method tailored for this compound.

Understanding the Analyte: this compound Properties

A successful analytical method begins with a thorough understanding of the target analyte. Key physicochemical properties of this compound are summarized in Table 1.

PropertyValueSource
Chemical Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1][8]
Boiling Point 198 °C at 760 mmHg[1]
Appearance Colorless to pale yellow liquid with a fruity aroma[1][8][9]
Solubility Slightly soluble in water; miscible in oils and soluble in alcohol[1][2][8][10]
Volatility Semi-volatile
XLogP3 1.9[1][8]

This compound's semi-volatile nature and moderate polarity (indicated by its XLogP3 value) are critical factors that guide the selection of the appropriate SPME fiber and extraction parameters.

Core Principles of HS-SPME Method Development

Optimizing an HS-SPME method is a multi-parameter process.[11] The goal is to maximize the transfer of this compound from the sample matrix to the fiber coating. This is governed by equilibrium thermodynamics and kinetics.

SPME Fiber Selection: The Heart of the Extraction

The choice of SPME fiber coating is the most critical parameter. The principle of "like dissolves like" applies; the polarity of the fiber coating should be matched to the analyte. For semi-volatile and moderately polar compounds like this compound, several fiber types are viable candidates.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a triple-phase fiber known for its broad applicability, capable of extracting a wide range of volatile and semi-volatile compounds of varying polarities and molecular weights.[11][12] It is often the recommended starting point for method development for flavor and fragrance compounds.

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A dual-phase fiber that is effective for more volatile polar analytes like alcohols and amines.[13] It shows high overall sensitivity for many flavor compounds.[14]

  • Polyacrylate (PA): This polar fiber is typically recommended for polar semi-volatile compounds.[13]

Recommendation for this compound: Begin with a DVB/CAR/PDMS fiber. Its mixed-mode nature provides the highest probability of efficiently extracting this compound and other related flavor compounds that may be present in the sample.

Optimizing Extraction Parameters

Once a fiber is selected, the extraction conditions must be optimized to ensure maximum sensitivity and reproducibility.

  • Extraction Temperature: Increasing the sample temperature increases the vapor pressure of semi-volatile analytes like this compound, driving more of the compound into the headspace and enhancing extraction efficiency.[15] However, excessively high temperatures can risk thermal degradation of the analyte or matrix. A typical starting range for optimization is 40-70°C.[12]

  • Extraction Time: The fiber must be exposed to the headspace for a sufficient duration to allow the analyte concentration on the fiber to approach equilibrium. This time is analyte and matrix-dependent. Time course experiments (e.g., sampling at 10, 20, 30, 45, 60 minutes) are essential to determine the optimal extraction time.[11][12]

  • Sample Volume and Headspace Ratio: For reproducibility, it is crucial to maintain a consistent sample volume and vial size. A common practice is to fill the vial to about two-thirds of its volume, leaving one-third as headspace.

  • Agitation: Agitation (e.g., stirring or shaking) of the sample during extraction facilitates the mass transfer of the analyte from the bulk matrix to the headspace, accelerating the equilibration process.[3]

  • Matrix Modification (Salting-Out): The addition of an inert salt (e.g., sodium chloride, NaCl) to aqueous samples can decrease the solubility of organic analytes, thereby increasing their concentration in the headspace (the "salting-out" effect).[5][6] This can significantly improve extraction efficiency for moderately polar compounds like this compound.

The interplay of these parameters necessitates a systematic optimization approach, such as a Design of Experiments (DoE), to identify the ideal conditions efficiently.[16]

Experimental Workflow & Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound in a liquid matrix (e.g., a beverage or a simulated product matrix).

Visualization of the HS-SPME Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Automated HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Prep 1. Sample Aliquoting (e.g., 5 mL into 20 mL vial) MatrixMod 2. Matrix Modification (e.g., Add 1.5g NaCl) Prep->MatrixMod Spike 3. Internal Standard Spiking (e.g., Ethyl Heptanoate-d13) MatrixMod->Spike Incubate 4. Incubation & Equilibration (e.g., 60°C for 15 min with agitation) Spike->Incubate Extract 5. Fiber Exposure (Extraction) (e.g., 60°C for 30 min) Incubate->Extract Desorb 6. Thermal Desorption (e.g., 250°C in GC Injector) Extract->Desorb Separate 7. GC Separation (e.g., DB-5ms column) Desorb->Separate Detect 8. MS Detection (Scan or SIM mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification (vs. Internal Standard) Integrate->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler-compatible holder with a DVB/CAR/PDMS fiber.

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Standards: Certified reference standard of this compound (≥98% purity).

  • Internal Standard (IS): A suitable deuterated or structurally similar compound not present in the sample, e.g., Ethyl Heptanoate-d13.

  • Reagents: Sodium chloride (ACS grade or higher), Deionized water, Methanol (HPLC grade).

  • Equipment: GC-MS system with a split/splitless injector, autosampler with SPME capabilities, analytical balance, vortex mixer, heating/agitation module.

Protocol: Preparation of Standards and Samples
  • Stock Solution Preparation: Accurately weigh ~100 mg of this compound standard and dissolve in 100 mL of methanol to create a 1 mg/mL stock solution. Prepare a similar stock solution for the internal standard.

  • Working Standard Solutions: Serially dilute the stock solution with deionized water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/L).

  • Sample and Standard Preparation for HS-SPME:

    • Pipette 5.0 mL of the sample (or calibration standard) into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Spike each vial with the internal standard to a final concentration of 50 µg/L.

    • Immediately cap the vial tightly and vortex for 30 seconds to dissolve the salt.

Protocol: HS-SPME and GC-MS Analysis

The following parameters serve as a robust starting point and should be validated for your specific instrumentation and matrix.

ParameterRecommended SettingRationale
HS-SPME Parameters
Fiber ConditioningAs per manufacturer's instructions (e.g., 270°C for 30 min)Removes contaminants from the fiber before first use.
Incubation/Equilibration60°C for 15 minutes with agitationAllows the sample to reach thermal equilibrium and partitions analytes into the headspace.
Extraction Temperature60°CBalances analyte volatility with thermal stability.
Extraction Time30 minutesProvides sufficient time for analyte concentration on the fiber, approaching equilibrium.
GC-MS Parameters
Injector Temperature250°CEnsures rapid and complete thermal desorption of analytes from the fiber.
Injection ModeSplitless for 2 minutesMaximizes transfer of analytes to the GC column for high sensitivity.
Carrier GasHelium at a constant flow of 1.2 mL/minInert carrier gas for chromatographic separation.
GC Columne.g., Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for semi-volatile compounds.
Oven Program40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 minSeparates this compound from other volatile components in the sample.
MS Transfer Line250°CPrevents condensation of analytes before entering the mass spectrometer.
MS Ion Source230°CStandard temperature for electron ionization.
MS Quadrupole150°CStandard temperature for the mass analyzer.
Acquisition ModeScan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full mass spectra for compound identification. SIM mode offers higher sensitivity and selectivity for target analytes. For this compound, characteristic ions include m/z 97, 67, 81, 111.

Method Validation and Quality Control

A robust analytical method must be validated to ensure its performance is suitable for the intended application.[17] Key validation parameters are outlined below.

Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.995 over the desired concentration range.
Precision The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%.
Accuracy The closeness of the measured value to the true value. Often assessed through spike-recovery experiments in the sample matrix.Recovery between 85-115%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; or lowest point on the calibration curve meeting precision/accuracy criteria.
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.
Addressing Matrix Effects

Even with headspace sampling, complex matrices can sometimes influence extraction efficiency.[18][19] This "matrix effect" can be assessed by comparing the slope of a calibration curve prepared in a pure solvent with one prepared in the sample matrix (matrix-matched calibration).[20] The use of a stable isotope-labeled internal standard that closely mimics the behavior of the analyte is the most effective way to compensate for matrix effects and ensure accurate quantification.[21]

Conclusion and Further Applications

The HS-SPME-GC-MS method detailed in this application note provides a powerful, efficient, and solvent-free tool for the analysis of this compound. By carefully selecting the SPME fiber and optimizing extraction parameters, researchers can achieve high sensitivity, accuracy, and throughput. The principles and protocols described here are not limited to this compound and can be adapted for a wide range of other volatile and semi-volatile compounds in diverse matrices, from flavor profiling in food and beverages to impurity analysis in pharmaceutical products.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sorbic acid. Retrieved from [Link]

  • Talanta. (2008). Determination of sorbate and benzoate in beverage samples by capillary electrophoresis-Optimization of the method with inspection of ionic mobilities. PubMed. Retrieved from [Link]

  • NIH. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau (TTB). (2017). SSD-TM-306 UHPLC Analysis of Sorbate and Benzoate in Alcoholic Beverages. Retrieved from [Link]

  • Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. Retrieved from [Link]

  • Journal of Medicinal Plants. (2010). Simultaneous Determination of Preservatives (Sodium Benzoate and Potassium Sorbate) in Soft Drinks and Herbal Extracts Using High-Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2023). Headspace Microextraction. A Comprehensive Review on Method Application to the Analysis of Real Samples (from 2018 till Present). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 110318-09-7. Retrieved from [Link]

  • Patsnap. (2025). Matrix Effects In Food Testing: Fats/Sugars, Emulsions And Method Robustness. Retrieved from [Link]

  • ResearchGate. (2012). Multiple headspace solid-phase microextraction after matrix modification for avoiding matrix effect in the determination of ethyl carbamate in bread. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]

  • PubMed Central. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Retrieved from [Link]

  • PubMed. (2014). Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. Retrieved from [Link]

  • PubMed Central. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Retrieved from [Link]

  • OUCI. (n.d.). Headspace solid-phase microextraction: Fundamentals and recent advances. Retrieved from [Link]

  • Semantic Scholar. (2021). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of HS-SPME method: comparison of experimental conditions for.... Retrieved from [Link]

  • Separation Science. (n.d.). SPME method development for food analysis. Retrieved from [Link]

  • MDPI. (2022). Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. Retrieved from [Link]

  • News-Medical.Net. (2018). Headspace Solid-Phase Microextraction (HS-PME). Retrieved from [Link]

  • PubMed. (2019). Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption. Retrieved from [Link]

  • MDPI. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]

  • ResearchGate. (2017). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Retrieved from [Link]

  • ResearchGate. (2007). Assessment of the matrix effect on the headspace solid-phase microextraction (HS-SPME) analysis of chlorophenols in wines. Retrieved from [Link]

  • ResearchGate. (n.d.). Co-elution of this compound (No. 51 in Table 2) ( 1 t R = 20.30 min and.... Retrieved from [Link]

  • Agilent Technologies. (2013). Volatile Profiling of U.S. Cabernet Sauvignon Wines Using HS-SPME and the Agilent 5975 Series GC/MSD System. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Retrieved from [Link]

  • PubMed. (1998). Solid-phase microextraction: a promising technique for sample preparation in environmental analysis. Retrieved from [Link]

  • PubMed. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Retrieved from [Link]

  • Australian Journal of Grape and Wine Research. (2005). Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Purity Testing of Polysorbate 80. Retrieved from [Link]

  • PubMed Central. (2023). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Retrieved from [Link]

  • PubMed. (2001). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Retrieved from [Link]

  • ResearchGate. (2010). Headspace solid-phase microextraction applied to the simultaneous determination of sorbic and benzoic acid in beverages. Retrieved from [Link]

  • OUCI. (n.d.). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Retrieved from [Link]

Sources

Application Note: A Validated Headspace SPME-GC-MS Method for the Robust Quantification of Ethyl Sorbate in Liquid Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl sorbate is a significant flavor and aroma compound, often associated with fruity and wine-like notes, and is also related to the preservative sorbic acid.[1][2] Its accurate quantification is critical for quality control in the food and beverage industry, particularly in products like wine where its concentration can influence the sensory profile.[3][4] This application note details a robust and sensitive method for the quantification of this compound in liquid matrices utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented is designed for high-throughput analysis, providing the selectivity and accuracy required in research, development, and quality assurance environments. We will elaborate on the causality behind key experimental choices, from sample preparation to instrumental parameters, and provide a comprehensive protocol for method validation to ensure trustworthy and reproducible results.[5][6]

Introduction: The Rationale for a Specialized Method

This compound ((2E,4E)-hexa-2,4-dienoate) is an ethyl ester of sorbic acid.[1] While it contributes to the aromatic profile of certain products, its presence can also be an indicator of the degradation of sorbate preservatives. Therefore, a reliable analytical method is essential for both characterizing desirable flavor profiles and monitoring food quality and compliance with regulatory standards.[2][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its exceptional ability to separate volatile compounds and provide definitive identification based on mass spectra.[8] When preceded by HS-SPME, the method becomes a powerful tool for analyzing trace-level volatiles. HS-SPME is a solvent-free extraction technique that isolates and concentrates analytes from the sample headspace, minimizing matrix interference and enhancing sensitivity.[9] This approach is particularly advantageous for complex matrices like wine or fruit juices, where non-volatile components can otherwise interfere with the analysis.[10][11]

This guide provides a self-validating system, grounding each protocol step in established analytical principles to ensure scientific integrity and robust performance.

Materials and Methods

Reagents and Standards
  • This compound (≥97% purity, Food Grade) (CAS No: 2396-84-1)

  • 4-methyl-2-pentanol (Internal Standard, IS) (≥98% purity)

  • Sodium Chloride (NaCl) (Analytical Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 20 mL Headspace Vials with Magnetic Screw Caps and PTFE/Silicone Septa

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (MSD) (e.g., Agilent 7890B GC with 7000D MS)[12]

  • SPME Autosampler (e.g., PAL RSI)

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Detailed Experimental Protocols

Preparation of Standards and Calibration Curve

The foundation of accurate quantification lies in the meticulous preparation of standards. Using a suitable internal standard is crucial to correct for variations in extraction efficiency and injection volume. 4-methyl-2-pentanol is selected here as it is not typically found in most beverage samples and has chromatographic behavior suitable for this analysis.[12][11]

Protocol 3.1: Standard Preparation

  • Primary Stock Solutions (1000 mg/L):

    • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.

    • Prepare the Internal Standard (IS) stock by following the same procedure with 4-methyl-2-pentanol.

  • Intermediate Stock Solution (100 mg/L):

    • Pipette 10 mL of the this compound primary stock into a 100 mL volumetric flask and dilute to volume with deionized water.

  • Working Calibration Standards:

    • Prepare a series of calibration standards in 20 mL headspace vials by spiking a blank matrix (e.g., a model wine solution of 12% ethanol and 5 g/L tartaric acid in water) with the intermediate stock solution to achieve final concentrations ranging from 1 to 100 µg/L.[10]

    • To each vial, add a fixed amount of the IS stock solution to achieve a final concentration of 20 µg/L.

    • Add 2.0 g of NaCl to each vial.

    • Fill each vial with the blank matrix to a final volume of 8 mL.

Sample Preparation

The goal of sample preparation is to facilitate the efficient partitioning of this compound from the liquid matrix into the headspace for SPME extraction. The addition of salt increases the ionic strength of the solution, which decreases the solubility of organic volatiles and promotes their release into the headspace—a phenomenon known as the "salting-out" effect.[9][13]

Protocol 3.2: Sample Preparation

  • Pipette 8 mL of the liquid sample (e.g., wine, juice) into a 20 mL headspace vial.

  • Add the internal standard (4-methyl-2-pentanol) to achieve a final concentration of 20 µg/L.

  • Add 2.0 g of NaCl to the vial.

  • Immediately cap the vial securely with a magnetic screw cap.

  • Vortex briefly to mix the contents. The sample is now ready for HS-SPME-GC-MS analysis.

G cluster_prep Sample & Standard Preparation Workflow sample Aliquot 8 mL Liquid Sample add_is Add Internal Standard (e.g., 20 µg/L) sample->add_is standard Prepare Calibration Standards in Blank Matrix add_salt Add 2.0 g NaCl ('Salting-Out') add_is->add_salt cap_vial Cap Vial & Vortex add_salt->cap_vial ready Ready for HS-SPME-GC-MS cap_vial->ready

Caption: Workflow for sample and standard preparation.

HS-SPME-GC-MS Analysis

The instrumental parameters are optimized to ensure efficient extraction, good chromatographic separation, and sensitive detection. The DVB/CAR/PDMS fiber is chosen for its broad affinity for various volatile compounds.[12] The oven temperature program is designed to separate this compound from other matrix components and the internal standard effectively.[12][14] For quantification, Selected Ion Monitoring (SIM) mode is employed as it dramatically increases sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.[3][8]

Protocol 3.3: Instrumental Analysis

  • HS-SPME Parameters:

    • Incubation: Incubate the vial at 40 °C for 5 minutes with agitation (400 rpm) to allow the sample to reach thermal equilibrium.[12]

    • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 40 °C with continued agitation.[12]

    • Desorption: Transfer the fiber to the GC inlet and desorb for 10 minutes at 240 °C.

  • GC Parameters:

    • Inlet: 240 °C, Splitless mode.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Oven Program: Start at 40 °C (hold for 10 min), ramp at 3 °C/min to 140 °C, then ramp at 25 °C/min to 230 °C (hold for 3 min).[12]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Temperatures: Ion Source at 230 °C, Quadrupole at 150 °C.[12]

    • Acquisition:

      • Full Scan (for identification): Mass range 40-300 m/z.

      • Selected Ion Monitoring (SIM) (for quantification):

        • This compound: Quantifier ion m/z 67, Qualifier ions m/z 97, 41.[1]

        • 4-methyl-2-pentanol (IS): Quantifier ion m/z 43, Qualifier ion m/z 59.

G cluster_analysis HS-SPME-GC-MS Analytical Workflow vial Sample Vial in Autosampler incubation Incubation (40°C, 5 min) vial->incubation extraction HS-SPME Extraction (40°C, 30 min) incubation->extraction desorption Thermal Desorption in GC Inlet (240°C) extraction->desorption separation GC Separation (DB-WAX Column) desorption->separation detection MS Detection (EI, SIM Mode) separation->detection data Data Acquisition & Processing detection->data

Caption: The automated analytical workflow from sample to data.

Method Validation for Trustworthy Results

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[6] It ensures the reliability, reproducibility, and accuracy of the generated data. The following parameters should be assessed according to established guidelines.[5][6][15]

Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.Ensures the signal is from the analyte only.
Linearity (Range) Correlation coefficient (R²) ≥ 0.995 over the range of 1-100 µg/L.Confirms a proportional response to concentration.
LOD & LOQ Signal-to-Noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.Defines the lower limits of reliable measurement.[7]
Accuracy (Recovery) 80-120% recovery at three concentration levels (low, medium, high).Measures the agreement between the measured and true value.[7][16]
Precision (RSD%) Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 20%.Assesses the closeness of repeated measurements.[7][16]

Data Analysis and Quantification

Quantification is based on the internal standard method. A calibration curve is constructed by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.

Calculation:

  • Generate the Calibration Curve:

    • For each calibration standard, calculate the Response Ratio:

      • Response Ratio = (Peak Area of this compound) / (Peak Area of Internal Standard)

    • Plot the Response Ratio (y-axis) against the this compound Concentration (x-axis).

    • Perform a linear regression to obtain the equation: y = mx + c, where m is the slope and c is the intercept.

  • Calculate Sample Concentration:

    • Determine the Response Ratio for the unknown sample.

    • Calculate the concentration using the regression equation:

      • Concentration (µg/L) = (Sample Response Ratio - c) / m

Conclusion

This application note presents a comprehensive, validated HS-SPME-GC-MS method for the quantification of this compound. By explaining the rationale behind each step and incorporating a rigorous validation protocol, this guide provides researchers and quality control professionals with a trustworthy and robust tool. The method is sensitive, selective, and well-suited for the analysis of this compound in complex liquid matrices, ensuring high-quality data for product development, safety assessment, and regulatory purposes.

References

  • U.S. Food and Drug Administration. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • Gürbüz, O., Değirmencioğlu, N., & Yıldız, S. (n.d.). Quantitative analysis of sorbic acid in cereal products using gc-ms-sim. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption.
  • Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate.
  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate.
  • IJOER. (n.d.). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT.
  • Rocha, W. F. C., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. SciELO.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Caven-Quantrill, D. (2017). Analysis of Volatile Components of Varietal English Wines Using Stir Bar Sorptive Extraction/Gas Chromatography-Mass Spectrometry. ResearchGate.
  • Joiris, E., et al. (2022). Development, validation and application of multi-class methods for the analysis of food additives by liquid chromatography coupled to tandem mass spectrometry. PubMed.
  • Taylor & Francis Online. (n.d.). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste.
  • Jahan, S., et al. (2025). Development and Validation of a GC-MS Method for the Simultaneous Detection of Preservatives in Pharmaceuticals, Food Preparations and Natural Products. ResearchGate.
  • FooDB. (2010). Showing Compound this compound (FDB020216).
  • Carlin, S., et al. (2017). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. MDPI.
  • Li, S., et al. (2022). GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest. MDPI.
  • ResearchGate. (2025). Determination of sorbate and benzoate in beverage samples by capillary electrophoresis - Optimization of the method with inspection of ionic mobilities.
  • Biego, G. H., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health.
  • Lee, J. G., et al. (n.d.). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PubMed Central.
  • E3S Web of Conferences. (n.d.). Advances of GC-MS in the determination of adulterants in dietary supplements.
  • ResearchGate. (2025). Headspace solid-phase microextraction for wine volatile analysis.
  • ChemicalBook. (n.d.). This compound 2396-84-1 wiki.
  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Rocío-Bautista, P., et al. (n.d.). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. MDPI.
  • Carlin, S., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate. IRIS UniPA.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Sorbate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive application note and a detailed protocol for the separation and quantification of sorbic acid and its common derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical utility. It covers instrumentation, method parameters, sample preparation, and essential validation criteria, designed to produce robust and reproducible results in a research or quality control setting.

Introduction: The Analytical Imperative for Sorbate Derivative Profiling

Sorbic acid and its salts (sorbates) are unsaturated fatty acids widely employed as antimicrobial preservatives in pharmaceuticals, food, and beverages to inhibit the growth of molds, yeasts, and fungi. The efficacy and safety of products containing these additives are directly linked to their concentration and purity. Furthermore, various sorbate derivatives may be present as active pharmaceutical ingredients, synthesis byproducts, or degradation products, necessitating a reliable analytical method for their separation and quantification.

High-performance liquid chromatography (HPLC) is the preeminent technique for this task, offering high resolution, sensitivity, and specificity.[1][2][3] This application note focuses on a reversed-phase HPLC method, which is ideally suited for separating the moderately non-polar sorbate compounds.

The Chromatographic Principle: Reversed-Phase Separation

HPLC is a technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1][2] In reversed-phase chromatography, the most common HPLC mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4][5][6][7]

  • Stationary Phase: Typically consists of silica particles chemically bonded with non-polar alkyl chains, such as C18 (octadecylsilane).[8][9]

  • Mobile Phase: A polar solvent system, usually a mixture of water with an organic modifier like acetonitrile or methanol.[6][7]

The separation mechanism is based on hydrophobic interactions.[5][9] Non-polar analytes in the mobile phase interact more strongly with the non-polar stationary phase, causing them to be retained longer in the column. Conversely, more polar analytes have a greater affinity for the mobile phase and elute earlier. Elution of retained components is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and reduces the hydrophobic interactions.[5]

HPLC_System_Workflow cluster_system HPLC Instrumentation Solvent Mobile Phase Reservoir Pump High-Pressure Pump Solvent->Pump Flow Injector Autosampler/ Injector Pump->Injector High Pressure Column HPLC Column (Stationary Phase) Injector->Column Sample + Mobile Phase Detector Detector (UV-Vis) Column->Detector Separated Analytes Data Data Acquisition System Detector->Data Signal

Caption: High-level workflow of a standard HPLC system.

Protocol: Isocratic Separation of Sorbate Derivatives

This protocol details a robust method for separating sorbic acid and related derivatives.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[10]

  • Column: A reversed-phase C18 column (e.g., 150 mm length x 4.6 mm internal diameter, 5 µm particle size) is recommended.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and ultrapure water. Formic acid or phosphoric acid for pH adjustment.

  • Standards: Certified reference standards of sorbic acid and its derivatives of interest.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps to prevent photodegradation.

Chromatographic Conditions: Detailed Breakdown
ParameterSettingScientific Rationale
Mobile Phase Acetonitrile : Water (40:60 v/v) with 0.1% Formic AcidThe water/acetonitrile mixture provides a polar mobile phase for RP-HPLC.[7] Adding formic acid acidifies the mobile phase (pH ~2.7), ensuring that sorbic acid (pKa ≈ 4.76) is fully protonated. This neutral form is more hydrophobic, leading to better retention, sharper peak shapes, and improved reproducibility.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing optimal efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures stable retention times by controlling the thermodynamics of partitioning and reducing mobile phase viscosity for better performance.
Detection λ 254 nmSorbic acid and its derivatives contain a conjugated diene chromophore, which exhibits strong UV absorbance near this wavelength, providing excellent sensitivity. A PDA detector can be used to scan a range (e.g., 200-400 nm) to confirm peak purity.
Injection Vol. 10 µLA standard volume that provides a good signal response without overloading the column, which can lead to peak distortion.
Run Time 10 minutesSufficient time for the elution of common sorbate derivatives under these isocratic conditions.
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of sorbic acid reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This solution should be stored at 4°C and protected from light.

Working Standard Solutions (e.g., 1-50 µg/mL):

  • Perform serial dilutions of the stock solution using the mobile phase as the diluent.

  • For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation:

  • The sample preparation will vary by matrix. For a liquid sample (e.g., a beverage), a simple filtration through a 0.45 µm syringe filter may be sufficient.

  • For semi-solid or solid samples, an extraction step (e.g., sonication in methanol followed by centrifugation and filtration) is required.

  • Ensure the final sample is diluted in the mobile phase to avoid solvent mismatch effects during injection.

Experimental Workflow

Protocol_Workflow A 1. Prepare Mobile Phase & Standards B 2. System Startup & Purge Pump A->B C 3. Equilibrate Column (Flow mobile phase until baseline is stable) B->C D 4. Prepare Sequence (Blanks, Standards, Samples) C->D E 5. Run Sequence & Acquire Data D->E F 6. Process Data (Integrate peaks, generate calibration curve) E->F G 7. System Shutdown (Flush with organic solvent, store column) F->G

Caption: Step-by-step experimental workflow for HPLC analysis.

System Validation: Ensuring Trustworthy Data

Method validation is critical to demonstrate that the analytical procedure is suitable for its intended purpose. Key parameters should be assessed according to authoritative guidelines, such as those from the International Council for Harmonisation (ICH).

Validation ParameterObjective & ProcedureAcceptance Criteria
Specificity Inject a blank (diluent), a standard, and a sample spiked with the standard.The analyte peak in the spiked sample should be well-resolved from any matrix components. No interfering peaks should be observed at the retention time of the analyte in the blank.
Linearity Analyze a series of at least five standard concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Plot peak area vs. concentration.The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy (% Recovery) Analyze a sample of a known concentration (or a spiked blank matrix) at three different levels (e.g., 80%, 100%, 120% of the target concentration).Mean recovery should typically be within 98-102%.
Precision (RSD%) Repeatability: Inject one standard solution six times. Intermediate Precision: Repeat on a different day or with a different analyst.The Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio should be ≥ 10.

Expected Results & Troubleshooting

Under the specified conditions, a sharp, symmetrical peak for sorbic acid should be observed with a stable retention time.

AnalyteExpected Retention Time (min)*Tailing Factor
Sorbic Acid~ 4.50.9 - 1.3
Methyl Sorbate~ 6.20.9 - 1.3
This compound~ 7.80.9 - 1.3

*Retention times are approximate and will vary based on the specific column, system dead volume, and exact mobile phase composition.

Common Troubleshooting Scenarios:

  • Shifting Retention Times: Caused by poor temperature control, inconsistent mobile phase preparation, or column degradation. Solution: Use a column thermostat, prepare fresh mobile phase daily, and flush the column after use.

  • Broad or Split Peaks: May indicate column contamination, a void in the column packing, or sample solvent incompatibility. Solution: Use a guard column, replace the column if necessary, and always dissolve samples in the mobile phase.

  • Baseline Drift/Noise: Often due to air bubbles in the pump, a failing detector lamp, or contaminated mobile phase. Solution: Degas the mobile phase thoroughly, check detector lamp hours, and use high-purity solvents.

References

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • Separation Science. Normal-phase HPLC and HILIC. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • CHROMacademy. Normal Phase HPLC - Mechanism and Stationary Phase. [Link]

  • LCGC International. (2020). How Reversed-Phase Liquid Chromatography Works. [Link]

  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • Chrom Tech, Inc. (2025). Understanding HPLC Instrumentation: Principles & Uses. [Link]

  • Persee. (2025). High-Performance Liquid Chromatography (HPLC): Principles and Applications. [Link]

  • Slideshare. HPLC Principle, Instrumentation and Application. [Link]

  • JoVE. (2024). High-Performance Liquid Chromatography: Instrumentation. [Link]

  • Waters. HPLC Separation Modes. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

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Application Note: Advanced Analytical Strategies for the Quantification of Ethyl Sorbate in Wine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The use of potassium sorbate as a fungistatic agent to prevent re-fermentation in sweet wines is a common practice in modern enology.[1][2] While effective, the addition of sorbates is not without consequence. Over time, particularly during storage, sorbic acid can react with the ethanol present in the wine to form ethyl sorbate.[1][3] This esterification process leads to the development of undesirable sensory characteristics, often described as a "pineapple-celery" off-aroma, which can negatively impact the wine's quality and define its shelf-life.[1][3]

Given the direct correlation between the concentration of this compound and the emergence of these flavor defects, its accurate and precise quantification is of paramount importance for quality control and shelf-life studies in wineries. This application note provides detailed protocols for two primary analytical techniques for the determination of this compound in wine samples: a primary, high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) method and an alternative High-Performance Liquid Chromatography (HPLC) method suitable for screening purposes.

The methodologies outlined herein are designed for researchers, quality control laboratories, and enological scientists, providing a robust framework for method implementation and validation.

Causality and Method Selection

The analytical challenge in quantifying this compound lies in its chemical properties and the complexity of the wine matrix. This compound (CH₃CH=CHCH=CHCOOC₂H₅) is a volatile ester, making it an ideal candidate for Gas Chromatography (GC). The coupling of GC with Mass Spectrometry (MS) provides unparalleled selectivity and sensitivity, allowing for confident identification and quantification even at trace levels amidst a myriad of other volatile compounds that constitute a wine's aroma profile.[4]

While HPLC methods are prevalent for the analysis of the less volatile precursor, sorbic acid, they are less suited for this compound.[5][6] However, the conjugated diene system in the sorbate moiety provides strong UV absorbance, which can be exploited for detection.[7] An HPLC-UV method, therefore, can serve as a valuable, high-throughput screening tool, albeit with potentially higher limits of detection and greater susceptibility to matrix interferences compared to GC-MS.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a robust and sensitive approach for the quantification of this compound, leveraging solid-phase extraction (SPE) for sample cleanup and concentration, followed by GC-MS analysis.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Wine Sample (5 mL) s2 Spike with Internal Standard (e.g., d5-Ethyl Sorbate) s1->s2 s3 Dilute with Water s2->s3 s5 Load Sample onto SPE Cartridge s3->s5 s4 Condition SPE Cartridge (e.g., C18) s4->s5 s6 Wash Cartridge (remove polar interferences) s5->s6 s7 Elute this compound with Dichloromethane s6->s7 s8 Concentrate Eluate under Nitrogen s7->s8 s9 Reconstitute in Ethyl Acetate s8->s9 a1 Inject 1 µL into GC-MS s9->a1 Transfer to vial a2 Separation on Capillary Column a1->a2 a3 Detection by MS (SIM Mode) a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Workflow for GC-MS analysis of this compound in wine.

Protocol: GC-MS Analysis

3.2.1 Reagents and Materials

  • This compound (≥98% purity, CAS: 2396-84-1)

  • d5-Ethyl Sorbate (Internal Standard, IS)

  • Dichloromethane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure Water

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL

  • Wine Samples

  • Volumetric flasks, pipettes, and autosampler vials

3.2.2 Preparation of Standards

  • Primary Stock Standard (1000 mg/L): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard Stock (100 mg/L): Prepare a 100 mg/L stock solution of d5-ethyl sorbate in methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 2.0 mg/L) in a synthetic wine matrix (12% ethanol in water, pH 3.5). Spike each standard with the internal standard to a final concentration of 0.1 mg/L.

3.2.3 Sample Preparation

  • Pipette 5.0 mL of wine sample into a 15 mL centrifuge tube.

  • Spike the sample with 50 µL of the 100 mg/L internal standard stock solution (final IS concentration: 1 mg/L).

  • Add 5.0 mL of ultrapure water and vortex for 30 seconds.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the diluted wine sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Dry the cartridge under vacuum or with nitrogen for 10 minutes.

  • Elute the this compound and internal standard with 2 x 2 mL of dichloromethane into a clean collection tube.

  • Concentrate the eluate to approximately 200 µL under a gentle stream of nitrogen at room temperature.

  • Add ethyl acetate to bring the final volume to 1.0 mL. Transfer to an autosampler vial for analysis.

3.2.4 Instrumentation and Data Analysis

Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard, reliable gas chromatograph.
Injector Splitless, 240 °C, 1 µL injection volumeEnsures complete volatilization of the analyte and maximizes transfer to the column for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column DB-WAX or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar (WAX) or non-polar (5ms) column can be used. Selection depends on desired separation from other wine volatiles.
Oven Program 40 °C (2 min), ramp at 10 °C/min to 230 °C, hold for 5 minA standard temperature program to separate volatile esters from other matrix components.[8]
MS System Agilent 5977B or equivalentA sensitive and robust mass selective detector.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization technique that produces repeatable fragmentation patterns for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions for the target analyte and internal standard.
Ions to Monitor This compound: m/z 140 (Quantifier), 67, 95. d5-Ethyl Sorbate: m/z 145 (Quantifier), 72, 100.Based on expected fragmentation patterns. The molecular ion (m/z 140) is chosen for quantification due to its specificity.
Data Analysis Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.Standard quantitative analysis procedure to correct for variations in sample preparation and injection.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for rapid screening of this compound at higher concentrations and can be implemented on standard HPLC systems.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Wine Sample (1 mL) s2 Dilute 1:1 with Mobile Phase A s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 a1 Inject 20 µL into HPLC s3->a1 Transfer to vial a2 Isocratic Separation on C18 Column a1->a2 a3 UV Detection at 260 nm a2->a3 a4 Data Acquisition & Quantification a3->a4

Caption: Workflow for HPLC-UV analysis of this compound in wine.

Protocol: HPLC-UV Analysis

4.2.1 Reagents and Materials

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate

  • Acetic Acid (Glacial)

  • Ultrapure Water

  • Wine Samples

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

4.2.2 Preparation of Standards

  • Primary Stock Standard (1000 mg/L): Prepare as described in the GC-MS section.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L) in a synthetic wine matrix.

4.2.3 Sample Preparation

  • Pipette 1.0 mL of the wine sample into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of Mobile Phase A (see table below).

  • Vortex for 10 seconds.

  • Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.[9]

4.2.4 Instrumentation and Data Analysis

Parameter Setting Rationale
HPLC System Waters Alliance or equivalentA standard, robust HPLC system.
Detector UV/Vis or Photodiode Array (PDA) DetectorFor absorbance-based detection. A PDA detector allows for spectral confirmation.
Wavelength 260 nmSorbic acid and its esters have a strong absorbance maximum around this wavelength due to the conjugated double bond system.[7]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Standard column for retaining moderately non-polar compounds from an aqueous matrix.
Mobile Phase A 25 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acidBuffered aqueous phase.
Mobile Phase B AcetonitrileOrganic solvent for eluting the analyte.
Elution Mode Isocratic: 60% A, 40% BA simple and robust elution for routine analysis. Gradient elution may be required for complex matrices.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Data Analysis Construct an external standard calibration curve by plotting peak area against the concentration of the standards.Standard quantification method for HPLC analysis.

Method Validation and Expected Performance

Both methods should be validated according to standard laboratory practices to ensure reliability. Key validation parameters and their typical expected values are summarized below.

Parameter GC-MS HPLC-UV Comment
Linearity (R²) > 0.995> 0.995Demonstrates a direct proportional relationship between concentration and response over the defined range.[10]
Limit of Detection (LOD) ~ 0.5 µg/L~ 50 µg/LThe concentration at which the analyte can be reliably detected. GC-MS is significantly more sensitive.
Limit of Quantitation (LOQ) ~ 2 µg/L~ 150 µg/LThe lowest concentration that can be quantified with acceptable precision and accuracy.[8]
Precision (%RSD) < 10%< 10%Measures the repeatability of the analysis.
Accuracy/Recovery (%) 90 - 110%85 - 115%Assesses the agreement between the measured value and the true value, typically determined by spiking a blank matrix.

Conclusion

The formation of this compound is a critical quality parameter for wines treated with potassium sorbate. The GC-MS method detailed in this application note offers a highly sensitive and selective approach for the accurate quantification of this compound, making it the gold standard for quality assurance and research applications. The alternative HPLC-UV method provides a simpler, high-throughput option for screening purposes where lower sensitivity is acceptable. The implementation of these analytical protocols will enable winemakers and researchers to monitor and control the levels of this compound, ultimately leading to improved wine quality and better control over product shelf-life.

References

  • Sorbic Acid as a Preservative in Sparkling Wine. Its Efficacy and Adverse Flavor Effect Associated with this compound Formation. American Journal of Enology and Viticulture. [Link]

  • Using Potassium Sorbate When Making Wine. Winemaker's Academy. [Link]

  • This compound | C8H12O2 | CID 1550470. PubChem, National Institutes of Health. [Link]

  • Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent Technologies. [Link]

  • Sweetening Wine Without Refermentation. WineMakerMag.com. [Link]

  • Identification & Quantification of Impurities in Red & White Wine By GC-MS. International Journal of Research in Engineering and Management. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA Food Safety and Inspection Service. [Link]

  • GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. International Journal of Engineering Research & Science. [Link]

  • Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. [Link]

  • High performance liquid chromatographic determination of sorbic acid in wine. PubMed. [Link]

  • (E,E)-ethyl sorbate, 2396-84-1. The Good Scents Company. [Link]

  • Determination of the chemical composition of alcoholic beverages by gas chromatography‐mass spectrometry. ResearchGate. [Link]

  • SSD-TM-306 UHPLC Analysis of Sorbate and Benzoate in Alcoholic Beverages. Alcohol and Tobacco Tax and Trade Bureau (TTB). [Link]

  • Sorbic acid in sweet wine making. Vinetur. [Link]

  • Improved sample preparation for GC–MS–SIM analysis of ethyl carbamate in wine. Elsevier. [Link]

  • Method Validation and Assessment of Hazardous Substances and Quality Control Characteristics in Traditional Fruit Wines. MDPI. [Link]

  • Ethyl Carbamate (Type-II). International Organisation of Vine and Wine (OIV). [Link]

  • Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PubMed Central, National Institutes of Health. [Link]

  • New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. [Link]

  • Validation of sorbic acid assay method in wines using liquid chromatography (OENO 6/2006). International Organisation of Vine and Wine (OIV). [Link]

  • Determination of ethyl carbamate in stone fruit spirits, fruit marc spirits and other spirit drinks – A method validation study. EURACHEM. [Link]

Sources

Application Note: Ethyl Sorbate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of ethyl sorbate, detailing its applications as a reference standard in analytical chemistry. It is designed for researchers, scientists, and quality control professionals in the food, beverage, fragrance, and pharmaceutical industries. This document outlines the essential physicochemical properties of this compound, proper handling and storage procedures, and detailed, step-by-step protocols for its quantification using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Furthermore, it delves into the principles of analytical method validation, ensuring that the described protocols are robust, reliable, and adhere to stringent scientific standards.

Introduction to this compound

This compound, the ethyl ester of sorbic acid, is a compound recognized for its characteristic warm, fruity aroma.[1] It is formed through the condensation of sorbic acid and ethanol.[2] While widely utilized as a flavoring agent in food products and a fragrance component in cosmetics, its role in analytical chemistry is equally significant.[1][3] As a high-purity reference standard, this compound is indispensable for the accurate identification and quantification of this analyte in various matrices. This ensures product quality, consistency, and compliance with regulatory standards, such as those set by the FDA.[3] Its defined chemical properties and stability under proper conditions make it an excellent candidate for calibrating analytical instruments and validating methodologies.[2]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct application. This compound is a colorless to light yellow liquid that is stable under normal storage conditions.[1][2] It is miscible in oils and soluble in alcohol, but only slightly soluble in water.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name ethyl (2E,4E)-hexa-2,4-dienoate[3]
CAS Number 2396-84-1[2]
Molecular Formula C₈H₁₂O₂[3][4]
Molecular Weight 140.18 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1][2]
Odor Warm, fruity, ethereal[1][6]
Boiling Point 195-198 °C at 760 mmHg; 82-83 °C at 13 mmHg[2][4][7]
Density ~0.956 g/mL at 25 °C[1][4]
Refractive Index n20/D ~1.494[4][5]
Solubility Slightly soluble in water; soluble in alcohol and oils[3][4]

For use as a reference standard, this compound should be of high purity, typically ≥98%, with a certificate of analysis (CoA) that provides information on its identity, purity, and the methods used for characterization.

Handling, Storage, and Solution Stability

The integrity of a reference standard is paramount for generating accurate analytical data. Improper handling or storage can lead to degradation, compromising the validity of results.

Storage:

  • This compound should be stored in tightly sealed containers, preferably glass or tin, to prevent evaporation and contamination.[1][8]

  • It should be kept in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[8]

  • Long-term storage under refrigeration is recommended to minimize potential degradation.

Handling:

  • Handle in a well-ventilated area, avoiding contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • This compound is incompatible with strong bases.[8]

Solution Preparation and Stability:

  • Stock solutions should be prepared in a high-purity solvent in which this compound is freely soluble, such as ethanol or acetonitrile.

  • The stability of these solutions is dependent on concentration, solvent, and storage conditions (e.g., temperature, light exposure). It is crucial to perform a stability study to determine the viable lifetime of standard solutions. Studies on related sorbates have shown that pH and packaging material can affect stability.[9] For instance, storing solutions in amber glass vials can protect against photodegradation.

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds like this compound. The Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

Rationale: This method leverages the volatility of this compound for separation in the gas phase. The choice of a mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, provides excellent resolution for esters. FID is selected for its robust, linear response to hydrocarbons.

Workflow for GC-FID Analysis

cluster_prep Standard & Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing A Prepare Stock Standard (e.g., 1000 µg/mL this compound in Ethanol) B Create Calibration Standards (Serial dilution, e.g., 1-100 µg/mL) A->B D Inject 1 µL into GC System B->D C Prepare Sample (e.g., Dilute liquid sample in Ethanol, filter) C->D E Separation on Capillary Column D->E F Detection by FID E->F G Integrate Peak Area F->G H Construct Calibration Curve (Peak Area vs. Concentration) G->H I Calculate Sample Concentration H->I cluster_prep Standard & Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing A Prepare Stock Standard (e.g., 1000 µg/mL this compound in Acetonitrile) B Create Calibration Standards (Dilute with mobile phase, e.g., 1-100 µg/mL) A->B D Inject 10 µL into HPLC System B->D C Prepare Sample (Dilute with mobile phase, filter 0.45 µm) C->D E Isocratic Separation on C18 Column D->E F Detection by UV Detector E->F G Integrate Peak Area F->G H Construct Calibration Curve (Peak Area vs. Concentration) G->H I Calculate Sample Concentration H->I

Sources

Application Notes and Protocols for Assessing the Cytotoxicity of Ethyl Sorbate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Excipient Safety in Drug Development

Pharmaceutical excipients, while often considered inert, are integral components of a drug product, influencing its stability, bioavailability, and patient acceptability. Ethyl sorbate, the ethyl ester of sorbic acid, is utilized in various industries for its antimicrobial properties and fruity aroma, finding applications as a flavoring agent and preservative.[1][2][3] In pharmaceutical formulations, it may be considered for similar roles, particularly in oral and topical preparations. However, the introduction of any excipient into a drug product necessitates a thorough safety evaluation to ensure it does not elicit a toxic response.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous safety assessments for pharmaceutical excipients.[4] Cytotoxicity assays are fundamental to this process, providing an initial screening of a substance's potential to damage cells. This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting a panel of in vitro cytotoxicity assays to evaluate this compound. By employing a multi-assay approach, a more comprehensive and reliable assessment of its cytotoxic potential can be achieved.

Understanding this compound: Properties and Considerations

This compound (CAS 2396-84-1) is a colorless to pale yellow liquid with the molecular formula C8H12O2.[1][2] It is slightly soluble in water but soluble in organic solvents such as ethanol and miscible with oils.[1][2] This lipophilic nature is a critical consideration for in vitro assay design, particularly in the preparation of stock solutions and ensuring its bioavailability to cultured cells.

While this compound has been granted Generally Recognized as Safe (GRAS) status for its use as a flavoring agent in food, this does not automatically translate to its safety in pharmaceutical applications at potentially different concentrations and routes of administration.[5] For instance, related compounds like potassium sorbate are used in oral and topical formulations at concentrations of 0.1-0.2%.[6] Therefore, determining the cytotoxic profile of this compound across a relevant concentration range is a crucial step in its evaluation as a pharmaceutical excipient.

A Multi-Assay Approach to Cytotoxicity Testing

No single assay can definitively determine the cytotoxicity of a compound. Therefore, a battery of tests that measure different cellular endpoints is recommended. This application note will detail the protocols for three widely accepted cytotoxicity assays:

  • MTT Assay: Measures cell viability based on mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of a cytosolic enzyme upon membrane damage.

  • Neutral Red (NR) Uptake Assay: Assesses cell viability by measuring the uptake of a dye into the lysosomes of living cells.

These assays provide complementary information on how this compound may affect cell health, offering insights into different mechanisms of potential toxicity.

Experimental Design: Foundational Considerations

Before delving into specific assay protocols, several key experimental design elements must be addressed to ensure the generation of robust and reproducible data.

Cell Line Selection

The choice of cell line should reflect the intended route of administration of the pharmaceutical formulation containing this compound.

  • Oral Formulations: Caco-2 cells, a human colon adenocarcinoma cell line, are a suitable model as they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

  • Topical Formulations: HaCaT cells, an immortalized human keratinocyte cell line, are a well-established model for the epidermis.

  • Inhalation Formulations: NCI-H441 cells, a human lung adenocarcinoma cell line with characteristics of distal respiratory epithelium, can be used to assess potential pulmonary toxicity.[4]

Solvent and Vehicle Control

Due to its lipophilicity, this compound will require an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • Solvent Selection: The chosen solvent should dissolve this compound at the desired stock concentration and be minimally toxic to the selected cell lines. It is crucial to perform a preliminary solvent toxicity study to determine the maximum concentration of the solvent that does not significantly affect cell viability.[7][8]

  • Vehicle Control: A vehicle control, consisting of the cell culture medium with the same final concentration of the solvent used to deliver this compound, must be included in every experiment. This allows for the differentiation of any cytotoxic effects of the solvent from those of the test compound.

Concentration Range Selection

The concentration range of this compound for testing should be carefully selected to elicit a dose-response relationship.

  • Starting Point: Based on the use of related sorbates in pharmaceuticals, a starting concentration range could span from approximately 0.01% to 0.5% (w/v).[6]

  • Dose-Response: A serial dilution of the this compound stock solution should be prepared to cover a broad range of concentrations. This will enable the determination of the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Positive and Negative Controls

The inclusion of appropriate controls is essential for a self-validating experiment.

  • Negative Control: Untreated cells or cells treated with the vehicle control serve as the negative control, representing 100% cell viability.

  • Positive Control: A known cytotoxic compound should be used as a positive control to confirm that the assay system is responsive to toxic insults. The choice of positive control can be assay-dependent. For example, Triton™ X-100 or doxorubicin are often used for general cytotoxicity assays.[1][6]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Mechanism of MTT Assay```dot

MTT_Mechanism cluster_cell Viable Cell cluster_external External Environment Mitochondrion Mitochondrion MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Extraction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for negative, vehicle, and positive controls.

  • Incubation: Incubate the plate for a period relevant to the intended exposure (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

Data Analysis

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the cell culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity.

Experimental Workflow: LDH Assay

LDH_Workflow A 1. Seed and treat cells as in MTT assay B 2. Incubate for 24-72h A->B C 3. Collect supernatant from each well B->C D 4. Add LDH reaction mixture to supernatant C->D E 5. Incubate in the dark at room temperature D->E F 6. Add stop solution E->F G 7. Read absorbance at ~490 nm F->G

Caption: Experimental workflow for the LDH assay.

Materials
  • Cell culture materials as in the MTT assay

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the LDH reaction mixture to the collected supernatant in a new 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit protocol (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100

Protocol 3: Neutral Red (NR) Uptake Assay

The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye taken up is proportional to the number of viable cells.

Experimental Workflow: Neutral Red Uptake Assay

NR_Workflow A 1. Seed and treat cells as in MTT assay B 2. Incubate for 24-72h A->B C 3. Replace medium with Neutral Red solution B->C D 4. Incubate for 2-3h C->D E 5. Wash cells to remove excess dye D->E F 6. Add destain solution to extract the dye E->F G 7. Read absorbance at ~540 nm F->G

Caption: Experimental workflow for the Neutral Red Uptake assay.

Materials
  • Cell culture materials as in the MTT assay

  • Neutral Red solution (e.g., 50 µg/mL in complete medium)

  • Wash buffer (e.g., PBS)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Dye Uptake: Remove the treatment medium and add Neutral Red solution to each well. Incubate for 2-3 hours.

  • Washing: Remove the Neutral Red solution and wash the cells with a wash buffer to remove any unincorporated dye.

  • Dye Extraction: Add the destain solution to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at approximately 540 nm.

Data Analysis

Calculate the percentage of cell viability as described for the MTT assay.

Data Interpretation and Summary

The results from the three assays should be compiled and compared to provide a comprehensive cytotoxic profile of this compound.

AssayEndpoint MeasuredInterpretation
MTT Mitochondrial metabolic activityA decrease in signal indicates a reduction in cell viability, potentially due to mitochondrial dysfunction or cell death.
LDH Cell membrane integrityAn increase in signal indicates cell lysis and death.
Neutral Red Lysosomal integrityA decrease in signal suggests a loss of viable cells.

Conclusion and Best Practices

The evaluation of excipient safety is a non-negotiable aspect of pharmaceutical development. The protocols detailed in this application note provide a robust framework for assessing the in vitro cytotoxicity of this compound. By employing a multi-assay approach and adhering to best practices in experimental design, including appropriate cell line selection and the use of proper controls, researchers can generate reliable data to inform the safe use of this compound in pharmaceutical formulations. It is imperative to remember that in vitro cytotoxicity data represents an initial but critical step in the overall safety assessment of any new excipient.

References

  • Petersen, E., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(2), 237-254. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Fagron. (2023). Understanding Pharmaceutical Preservatives. Fagron Academy. [Link]

  • Petersen, E. J., Nguyen, A. T., Brown, J. M., Elliott, J. T., Clippinger, A. J., Gordon, J., ... & Roesslein, M. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX-Alternatives to Animal Experimentation, 38(2), 237. [Link]

  • Petersen, E. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. [Link]

  • European Medicines Agency. (2023). Quality: excipients. [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). This compound. [Link]

  • Drug Delivery to the Lungs. (n.d.). Biopharmaceutical Assessment of Excipients Used in Inhalation Drug Delivery. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Avicenna Journal of Medical Biochemistry. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • SID. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]

  • van der Merwe, D. (2013). In Vitro Cytotoxicity. [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • National Center for Biotechnology Information. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • ResearchGate. (2021). How to dissolve a lipophilic compund in media? [Link]

  • National Center for Biotechnology Information. (2017). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB020216). [Link]

  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate. [Link]

  • U.S. Food and Drug Administration. (2023). Generally Recognized as Safe (GRAS). [Link]

  • U.S. Food and Drug Administration. (2025). Substances Added to Food (formerly EAFUS). [Link]

  • U.S. Food and Drug Administration. (n.d.). Q3C - Tables and List Guidance for Industry. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption. [Link]

  • Txlchem. (n.d.). This compound. [Link]

Sources

Troubleshooting & Optimization

stability of ethyl sorbate in aqueous solutions under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl sorbate. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address common challenges related to the stability of this compound in aqueous solutions under varying pH conditions. Our goal is to equip you with the foundational knowledge and procedural expertise to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability of this compound in aqueous environments.

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis.[1][2] This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of sorbic acid and ethanol.[2] The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH influence the stability of this compound?

The stability of this compound is significantly influenced by pH due to the catalytic effect of hydrogen ions (H⁺) and hydroxide ions (OH⁻) on the hydrolysis reaction.[1][2]

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis is catalyzed by H⁺ ions. The reaction rate is generally proportional to the concentration of H⁺.

  • Neutral Conditions (pH ≈ 7): In neutral solutions, the rate of hydrolysis is typically at its minimum.

  • Alkaline (Basic) Conditions (pH > 7): Under alkaline conditions, hydrolysis is catalyzed by OH⁻ ions. This base-catalyzed hydrolysis, also known as saponification, is generally much faster and is effectively irreversible because the resulting sorbic acid is deprotonated to form the sorbate salt.[2]

The relationship between pH and the rate of hydrolysis can be visualized in a pH-rate profile, which typically shows a "V" or "U" shape, with the minimum rate occurring in the neutral pH range.

Q3: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound yields two primary products:

  • Sorbic Acid: An unsaturated carboxylic acid.

  • Ethanol: A simple alcohol.

It is important to note that sorbic acid itself can undergo further degradation, particularly oxidation, which can be influenced by factors such as the presence of oxygen, metal ions, and light.[3] This can lead to the formation of various aldehydes and other byproducts that may impact the quality and safety of a formulation.[3]

Q4: Besides pH, what other factors can affect the stability of this compound in aqueous solutions?

Several factors beyond pH can influence the stability of this compound:

  • Temperature: As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. This relationship can often be described by the Arrhenius equation.

  • Buffers: The components of buffer systems can sometimes catalyze the hydrolysis reaction, a phenomenon known as general acid-base catalysis. Therefore, the choice of buffer can be critical.

  • Co-solvents: The presence of organic co-solvents can alter the polarity of the solution and may affect the rate of hydrolysis.

  • Ionic Strength: The concentration of dissolved salts can have a minor effect on the reaction rate.

  • Presence of Other Excipients: Ingredients in a formulation can interact with this compound or influence the pH and overall stability.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid and Unexpected Degradation of this compound

Symptoms:

  • Significantly lower than expected concentrations of this compound shortly after preparing the solution.

  • The appearance of unknown peaks in your chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of the Solution: The actual pH of your solution may be in a highly acidic or alkaline range where hydrolysis is rapid.1. Verify pH: Immediately measure the pH of your solution using a calibrated pH meter. 2. Adjust pH: If necessary, adjust the pH to a more neutral range (e.g., pH 4-6) where this compound is more stable, using an appropriate buffer system.
Buffer Catalysis: The buffer species itself may be catalyzing the degradation.1. Review Buffer Choice: Certain buffers, such as phosphate or citrate, can sometimes participate in catalysis. 2. Test Alternative Buffers: Consider using a different buffer system (e.g., acetate) and compare the stability.
High Storage Temperature: The solution is being stored at an elevated temperature.1. Control Temperature: Store your aqueous this compound solutions at refrigerated (2-8 °C) or frozen temperatures to significantly slow down the hydrolysis rate. 2. Conduct Temperature Stress Studies: If your application requires storage at higher temperatures, perform stability studies at various temperatures to determine the shelf-life.
Microbial Contamination: Microorganisms can produce enzymes (esterases) that accelerate the hydrolysis of this compound.1. Use Sterile Conditions: Prepare solutions using sterile water and equipment. 2. Filtration: Filter the solution through a 0.22 µm filter to remove bacteria. 3. Consider Preservatives: If appropriate for your application, include an antimicrobial preservative.
Issue 2: Inconsistent or Irreproducible Stability Results

Symptoms:

  • High variability in this compound concentrations between replicate samples or different experimental runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate pH Control: The pH of the solution is drifting over time.1. Increase Buffer Capacity: Use a higher concentration of the buffer to better resist pH changes. 2. Re-measure pH: Periodically measure the pH of your stability samples throughout the experiment.
Inconsistent Sample Preparation: Variations in the preparation of stock solutions or dilutions.1. Standardize Procedures: Use a detailed and validated Standard Operating Procedure (SOP) for all sample preparations. 2. Use Calibrated Equipment: Ensure all pipettes, balances, and volumetric flasks are properly calibrated.
Analytical Method Variability: The analytical method used to measure this compound is not robust.1. Validate Analytical Method: Perform a full validation of your HPLC method, including specificity, linearity, precision, and accuracy, as per ICH guidelines. 2. Use an Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in injection volume and sample preparation.
Adsorption to Container Surfaces: this compound may adsorb to the surface of certain types of containers.1. Test Different Container Materials: Evaluate the stability of this compound in different types of containers (e.g., glass vs. various plastics like polypropylene and polyethylene). 2. Silanize Glassware: For glass containers, silanization can reduce the number of active sites for adsorption.

Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile for this compound Hydrolysis

This protocol outlines the steps to experimentally determine the rate of this compound hydrolysis at different pH values.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade Acetonitrile and Methanol

  • Reagent-grade water

  • Buffer salts (e.g., potassium phosphate, sodium acetate, boric acid)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

2. Buffer Preparation:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Ensure the buffer concentration is sufficient to maintain a constant pH throughout the experiment.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • For each pH value, add a small, precise volume of the this compound stock solution to a larger volume of the corresponding buffer to achieve the desired final concentration (ensure the final concentration of the organic solvent is low, typically <1%).

4. Stability Study:

  • Incubate the prepared solutions at a constant temperature (e.g., 25°C, 40°C, or 50°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by diluting the aliquot in the mobile phase or a suitable solvent to stop further degradation.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.[4][5][6] A typical method might use a C18 column with a mobile phase of acetonitrile and water (with a pH-adjusting acid like phosphoric acid) and UV detection at an appropriate wavelength for this compound (around 255-265 nm).

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • For each pH, plot the natural logarithm of the this compound concentration (ln[C]) versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the observed rate constant (-k_obs).

  • Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k_obs.

  • Plot the logarithm of the observed rate constant (log k_obs) versus pH to generate the pH-rate profile.

Illustrative pH-Rate Profile and Data

The following table provides an example of how the stability of an ester like this compound might vary with pH. Note: This is illustrative data and should be experimentally determined for your specific conditions.

pHRate Constant (k_obs) (hr⁻¹) (Illustrative)Half-life (t½) (hours) (Illustrative)
2.00.05013.9
4.00.005138.6
6.00.001693.0
7.00.002346.5
8.00.02034.7
10.02.0000.35

Visualizations

Hydrolysis Mechanism of this compound

The following diagram illustrates the mechanisms of acid-catalyzed and base-catalyzed hydrolysis of this compound.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (pH < 7) cluster_base Base-Catalyzed Hydrolysis (pH > 7) A1 This compound A2 Protonated Ester A1->A2 + H⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A4 Sorbic Acid + Protonated Ethanol A3->A4 Proton Transfer A4->A1 - H⁺, - H₂O (Reversible) B1 This compound B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Sorbic Acid + Ethoxide B2->B3 Elimination B4 Sorbate Anion + Ethanol B3->B4 Deprotonation (Irreversible)

Caption: Mechanisms of this compound hydrolysis under acidic and basic conditions.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for conducting a stability study of this compound.

Stability_Workflow prep 1. Prepare Buffers (Varying pH) sample 2. Prepare this compound Samples in each buffer prep->sample incubate 3. Incubate at Constant Temperature sample->incubate aliquot 4. Withdraw Aliquots at Timed Intervals incubate->aliquot quench 5. Quench Reaction aliquot->quench hplc 6. Analyze by Stability-Indicating HPLC quench->hplc data 7. Calculate Rate Constants and Half-lives hplc->data profile 8. Generate pH-Rate Profile data->profile

Caption: Workflow for determining the pH-dependent stability of this compound.

References

  • Thakur, B. R., Singh, R. K., & Arya, S. S. (n.d.). Chemistry of sorbates—a basic perspective∗. Food Reviews International. Retrieved from [Link]

  • Ester Hydrolysis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Stability-Indicating HPLC Method: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters (II). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, A. K., & Kumar, D. (n.d.). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Ethyl Sorbate During Food Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists investigating the stability and degradation of ethyl sorbate in food and beverage applications. This resource provides in-depth answers to frequently asked questions, troubleshooting guidance for common experimental challenges, and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound during food processing?

A1: this compound, an ester of sorbic acid, primarily degrades through two main pathways during food processing: hydrolysis and oxidation.[1][2] The extent of each pathway is highly dependent on the food matrix and processing conditions.

  • Hydrolysis: In aqueous environments, particularly under acidic or basic conditions, this compound can undergo hydrolysis, reverting to sorbic acid and ethanol.[1][3] This reaction is catalyzed by acids or bases and is accelerated by heat.[3][4]

  • Oxidation: The conjugated double bond system in the sorbate moiety is susceptible to oxidation.[5][6] This process can be initiated by factors such as heat, light, and the presence of metal ions. Oxidative degradation leads to the formation of a variety of compounds, including carbonyls, which can contribute to browning and off-flavors.[2][6]

Below is a diagram illustrating the primary degradation pathways.

ethyl_sorbate This compound (CH3CH=CHCH=CHCO2C2H5) hydrolysis Hydrolysis (+H2O, H+ or OH-) ethyl_sorbate->hydrolysis Ester Cleavage oxidation Oxidation (O2, light, heat, metal ions) ethyl_sorbate->oxidation Double Bond Attack sorbic_acid Sorbic Acid hydrolysis->sorbic_acid ethanol Ethanol hydrolysis->ethanol carbonyls Carbonyl Compounds (e.g., Acetaldehyde, β-carboxylacrolein) oxidation->carbonyls browning Browning Products carbonyls->browning Reaction with amino acids

Caption: Primary degradation pathways of this compound.

Q2: What factors influence the rate of this compound degradation?

A2: Several factors within the food matrix and processing environment can significantly impact the stability of this compound.

FactorEffect on DegradationCausality
pH Increased degradation at low (<4) and high (>7) pH.Acid- and base-catalyzed hydrolysis of the ester linkage is accelerated.[1][3] Oxidative degradation of the sorbate moiety is also enhanced at lower pH values.[2]
Temperature Higher temperatures increase degradation rates.Provides the activation energy for both hydrolysis and oxidation reactions, following Arrhenius kinetics.[2][7]
Water Activity (aw) Higher water activity generally increases hydrolysis.Water is a reactant in the hydrolysis pathway.[1] However, very low aw can sometimes promote lipid oxidation.[6]
Oxygen Presence of oxygen is critical for oxidative degradation.Oxygen is the primary oxidizing agent that attacks the conjugated double bonds.[6] Vacuum packaging or oxygen scavengers can mitigate this.[6]
Light Exposure UV light can initiate and accelerate oxidation.Light provides the energy to form free radicals, which initiate oxidative chain reactions.
Metal Ions (e.g., Fe2+, Cu2+) Catalyze oxidative degradation.Metal ions can act as catalysts in the formation of reactive oxygen species, accelerating the oxidation of sorbates.[8]
Other Ingredients Can have protective or pro-degradative effects.Antioxidants (e.g., ascorbic acid in some conditions, steviosides) can protect sorbates.[5][9] Conversely, some components like nitrites can react with sorbates.[8]
Q3: What are the common degradation products of this compound and how do they impact food quality?

A3: The degradation of this compound leads to the formation of various compounds that can significantly alter the sensory profile and stability of food products.

  • Sorbic Acid and Ethanol: Formed via hydrolysis, their impact is generally minimal as sorbic acid itself is a preservative.[1][10] However, the loss of the fruity aroma of this compound can change the flavor profile.[11]

  • Carbonyl Compounds: Oxidative degradation produces various carbonyls, such as acetaldehyde and β-carboxylacrolein.[6] These compounds are highly reactive and can lead to:

    • Off-Flavors: The formation of aldehydes can introduce undesirable flavors, sometimes described as "cardboard-like".[12] In some contexts, like wine, the breakdown of sorbates can lead to notes of pineapple or celery.[13]

    • Browning: Carbonyls can react with amino acids in the food (Maillard-type reactions), leading to the formation of brown pigments and further flavor changes.[2][6]

  • Loss of Antimicrobial Efficacy: If this compound is used for its antimicrobial properties (derived from its hydrolysis to sorbic acid), significant degradation can lower the concentration of the active preservative below the minimum inhibitory concentration, potentially compromising the microbiological stability of the product.[2][5]

Troubleshooting Guide

Issue 1: I'm observing a rapid loss of this compound in my product during storage.
Potential Cause Troubleshooting Step Scientific Rationale
High Oxygen Content 1. Measure the dissolved and headspace oxygen in your packaging. 2. Consider processing under a nitrogen or argon blanket. 3. Evaluate the use of oxygen-impermeable packaging or oxygen scavengers.Oxidative degradation is a primary pathway for sorbate loss.[2][6] Reducing oxygen availability will significantly slow this process.
Inappropriate pH 1. Measure the pH of your product. 2. If possible, adjust the pH to be within the 4-6 range where sorbates are generally more stable.Extreme pH values (acidic or alkaline) catalyze the hydrolysis of the ester bond, breaking down this compound into sorbic acid and ethanol.[1][3]
Presence of Catalytic Metal Ions 1. Analyze your product for trace metals like iron and copper. 2. Consider using a chelating agent like EDTA, but be aware that its effect can be pH-dependent.[8]Metal ions can act as potent catalysts for the oxidative degradation of the sorbate molecule.[8]
Light Exposure 1. Store your product in opaque or amber-colored packaging. 2. Conduct a storage study comparing light-exposed and dark-stored samples.UV light can initiate free-radical chain reactions that lead to rapid oxidation of the conjugated double bonds in the sorbate structure.
Issue 2: My chromatogram shows unexpected peaks appearing over time when analyzing my this compound-containing product.

This issue often points to the formation of degradation products. The following workflow can help identify the source.

start Unexpected Peaks in This compound Analysis check_standards 1. Analyze Standards (Sorbic Acid, Ethanol) start->check_standards match_found Peak matches Sorbic Acid? check_standards->match_found hydrolysis_path Conclusion: Hydrolysis is Occurring Investigate pH, water activity, and temperature. match_found->hydrolysis_path Yes no_match No Match Found match_found->no_match No lc_ms 2. Use Mass Spectrometry (LC-MS) to determine molecular weight of unknown peaks. no_match->lc_ms analyze_mw Analyze Mass Spectra Compare with known oxidation products. lc_ms->analyze_mw oxidation_path Conclusion: Oxidation is Occurring Investigate oxygen, light, and metal ion exposure. analyze_mw->oxidation_path Matches known oxidation products other_reaction Consider other reactions (e.g., with other ingredients like nitrites). analyze_mw->other_reaction No Match

Caption: Workflow for identifying unknown degradation peaks.

Experimental Protocols

Protocol: Quantification of this compound and Sorbic Acid in a Liquid Food Matrix by HPLC-UV

This protocol provides a framework for the simultaneous quantification of this compound and its primary hydrolysis product, sorbic acid.

1. Principle: The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound and sorbic acid from the food matrix.[14] Quantification is achieved by UV detection and comparison to external standards.[15]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (ACS grade)

  • Glacial Acetic Acid (ACS grade)

  • Deionized Water (18.2 MΩ·cm)

  • This compound standard (>98% purity)

  • Sorbic Acid standard (>99% purity)

  • 0.45 µm Syringe Filters (PTFE or nylon)

3. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

4. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.5 g of ammonium acetate in 1 L of deionized water. Adjust pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Stock Standards (1000 µg/mL):

    • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Accurately weigh 100 mg of sorbic acid into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of mixed working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock standards in the mobile phase starting composition.

5. Sample Preparation:

  • For clear liquid samples (e.g., juice, wine): Dilute 1 mL of the sample with 9 mL of acetonitrile.[14]

  • For viscous or solid samples: Homogenize 5 g of the sample with 25 mL of a 70:30 ethanol/water solution. Centrifuge to separate solids.[16]

  • Filter the final diluted sample extract through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection:

    • Sorbic Acid: ~255 nm[14]

    • This compound: ~260 nm (verify with standard)

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030

7. Data Analysis:

  • Generate a calibration curve for each analyte by plotting peak area versus concentration.

  • Determine the concentration of this compound and sorbic acid in the sample extracts from the calibration curve.

  • Calculate the final concentration in the original food product, accounting for all dilution factors.

References

  • Campos, C. A., & Gerschenson, L. N. (2010). Effect of steviosides and system composition on stability and antimicrobial action of sorbates in acidified model aqueous system.
  • Castro, M. P., Gerschenson, L. N., & Campos, C. A. (2005). Stability of sorbates in the presence of EDTA: Effect of pH, packaging material and sequestrant level. Journal of the Science of Food and Agriculture, 85(2), 328–332.
  • Thakur, B. R., Singh, R. K., & Arya, S. S. (1994). Chemistry of sorbates—a basic perspective.
  • Homebrewing Stack Exchange. (2017). Does Potassium Sorbate cause off flavors over time - and how long does this process take? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Campos, C. (2023). Effect of system composition on potassium sorbate degradation and its effect on microbiological and sensory stabili.
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]

  • USDA FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • FooDB. (2010). Showing Compound this compound (FDB020216). Retrieved from [Link]

  • El-Shafae, A. M., & El-Domiaty, M. M. (2017). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Journal of Pharmaceutical and Applied Chemistry, 3(2), 1-8.
  • Lemos, S. G., de Lima, M. A., Soletti, J. I., de Carvalho, S. H., & Cavalheiro, É. T. (2021).
  • EFSA Panel on Food Additives and Flavourings (FAF). (2019). Opinion on the follow‐up of the re‐evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. EFSA Journal, 17(3), e05625.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • Boylston, T. D., Velez, J., & Stanwyck, S. (2003). Effects of processing treatment and sorbate addition on the flavor characteristics of apple cider. Journal of agricultural and food chemistry, 51(8), 2378–2383.
  • Lemos, S. G., de Lima, M. A., Soletti, J. I., de Carvalho, S. H., & Cavalheiro, É. T. (2020). Thermal Behavior of Food Preservative Sorbic Acid and Its Derivates.
  • foodadditives.net. (2020). What is Sorbic Acid (E200) in Food & Difference with Potassium Sorbate? Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate, 2396-84-1. Retrieved from [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]

  • Al-holy, M., Abu-ghoush, M., & Al-qadiri, H. (2014). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure.
  • Saad, B., Bari, M. F., Saleh, M. I., Ahmad, K., & Talib, M. K. (2005). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.

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optimizing reaction conditions for high-yield ethyl sorbate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: High-Yield Ethyl Sorbate Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to optimize reaction conditions for high-yield synthesis. Our guidance is grounded in established chemical principles to ensure you can confidently execute and adapt these procedures.

The primary method for synthesizing this compound is the Fischer-Speier esterification of sorbic acid with ethanol.[1][2] This is a reversible acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4] The main challenge in achieving a high yield is effectively managing the reaction equilibrium. According to Le Châtelier's principle, the equilibrium can be shifted toward the product side by either using a large excess of one reactant (typically the alcohol) or by removing one of the products (water) as it forms.[5] This guide focuses on the latter, a highly efficient approach using a Dean-Stark apparatus.

Core Synthesis Protocol: Fischer Esterification with Azeotropic Water Removal

This protocol describes the synthesis of this compound from sorbic acid and ethanol using an acid catalyst and a Dean-Stark apparatus to continuously remove water, thereby driving the reaction to completion and achieving high yields.

Experimental Protocol

Materials:

  • Sorbic acid (1.0 eq)

  • Absolute ethanol (≥99.5%, 3-5 eq)

  • Toluene (or hexane)

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric acid (H₂SO₄) (0.02-0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Anti-bumping granules

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[6]

  • Reflux condenser[2]

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Apparatus Setup: Oven-dry all glassware before use to eliminate residual moisture.[7] Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all joints are properly sealed.

  • Reagent Charging: To the round-bottom flask, add sorbic acid, absolute ethanol, toluene (enough to fill the Dean-Stark trap and maintain reflux), and anti-bumping granules.

  • Catalyst Addition: Slowly add the acid catalyst (p-TsOH or conc. H₂SO₄) to the stirring mixture.

  • Reaction Execution: Heat the mixture to a gentle reflux.[2] Toluene, ethanol, and water will form a ternary azeotrope that boils and condenses in the reflux condenser. The condensate collects in the Dean-Stark trap. As the condensate cools, it separates into two layers: a lower aqueous layer and an upper organic layer (toluene).[8][9] Once the trap is full, the upper organic layer will overflow and return to the reaction flask, while the denser water remains trapped.[8]

  • Monitoring: Continue reflux for 2-6 hours, or until no more water collects in the trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the sorbic acid spot.[2][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid catalyst. Repeat until no more CO₂ evolution is observed.

    • Wash the organic layer with water, followed by brine to break any emulsions and remove excess water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent (toluene and excess ethanol) using a rotary evaporator.[2]

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to light-yellow liquid.[2][11]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the protonation of the carboxylic acid, making it more electrophilic, followed by nucleophilic attack from the alcohol.[5]

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Sources

Technical Support Center: Purification of Synthesized Ethyl Sorbate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthesized ethyl sorbate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory setting.

Understanding the Chemistry: Why Purification is Critical

This compound, the ethyl ester of sorbic acid, is synthesized typically via Fischer-Speier esterification.[1][2] This equilibrium reaction involves reacting sorbic acid with ethanol in the presence of an acid catalyst, commonly sulfuric acid.[1][3][4] While effective, this synthesis route invariably leaves the crude product contaminated with several impurities that must be removed to obtain high-purity this compound.

Common Impurities in Crude this compound:

  • Unreacted Sorbic Acid: Due to the equilibrium nature of the reaction.[1][5]

  • Excess Ethanol: Often used in excess to drive the reaction forward.[1][5][6]

  • Acid Catalyst: (e.g., Sulfuric Acid) Must be neutralized and removed.

  • Water: A byproduct of the esterification reaction.[1]

  • Side-Reaction Products: Such as ethers formed from the alcohol.[7]

The presence of these impurities can interfere with subsequent reactions, affect product stability, and alter the desired organoleptic properties of the final product.[8][9]

Troubleshooting and FAQs: A-Guided Approach to Purification

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound is acidic. How do I neutralize and remove the acid catalyst and unreacted sorbic acid?

Answer: This is the most common initial purification step. The acidic components can be removed by a liquid-liquid extraction process using a weak base.

Causality: A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will react with the strong acid catalyst (e.g., H₂SO₄) and the weakly acidic unreacted sorbic acid to form their respective sodium salts.[7] These salts are water-soluble and can be partitioned into an aqueous layer, leaving the less polar this compound in the organic phase.

Experimental Protocol: Liquid-Liquid Extraction Wash

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and invert it, venting frequently to release the pressure from the CO₂ gas evolved during neutralization.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate. The upper layer will be the organic phase containing this compound, and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.

  • Follow with a wash using an equal volume of deionized water to remove any remaining salts.

  • Finally, wash with a saturated brine (NaCl) solution to help break any emulsions and remove bulk water from the organic layer.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

Question 2: After the aqueous wash, my this compound is cloudy. What does this indicate and how can I fix it?

Answer: A cloudy appearance in the organic layer signifies the presence of residual water. It is crucial to dry the this compound before final purification steps like distillation.

Causality: Water is a byproduct of the esterification and is also introduced during the aqueous wash.[1] Anhydrous drying agents are hygroscopic salts that bind with water molecules to form hydrates, which can then be removed by filtration.

Experimental Protocol: Drying the this compound

  • Add a suitable anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the flask containing the washed this compound.

  • Add the drying agent portion-wise until some of it no longer clumps together and flows freely, indicating that all the water has been absorbed.

  • Stopper the flask and let it stand for 10-15 minutes, swirling occasionally.

  • Remove the drying agent by gravity or vacuum filtration.

Question 3: I need to achieve very high purity (>98%). Which final purification method should I choose?

Answer: For achieving high purity, fractional distillation under reduced pressure is the most effective method for purifying this compound.[10] Column chromatography is also a viable, albeit more labor-intensive, alternative.

Method 1: Fractional Distillation Under Reduced Pressure

Causality: Distillation separates components of a liquid mixture based on differences in their boiling points.[11] this compound has a relatively high boiling point (195-196 °C at atmospheric pressure).[12][13] Performing the distillation under reduced pressure lowers the boiling point, which prevents potential decomposition or polymerization of the conjugated diene system in this compound at high temperatures.

Physical Properties for Distillation:

Compound Boiling Point (at 760 mmHg) Boiling Point (at 13 mmHg)
Ethanol 78 °C < 20 °C
Water 100 °C < 20 °C
This compound 195-196 °C [12][13] 82-83 °C [8][10][14][15]

| Sorbic Acid | 228 °C (decomposes) | - |

Experimental Protocol: Fractional Distillation

  • Set up a fractional distillation apparatus with a vacuum adapter. Ensure all glassware joints are properly sealed.

  • Add the dry, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect any low-boiling fractions (residual ethanol, water, and other volatile impurities) that distill at a lower temperature.

  • The main fraction of pure this compound should be collected at approximately 82-83 °C under a vacuum of 13 mmHg.[8][10][14][15]

  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.

Method 2: Column Chromatography

Causality: Column chromatography separates compounds based on their differential adsorption onto a stationary phase and solubility in a mobile phase.[16][17] Since this compound is a moderately polar compound, it can be effectively separated from less polar impurities (e.g., side-product ethers) and more polar impurities (e.g., residual sorbic acid) using a silica gel stationary phase and an appropriate eluent system.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for this compound.[16] A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluting solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent mixture, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of synthesized this compound.

PurificationWorkflow CrudeProduct Crude this compound (Acidic, Wet) Wash Liquid-Liquid Extraction (NaHCO3 Wash) CrudeProduct->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry PurityCheck Purity Assessment (e.g., GC, TLC) Dry->PurityCheck HighPurity High Purity Required? PurityCheck->HighPurity PureProduct Pure this compound PurityCheck->PureProduct Purity Sufficient Distillation Fractional Distillation (Reduced Pressure) HighPurity->Distillation Yes Chromatography Column Chromatography HighPurity->Chromatography Alternative Distillation->PureProduct Chromatography->PureProduct

Caption: Workflow for this compound Purification.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Flammability: this compound is a combustible liquid.[12][18] Keep it away from open flames and hot surfaces.[18]

  • Handling: Avoid contact with skin and eyes.[12][18] In case of contact, rinse thoroughly with water.

References

  • MetaSci Inc. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0153292A2 - Purification of crude sorbic acid.
  • Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Ace Chemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. JoVE. Retrieved from [Link]

  • Professor Dave Explains. (2019, November 15). Fischer Esterification and Saponification [Video]. YouTube. Retrieved from [Link]

  • MaChemGuy. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide) [Video]. YouTube. Retrieved from [Link]

  • FoodAdditives. (2020, April 3). What is Potassium Sorbate (E202) in Food & Why Add it in Wine?. Retrieved from [Link]

  • UTMB Research Experts. (1996, January 26). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Azmir, J., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Journal of Chemical & Pharmaceutical Research, 10(4), 1-24.
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  • Bajpai, V. K., et al. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
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  • MDPI. (2023). In Vitro Phytochemical Profiling, and Antioxidant Activity Analysis of Callus and Cell Suspension Cultures of Washingtonia filifera Elicited with Chitosan. Plants, 12(10), 1999.
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Technical Support Center: A Researcher's Guide to Preventing Ethyl Sorbate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with ethyl sorbate and need to mitigate its degradation through hydrolysis. As Senior Application Scientists, we understand that maintaining the integrity of your compounds is critical for experimental success. This document provides in-depth, field-proven insights into the causes of this compound hydrolysis and practical, validated strategies to prevent it under both acidic and basic conditions.

Part 1: Understanding the Problem: The "Why" of Hydrolysis

This section addresses the fundamental chemical principles governing the stability of this compound in aqueous environments.

Q1: What is this compound hydrolysis and why is it a major concern in my experiments?

This compound hydrolysis is a chemical reaction in which the ester functional group is cleaved by water, breaking it down into its parent compounds: sorbic acid and ethanol.[1][2] This process can be accelerated by the presence of an acid or a base, which acts as a catalyst.[3][4]

This degradation is a significant concern for several reasons:

  • Reduced Yield: The primary product of interest, this compound, is consumed, leading to lower-than-expected yields in a synthesis or formulation.

  • Product Impurity: The generation of sorbic acid and ethanol introduces impurities that can be difficult to separate and may interfere with downstream applications or alter the formulation's properties.

  • Altered Biological Activity: In drug development, the formation of degradation products can change the efficacy, stability, and safety profile of the final product.

Q2: How do acidic conditions promote the hydrolysis of this compound?

Under acidic conditions, the hydrolysis of an ester is a reversible, acid-catalyzed process.[4][5] The reaction mechanism involves the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺).[6][7] This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient), priming it for nucleophilic attack by a water molecule.[8] The process proceeds through a tetrahedral intermediate, and after a series of proton transfers, the alcohol (ethanol) is eliminated, and the carboxylic acid (sorbic acid) is formed, regenerating the acid catalyst.[5][6]

Because the reaction is reversible, it will eventually reach an equilibrium state containing the ester, water, acid, and alcohol.[4][5] To minimize hydrolysis, the equilibrium must be shifted to favor the ester.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Mechanism Ester This compound ProtonatedEster Protonated Ester (Enhanced Electrophilicity) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate 2. H₂O Attack Products Sorbic Acid + Ethanol TetrahedralIntermediate->Products 3. Proton Transfer &    Ethanol Elimination Catalyst_Out H₃O⁺ (Catalyst Regenerated) Products->Catalyst_Out 4. Deprotonation Catalyst_In H₃O⁺ (Acid Catalyst) Catalyst_In->Ester 1. Protonation Water H₂O (Nucleophile) Water->TetrahedralIntermediate Base_Hydrolysis cluster_1 Base-Catalyzed Hydrolysis (Saponification) Ester_B This compound TetrahedralIntermediate_B Tetrahedral Intermediate AcidBase Sorbic Acid + Ethoxide TetrahedralIntermediate_B->AcidBase 2. Collapse &    Leaving Group Expulsion Products_B Sorbate Salt + Ethanol Base_In OH⁻ (Strong Nucleophile) Base_In->Ester_B 1. Nucleophilic Attack AcidBase->Products_B 3. Irreversible    Deprotonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides direct answers and solutions to common experimental challenges involving this compound stability.

Q4: I suspect my this compound is hydrolyzing during my experiment or workup. What are the common signs?

The most common indicators of unintended hydrolysis are a lower-than-expected yield of your final product and the reappearance of your starting materials. [3]You can confirm hydrolysis using analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to sorbic acid.

  • NMR Spectroscopy: The presence of characteristic peaks for sorbic acid in the ¹H or ¹³C NMR spectrum of your crude product. [3]* HPLC/LC-MS: The appearance of a peak with the mass and retention time of sorbic acid. This is a highly sensitive method for quantifying degradation products. [9]

Q5: What are the most critical experimental factors I need to control to prevent hydrolysis?

Controlling the following four parameters is essential for maintaining the stability of this compound.

ParameterImpact on Hydrolysis RateRecommended Control Measures
pH High and low pH values significantly catalyze hydrolysis.Maintain a near-neutral pH (6.0-7.5) using a non-nucleophilic buffer system. [10][11]
Temperature Higher temperatures increase the kinetic rate of hydrolysis.Conduct reactions and workups at room temperature or below (e.g., in an ice bath) whenever possible. [3][12]
Water Content Water is a necessary reactant for hydrolysis.Use anhydrous solvents, dry glassware thoroughly, and store this compound under an inert atmosphere. [10][11]
Solvent Solvent polarity can influence reaction rates by solvating reactants and transition states differently. [13][14][15]Choose aprotic solvents (e.g., THF, DCM) when possible. If aqueous media are required, minimize reaction time.
Q6: How can I effectively control the pH of my reaction?

The most reliable method for controlling pH is to use a buffer solution. [16]A buffer consists of a weak acid and its conjugate base (or a weak base and its conjugate acid), which work together to resist changes in pH. [17][18]For experiments with this compound, it is crucial to select a buffer that does not contain nucleophiles (like primary amines) that could react with your ester. [12] Recommended Buffers:

  • Phosphate-buffered saline (PBS) or sodium phosphate buffers for a pH range of 6.5-7.5.

  • HEPES buffer for a pH range of 7.2-8.5. [12][19]* Bicarbonate buffer for a pH range of 8.3-8.5 (use with caution, as this is slightly basic). [12][19] Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane) and glycine buffers must be avoided as their primary amines will compete with water as nucleophiles, leading to amide formation instead of hydrolysis. [12]

Q7: My protocol requires strongly acidic or basic conditions. Is there any way to protect the ester group?

If transient exposure to harsh pH is unavoidable, a more advanced synthetic strategy involves using a protecting group . [20][21]This involves chemically modifying the ester into a different functional group that is stable to the harsh conditions and can be selectively removed later to regenerate the ester.

However, for esters, it is more common to protect the corresponding carboxylic acid before esterification. [22][23]If you must work with the ester itself, the most practical approach is to minimize exposure time to harsh pH and use low temperatures to slow the rate of degradation. [3]Introducing bulky chemical groups near the ester can also provide steric hindrance, which physically blocks the approach of water or hydroxide ions and slows hydrolysis. [24]

Troubleshooting_Tree Start Low Yield or Impurity Detected CheckHydrolysis Confirm Hydrolysis (TLC, NMR, HPLC) Start->CheckHydrolysis IsHydrolysis Hydrolysis Confirmed? CheckHydrolysis->IsHydrolysis NoHydrolysis Other Issue: - Incomplete Reaction - Mechanical Loss IsHydrolysis->NoHydrolysis No CheckpH Is pH < 6 or > 8? IsHydrolysis->CheckpH Yes ImplementBuffer Action: Implement Buffer System (e.g., Phosphate pH 7.0) CheckpH->ImplementBuffer Yes CheckTemp Is Temp > 25°C? CheckpH->CheckTemp No Reassess Re-evaluate Protocol ImplementBuffer->Reassess LowerTemp Action: Run at 0-4°C (Ice Bath) CheckTemp->LowerTemp Yes CheckWater Using Anhydrous Techniques? CheckTemp->CheckWater No LowerTemp->Reassess UseAnhydrous Action: - Use Anhydrous Solvents - Dry Glassware - Inert Atmosphere CheckWater->UseAnhydrous No CheckWater->Reassess Yes UseAnhydrous->Reassess

Caption: Troubleshooting decision tree for diagnosing ester hydrolysis.

Part 3: Experimental Protocols & Workflows

Follow these validated protocols to minimize the risk of this compound hydrolysis in your experiments.

Protocol 1: pH Control Using a Phosphate Buffer System (pH 7.2)

This protocol describes the preparation of a 0.1 M phosphate buffer, an excellent choice for maintaining a stable, near-neutral pH.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Deionized water

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • Solution A (0.1 M NaH₂PO₄): Dissolve 1.20 g of NaH₂PO₄ in deionized water and bring the total volume to 100 mL.

    • Solution B (0.1 M Na₂HPO₄): Dissolve 1.42 g of Na₂HPO₄ in deionized water and bring the total volume to 100 mL.

  • Mix Solutions: In a clean beaker, combine 28 mL of Solution A with 72 mL of Solution B.

  • Verify pH: Place the beaker on a stir plate and immerse a calibrated pH meter probe into the solution. The pH should be approximately 7.2. Adjust slightly by adding drops of Solution A (to lower pH) or Solution B (to raise pH) if necessary.

  • Usage: Use this buffer as the solvent for your reaction or during aqueous workup steps to maintain a stable pH environment for your this compound.

Protocol 2: General Workflow for Minimizing Hydrolysis During Reaction Workup

This protocol outlines a standard workup procedure designed to isolate an ester product while minimizing contact with acidic or basic aqueous phases.

Equipment:

  • Separatory funnel

  • Erlenmeyer flasks

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Ice bath

Procedure:

  • Cool the Reaction: Once your reaction is complete, cool the mixture to room temperature, and then place the flask in an ice bath. All subsequent aqueous washes should be performed with ice-cold solutions to slow down the kinetics of hydrolysis. [3]2. Quench Carefully: If quenching is necessary, add ice-cold, deionized water or a cold, neutral buffer solution to the reaction mixture slowly.

  • Neutralize with Weak Base: To remove any acid catalyst, wash the organic layer with cold, saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently to release CO₂ gas produced during neutralization. [3]Continue washing until gas evolution ceases. Avoid strong bases like NaOH, which rapidly induce irreversible saponification.

  • Brine Wash: Wash the organic layer with cold, saturated NaCl solution (brine). This step helps to remove the bulk of the dissolved water from the organic phase. [3]5. Dry the Organic Layer: Separate the organic layer and transfer it to an Erlenmeyer flask. Add an anhydrous drying agent like Na₂SO₄. Add the agent until it no longer clumps and swirls freely, indicating that all trace water has been absorbed. [3]6. Isolate Product: Filter or decant the dried organic solution away from the drying agent and remove the solvent under reduced pressure.

Workflow Start Reaction Complete Cool 1. Cool Reaction to 0°C Start->Cool Transfer 2. Transfer to Separatory Funnel Cool->Transfer Wash_Buffer 3. Wash with Cold Neutral Buffer (pH 7) Transfer->Wash_Buffer Wash_Bicarb 4. Wash with Cold Sat. NaHCO₃ Wash_Buffer->Wash_Bicarb Wash_Brine 5. Wash with Cold Brine Wash_Bicarb->Wash_Brine Dry 6. Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Isolate 7. Filter and Concentrate Dry->Isolate End Pure this compound Isolate->End

Caption: Recommended workflow for minimizing hydrolysis.

References
  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
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  • Bradford Scholars - University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.
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Sources

Technical Support Center: Ethyl Sorbate Stability in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation experts investigating the stability of ethyl sorbate. As an ester of sorbic acid, this compound is valued for its role as a flavoring agent and potential antimicrobial preservative.[1] However, its stability is not absolute and is profoundly influenced by the intricate environment of the food matrix.

This document moves beyond simple protocols to explain the causal mechanisms behind this compound degradation. We will explore common challenges in a question-and-answer format, provide troubleshooting guidance, and detail validated experimental workflows to ensure the integrity and reproducibility of your research.

Section 1: Foundational Concepts & Primary Degradation Pathways

This section addresses the most fundamental questions regarding this compound's function and inherent vulnerabilities.

Q: What is this compound and why is its chemical stability a critical parameter in product development?

A: this compound, or ethyl 2,4-hexadienoate, is the fatty acid ester formed from sorbic acid and ethanol.[1] It is used as a flavoring agent in various foods.[2] Its stability is paramount for two primary reasons:

  • Functionality: The primary degradation pathway for the sorbate moiety is oxidation of its conjugated double bonds.[3][4] As the molecule degrades, its intended properties diminish, potentially compromising the product's sensory profile or antimicrobial protection. A minimum concentration is often required to inhibit microbial growth, and if degradation lowers the level below this threshold, product stability can be compromised.[4]

  • Safety and Quality: Degradation is not a benign disappearance. The process generates secondary products, primarily carbonyl compounds like acetaldehyde and β-carboxylacrolein.[3] These compounds can react with amino acids in the food matrix, leading to non-enzymatic browning and the development of undesirable off-flavors, sometimes described as "plastic-like".[3][5]

Understanding and controlling stability is therefore essential for maintaining product quality, ensuring safety, and achieving the desired shelf-life.

Q: What are the primary chemical pathways through which this compound degrades?

A: While in its dry, crystalline state, the parent compound sorbic acid is quite stable, it becomes susceptible to degradation in aqueous systems, which is the environment in most food products.[3][4] The primary degradation pathways relevant to this compound are:

  • Autoxidation: This is the most significant pathway.[4] The conjugated double bonds in the sorbate structure are highly susceptible to attack by molecular oxygen, proceeding through a free-radical chain reaction. This process is catalyzed by factors like light, heat, and the presence of transition metal ions.[6] The end-products include various carbonyls that can negatively impact food quality.[7]

  • Hydrolysis: As an ester, this compound can undergo hydrolysis to yield sorbic acid and ethanol. This reaction is heavily dependent on pH and temperature, being accelerated under strongly acidic or alkaline conditions.

  • Microbial Degradation: Certain microorganisms, including specific strains of yeasts, molds, and lactic acid bacteria, can metabolize sorbates, leading to a loss of preservative action and the potential formation of off-odors, such as a "geranium-like" smell.[4]

Below is a simplified representation of the oxidative degradation pathway.

cluster_0 Initiation cluster_1 Propagation cluster_2 Consequences EthylSorbate This compound SorbylRadical Sorbyl Radical (S•) EthylSorbate->SorbylRadical H Abstraction Initiator Initiator (Light, Heat, Metal Ions) Initiator->EthylSorbate Energy Input PeroxyRadical Peroxy Radical (SOO•) SorbylRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) Carbonyls Degradation Products (e.g., Carbonyls) PeroxyRadical->Carbonyls + another this compound molecule (forms new Sorbyl Radical) Browning Non-Enzymatic Browning Carbonyls->Browning OffFlavors Off-Flavors Carbonyls->OffFlavors AminoAcids Amino Acids / Proteins Browning->AminoAcids reaction with

Caption: Simplified oxidative degradation pathway of the sorbate moiety.

Section 2: Troubleshooting Guide for this compound Instability

This section is structured to help you diagnose stability issues encountered during your experiments.

Q: My this compound concentration is declining faster than expected in my food model system. What are the potential causes related to the food matrix?

A: Rapid degradation of this compound is almost always linked to interactions with the food matrix and storage conditions. A systematic evaluation of the following components and factors is the most effective troubleshooting approach.

The diagram below illustrates the key interactive factors within a food matrix that influence this compound's stability.

center_node This compound Stability pH pH pH->center_node Influences Oxidation & Hydrolysis aw Water Activity (aw) aw->center_node Affects Reactant Mobility Temp Temperature Temp->center_node Accelerates Reaction Rates Metals Metal Ions (Fe, Cu) Metals->center_node Catalyzes Oxidation Antioxidants Antioxidants Antioxidants->center_node Inhibits/Promotes Oxidation Lipids Lipids Lipids->center_node Co-oxidation Source of Radicals Proteins Proteins Proteins->center_node Reacts with Degradation Products

Caption: Interplay of food matrix components affecting this compound stability.

Use the following table to pinpoint the most likely cause of instability in your system.

Potential Cause Mechanism of Action Troubleshooting Steps & Key Considerations
Low pH (Acidic Environment) The undissociated form of sorbic acid (from hydrolysis of the ester) is more susceptible to oxidation.[4] The maximum rate of sorbate oxidation is often observed at pH values around 3.0.[4]Verify pH: Ensure the pH of your system is accurately measured and stable over time. Consider pKa: The pKa of sorbic acid is ~4.75.[8] At pH values below this, the more reactive undissociated form predominates.
High Water Activity (aw) High aw increases the mobility of reactants (e.g., metal ions, oxygen) and can facilitate hydrolytic reactions, accelerating degradation.[9]Measure aw: Quantify the water activity of your matrix. Formulation Adjustment: Consider adding humectants (e.g., glycerol, sugars) to reduce aw if compatible with your product.
Presence of Transition Metals Metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts for the autoxidation of sorbates.[6] They facilitate the formation of free radicals that initiate the degradation chain reaction.Chelating Agents: Consider adding a chelating agent like EDTA. Caution: The effect of EDTA can be complex and pH-dependent. At pH 5.0 in glass packaging, EDTA can paradoxically increase degradation by scavenging iron from the glass, forming a pro-oxidative complex.[6][10]
Lipid Oxidation An actively oxidizing lipid system generates a high concentration of free radicals. These radicals can readily attack and degrade this compound in a co-oxidation process.[11]Assess Lipid Quality: Use fresh, high-quality oils with low initial peroxide values. Add Antioxidants: Incorporate primary antioxidants (e.g., tocopherols, BHT) to control lipid oxidation first.
Presence of Pro-oxidants Ingredients like ascorbic acid, which are typically antioxidants, can act as pro-oxidants in the presence of metal ions like iron, accelerating sorbate degradation.[7]Review Formulation: Scrutinize all ingredients for potential pro-oxidant activity, especially in combination. If using ascorbic acid, ensure metal ion contamination is minimal or use a strong chelator.
High Temperature / Light Exposure Heat provides the activation energy for oxidative reactions, significantly increasing the rate of degradation.[5] UV light can also initiate free radical formation.Control Storage: Conduct stability studies in temperature-controlled incubators and protect samples from light using amber glass or opaque packaging.

Section 3: Specific Technical FAQs

This section delves into more nuanced interactions and experimental observations.

Q: My product contains a high concentration of protein and is exhibiting browning over time. Could this be related to this compound degradation?

A: Yes, this is a very likely connection. As established, the oxidative degradation of this compound produces reactive carbonyl compounds.[3] These carbonyls can readily participate in the Maillard reaction with the free amino groups of amino acids (like lysine) present in proteins. This reaction is a classic pathway for non-enzymatic browning in foods and also contributes to flavor changes.[3] Therefore, the browning you observe is likely a secondary consequence of this compound instability.

Q: How do lipids and antioxidants in a food matrix create complex or even contradictory effects on this compound stability?

A: The interaction between lipids, antioxidants, and this compound is not always straightforward.

  • Protective Effect: In some systems, this compound itself may act as an antioxidant, sacrificing itself to protect lipids from oxidation. This is particularly true if the lipids are more stable than the sorbate. In this scenario, you would observe rapid this compound loss but delayed onset of lipid rancidity. Sorbates have been shown to inhibit enzymes involved in fatty acid oxidation.[12]

  • Antagonistic Effect: In a system prone to lipid oxidation (e.g., containing polyunsaturated fatty acids), the lipids are the primary source of free radicals. These radicals will aggressively attack and degrade this compound.[11] Adding an antioxidant like tocopherol would protect both the lipids and the this compound by scavenging these radicals.

  • Synergistic Effects: Combining antioxidants can sometimes produce a synergistic protective effect. For example, Vitamin C can regenerate Vitamin E, allowing it to continue its radical-scavenging activity, thereby protecting the entire system, including this compound, more effectively.[13]

The net effect depends on which component is the least stable and initiates oxidation first.

Q: I added ascorbic acid to my formulation to prevent oxidation, but the degradation of this compound seems to have accelerated. What is happening?

A: This is a classic example of the pro-oxidant effect. While ascorbic acid is an excellent antioxidant, in the presence of transition metal ions (especially Fe³⁺), it can act as a reducing agent, converting the less reactive ferric ion (Fe³⁺) into the more reactive ferrous ion (Fe²⁺). The Fe²⁺ ion then participates in Fenton-type reactions, generating highly destructive hydroxyl radicals that dramatically accelerate the oxidation of sorbates and other organic molecules.[7]

To resolve this:

  • Use a Chelator: Add a strong chelating agent like EDTA to bind the iron, preventing it from cycling between oxidation states.[14]

  • Control Metal Sources: Be aware of potential sources of metal contamination, including from packaging materials like glass.[6][10]

Section 4: Experimental Protocols & Methodologies

To ensure trustworthy and reproducible results, a well-defined experimental workflow is critical.

Protocol 1: Conducting a Stability Study of this compound in a Model Food System

This protocol outlines a workflow for assessing the stability of this compound under controlled conditions.

cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage & Sampling cluster_analysis Phase 3: Analysis prep_matrix 1. Prepare Model System (e.g., emulsion, beverage base) spike 2. Spike with this compound (to target concentration) prep_matrix->spike aliquot 3. Aliquot into Vials (e.g., amber HPLC vials) spike->aliquot storage 4. Place in Stability Chambers (Controlled Temp/Humidity/Light) aliquot->storage sampling 5. Pull Samples at Timepoints (t=0, 1, 2, 4, 8 weeks, etc.) storage->sampling extract 6. Sample Preparation (Extraction, Dilution, Filtration) sampling->extract hplc 7. Quantify this compound (via validated HPLC method) extract->hplc data 8. Data Analysis (Plot concentration vs. time, calculate degradation kinetics) hplc->data

Caption: Experimental workflow for an this compound stability study.

Step-by-Step Methodology:

  • System Preparation: Prepare the model food matrix (e.g., an oil-in-water emulsion, a buffer solution with specific pH and aw). Ensure all components are well-mixed and homogenized.

  • Spiking: Accurately spike the matrix with a stock solution of this compound to achieve the desired final concentration (e.g., 200 ppm).

  • Aliquoting: Dispense precise volumes of the spiked matrix into appropriate storage containers (e.g., 2 mL amber glass vials with PTFE-lined caps to prevent light degradation and evaporation).

  • Initial Analysis (T=0): Immediately analyze at least three replicate samples to establish the initial concentration. This is your baseline.

  • Storage: Place the remaining vials into stability chambers set to specific environmental conditions (e.g., accelerated conditions at 40°C/75% RH and real-time conditions at 25°C/60% RH).[15]

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of triplicate vials from each storage condition for analysis.

  • Sample Preparation: Prepare the samples for analysis. This typically involves extraction with a suitable solvent (e.g., acetonitrile or ethanol), vortexing, centrifugation to separate phases, and filtering the supernatant through a 0.45 µm filter into an analysis vial.[16][17]

  • Quantification: Analyze the samples using a validated analytical method, such as the HPLC-UV method described below.

  • Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant (k) and the shelf-life (time to reach a specified concentration, e.g., 90% of initial).

Protocol 2: Standardized HPLC Method for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying sorbates in food matrices.[17][18][19]

Parameter Condition Rationale / Comment
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Standard for separating moderately nonpolar analytes like this compound from more polar matrix components.
Mobile Phase Acetonitrile : Water with 0.1% Acetic Acid (e.g., 60:40 v/v)The organic modifier (acetonitrile) controls retention time. The acidified water ensures the sorbate moiety remains protonated for consistent peak shape.
Flow Rate 1.0 mL/minA typical analytical flow rate providing good separation and reasonable run times.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration and instrument sensitivity.
Detection UV Absorbance at 254 nm or 260 nmSorbates have a strong UV absorbance maximum in this range due to their conjugated double bond system.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Calibration External standard calibration curve (e.g., 10-250 ppm)Prepare a series of known concentrations of this compound in the mobile phase to create a calibration curve (Absorbance vs. Concentration) for accurate quantification.

References

  • Castro, M. P., Gerschenson, L. N., & Campos, C. A. (2005). Stability of sorbates in the presence of EDTA: Effect of pH, packaging material and sequestrant level. Journal of the Science of Food and Agriculture, 85(3), 328–332. Link

  • Thakur, B. R., Singh, R. K., & Arya, S. S. (1994). Chemistry of sorbates—a basic perspective. Food Reviews International, 10(3), 373-392. Link

  • Campos, C. A., Gerschenson, L. N., & Gliemmo, M. F. (2011). Effect of system composition on potassium sorbate degradation and its effect on microbiological and sensory stability. In Science against microbial pathogens: communicating current research and technological advances. Formatex Research Center. Link

  • Campos, C. A., Rojas, A. M., & Gerschenson, L. N. (1996). Studies of the effect of ethylene diamine tetraacetic acid (EDTA) on sorbic acid degradation. Food Research International, 29(3-4), 259-264. Link

  • Castro, M., Garro, O., Campos, C., & Gerschenson, L. (2002). Interactions Between Additives: Its Effect on Sorbate Stability and Z. bailii Minimum Inhibitory Concentration in Model Aqueous Systems Resembling Salad Dressings. Journal of Food Science, 67(1), 161-166. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1550470, this compound. Link

  • FooDB (2019). Compound Report: this compound (FDB020216). Link

  • USDA Food Safety and Inspection Service. (2014). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. CLG-PRE01.01. Link

  • El-Gindy, A., Emara, S., & Mostafa, A. (2012). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. International Journal of Pharmaceutical and Analytical Research, 1(1), 1-13. Link

  • Antakli, S., Al-Kurdi, Z., & Al-Derkey, K. (2013). Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High Performance Liquid Chromatography. Asian Journal of Chemistry, 25(6), 3275-3278. Link

  • Labcell Ltd. (n.d.). The Effect of Water Activity on Shelf Life. Link

  • Patel, K., & Patel, K. (2021). Review on Determination of Preservative in Food Products and Pharmaceutical Products by Different Analytical Method. International Journal for Research in Applied Science & Engineering Technology, 9(12), 1146-1153. Link

  • Chou, S. S., Lee, S. L., & Chen, K. C. (1997). A Simple Method for the Simultaneous Determination of Various Preservatives in Liquid Foods. Journal of Food and Drug Analysis, 5(3), 225-234. Link

  • EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). (2019). Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. EFSA Journal, 17(3), e05624. Link

  • CHEMSINO Industry. (2024). How pH and Water Activity Affect Preservative Effectiveness. Link

  • Patsnap. (2024). Ethyl Propanoate in Food Preservation: Antioxidant Properties. Link

  • Tsao, R. (2015). Synergistic interactions between antioxidants used in food preservation. In Handbook of Antioxidants for Food Preservation (pp. 125-145). Woodhead Publishing. Link

  • ChemPoint. (n.d.). Natural Preservation with Potassium Sorbate: A Guide. Link

  • Kelkel, B., Timm, C., & Frank, K. (2022). Pro- and Antioxidant Effect of Food Items and Matrices during Simulated In Vitro Digestion. Antioxidants, 11(11), 2244. Link

  • ResearchGate. (n.d.). Effect of pH on sorbic acid dissociation. [Image]. Link

  • FINETECH. (n.d.). How Can Manufacturers Maximize the Effectiveness of Potassium Sorbate? Link

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2012). Scientific Opinion on the safety and efficacy of sorbic acid and potassium sorbate when used as technological additives for all animal species. EFSA Journal, 10(4), 2632. Link

  • Semantic Scholar. (n.d.). Opinion on the follow-up of the re-evaluation of sorbic acid (E200) and potassium sorbate (E202) as food additives. Link

  • Li, Y., et al. (2021). Food preservative sorbic acid deregulates hepatic fatty acid metabolism. Journal of Hazardous Materials, 409, 124970. Link

  • Teknova. (n.d.). Stability Studies. Link

  • Goren, A. C., et al. (2014). Simultaneous Determination of Potassium Sorbate, Sodium Benzoate, Quinoline Yellow and Sunset Yellow in Lemonades and Lemon Sauces by HPLC Using Experimental Design. Journal of the Chemical Society of Pakistan, 36(1), 129-136. Link

  • Buckow, R., et al. (2023). Sodium Benzoate and Potassium Sorbate Inhibit Proteolysis and Promote Lipid Oxidation in Atlantic Herring Marinades Produced on an Industrial Scale. Foods, 12(3), 633. Link

  • Sergeeva, E. A., et al. (2004). The effect of the preservative sorbic acid on the lipid composition of the ascomycete fungus Penicillium roqueforti Thom. Applied Biochemistry and Microbiology, 40, 48-52. Link

  • Al-Mrazeeq, T. S., et al. (2022). Impact of Salt Substitutes, Potassium Sorbate, and In-Pack Pasteurization on the Quality, Microbial Shelf Stability, Sensory Properties, and Microstructure of Sodium-Free and Low-Sodium Fresh Wheat Noodles. Foods, 11(21), 3521. Link

  • ResearchGate. (n.d.). The effect of sodium benzoate and potassium sorbate (a) and sorbic acid... [Image]. Link

Sources

overcoming challenges in the quantification of ethyl sorbate in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of ethyl sorbate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound in challenging matrices. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying this compound?

The two most common and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV/Photodiode Array (PDA) or Mass Spectrometry (MS) detectors.

  • GC-MS is highly suitable due to this compound's volatility. It offers excellent separation and definitive identification based on mass spectra. The typical electron ionization (EI) mode provides characteristic fragmentation patterns useful for confirmation[1].

  • HPLC-UV/PDA or LC-MS is also widely used, particularly for samples that are less volatile or thermally sensitive. A reversed-phase C18 column is the standard choice[2][3]. UV detection is effective because this compound has a strong chromophore, with maximum absorbance around 260 nm[4]. For higher selectivity and sensitivity in extremely complex matrices, coupling HPLC with a mass spectrometer (LC-MS/MS) is the superior option[4][5].

Q2: Why is quantifying this compound in complex mixtures so challenging?

The primary challenge stems from matrix effects . A sample's matrix consists of all components other than the analyte of interest (this compound). In matrices like food, beverages, or biological fluids, these components (sugars, proteins, fats, other flavor compounds) can interfere with the analysis in several ways[6][7][8]:

  • Ion Suppression/Enhancement (MS-based methods): Co-eluting matrix components can affect the ionization efficiency of this compound in the mass spectrometer's source, leading to under- or overestimation of its concentration[6][9].

  • Chromatographic Interference: Matrix components can co-elute with this compound, leading to overlapping peaks that compromise accurate integration and quantification, especially with UV detection[10].

  • Analyte Stability: The pH and enzymatic activity of a complex matrix can potentially degrade this compound, an unsaturated ester, during sample storage or preparation[11][12].

Q3: How do I choose between GC-MS and HPLC for my specific application?

The choice depends on the matrix, required sensitivity, and available equipment.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their interaction with the stationary phase.
Best For Volatile compounds like esters in matrices that are relatively clean or can be cleaned up effectively. Excellent for flavor and fragrance profiling.A broader range of compounds, including less volatile and thermally labile ones. Ideal for beverages, aqueous solutions, and complex food products[2][3].
Sample Prep Often requires extraction into an organic solvent and sometimes derivatization (though not for this compound).Can often directly analyze liquid samples after simple dilution and filtration. More complex matrices may require Solid-Phase Extraction (SPE)[2].
Selectivity High, especially with MS detection providing structural information from fragmentation patterns[1].Good with UV detection, but may have co-elution issues. Excellent with MS/MS detection, which offers superior selectivity for trace analysis in "dirty" matrices[5].
Common Issues Matrix-induced enhancement from active sites in the inlet/column; potential for thermal degradation of other matrix components.Mobile phase compatibility; matrix effects (ion suppression) in LC-MS; potential for column clogging with insufficiently cleaned samples.
Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or Inconsistent Analyte Recovery

Q: My recovery of this compound is below 70% and varies significantly between replicates. What's causing this and how can I fix it?

A: Low and variable recovery is a classic multifaceted problem. The root cause is often either an inefficient extraction process or analyte loss due to matrix effects or instability. A systematic approach is needed to diagnose and solve this.

G start Start: Low/Inconsistent Recovery Observed check_ms Is an MS Detector Used? start->check_ms diag_me Diagnose Matrix Effects: Perform Post-Extraction Spike Analysis check_ms->diag_me Yes check_extraction Evaluate Extraction Efficiency: Spike Blank Matrix Pre-Extraction check_ms->check_extraction No me_present Significant Matrix Effects (>20%)? diag_me->me_present mitigate_me Mitigate Matrix Effects: 1. Improve Sample Cleanup (SPE/LLE) 2. Use Matrix-Matched Calibrants 3. Use Isotope-Labeled Internal Standard me_present->mitigate_me Yes me_present->check_extraction No end_node End: Recovery Optimized mitigate_me->end_node extraction_ok Is Recovery Still Low? check_extraction->extraction_ok optimize_extraction Optimize Extraction Protocol: - Change solvent polarity - Adjust pH - Test SPE sorbent type extraction_ok->optimize_extraction Yes check_stability Investigate Analyte Stability: - Analyze sample immediately after prep - Check pH and temperature effects extraction_ok->check_stability No optimize_extraction->end_node stability_issue Is Stability the Issue? check_stability->stability_issue adjust_conditions Adjust Sample Handling: - Buffer sample to neutral pH - Keep samples cold (4°C) - Minimize processing time stability_issue->adjust_conditions Yes stability_issue->end_node No adjust_conditions->end_node

Caption: Troubleshooting workflow for low analyte recovery.

Causality and Actionable Solutions:

  • Diagnose Matrix Effects (Especially for LC-MS/MS): Matrix effects are the most common culprit in complex samples[8][13]. Before optimizing extraction, you must determine if the matrix is suppressing your signal.

    • Protocol: Compare the peak area of an analyte spiked into a clean solvent against the peak area of the same amount of analyte spiked into a blank matrix after the extraction and cleanup steps. A significant difference indicates matrix effects[14].

    • Solution: If matrix effects are present (>±20%), the most robust solution is to switch to matrix-matched calibration . This involves preparing your calibration standards in a blank matrix extract to ensure that standards and samples experience the same matrix effects, thereby canceling them out[9]. Improving sample cleanup using techniques like Solid-Phase Extraction (SPE) is also highly effective[7].

  • Evaluate and Optimize Sample Preparation: If matrix effects are minimal, your extraction procedure itself may be inefficient. This compound is a moderately polar ester, and the extraction solvent must be chosen accordingly.

    • Expert Insight: A simple "dilute-and-shoot" approach is often insufficient for complex matrices like fruit juices or dairy products, where proteins and sugars interfere[2][15][16]. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) style extraction or SPE is recommended.

    • Solution: For SPE, a C18 or a polymeric sorbent is a good starting point. See the detailed protocol below for a generic SPE workflow. Ensure the pH of your sample is controlled, as extreme pH can affect the stability and retention of the ester[11][12].

  • Check Analyte Stability: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, or enzymatic degradation in certain biological matrices.

    • Solution: Process samples promptly after collection. If storage is necessary, keep extracts at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term) and ensure the pH is near neutral.

Problem 2: Poor Chromatography (Peak Tailing, Broadening, or Co-elution)

Q: I'm seeing poor peak shape for this compound, or it's co-eluting with another peak. How can I improve my separation?

A: Poor chromatography compromises both identification and quantification. The solution depends on whether you are using GC or HPLC.

For HPLC Users:

  • Cause: Mismatch between injection solvent and mobile phase.

    • Expert Insight: Injecting a large volume of a strong, non-polar solvent (like 100% acetonitrile) into a weaker, highly aqueous mobile phase will cause severe peak distortion.

    • Solution: Ensure your final sample extract is dissolved in a solvent that is as close in composition to the initial mobile phase as possible.

  • Cause: Inappropriate mobile phase or gradient.

    • Solution: If peaks are broad, increase the organic content of the mobile phase or make the gradient steeper to elute the peak faster. For co-elution, make the gradient shallower to increase the separation between peaks. A typical mobile phase is a gradient of water and acetonitrile or methanol[3][17].

  • Cause: Secondary interactions with the column.

    • Solution: Ensure the mobile phase is buffered if your matrix is acidic or basic. Small amounts of acid (e.g., 0.1% formic acid) are often added to the mobile phase to improve peak shape for acidic compounds, though this should be tested for this compound.

For GC Users:

  • Cause: Active sites in the GC inlet or column.

    • Expert Insight: Non-volatile matrix components can accumulate in the inlet liner, creating active sites that interact with analytes, causing peak tailing. This is a form of matrix-induced enhancement.

    • Solution: Perform regular inlet maintenance, including changing the liner and trimming the column. Using a liner with glass wool can help trap non-volatile residues.

  • Cause: Incorrect temperature program.

    • Solution: For co-elution, slow down the temperature ramp rate around the elution temperature of this compound to improve resolution. For broad peaks, ensure the initial oven temperature is low enough for proper focusing at the head of the column.

Problem 3: Inaccurate or Non-Reproducible Results

Q: My calibration curve is non-linear, or my QC samples are failing, leading to unreliable quantitative data. What should I check?

A: This points to a fundamental issue with your quantification strategy or overall method validation.

G start Start: Choose Calibration Strategy q1 Is the sample matrix 'clean' and consistent (e.g., simple aqueous solution)? start->q1 a1 Use External Standard Calibration (Simplest method) q1->a1 Yes q2 Is an Isotope-Labeled Internal Standard (e.g., d5-ethyl sorbate) available and affordable? q1->q2 No end_node End: Strategy Selected a1->end_node a2 Use Internal Standard Calibration (Corrects for injection volume and moderate matrix effects) q2->a2 Yes q3 Are significant matrix effects present and variable between different sample batches? q2->q3 No a2->end_node a3 Use Matrix-Matched Calibration (Most accurate for complex matrices) q3->a3 Yes q4 Is a blank matrix unavailable or is the analysis for a single, unique sample? q3->q4 No a3->end_node q4->a2 No a4 Use Standard Addition Method (Corrects for matrix effects on a per-sample basis) q4->a4 Yes a4->end_node

Caption: Decision tree for choosing the right calibration method.

Solutions:

  • Select the Right Calibration: As the diagram shows, for complex matrices, an external calibration in a clean solvent is rarely sufficient. Matrix-matched calibration is the gold standard for compensating for matrix effects[9]. If a suitable blank matrix is unavailable, the method of standard additions is a powerful but labor-intensive alternative.

  • Validate Your Method: An unvalidated method cannot be considered trustworthy. Method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose[18][19][20]. Key parameters must be assessed according to guidelines like those from the International Council for Harmonisation (ICH)[21].

ParameterDefinitionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (for HPLC-PDA); No interfering peaks at the retention time of the analyte in blank samples.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995[20].
Accuracy Closeness of test results to the true value.Recovery of 80-120% for spiked samples at different concentrations.
Precision Agreement among a series of measurements (evaluated as Repeatability and Intermediate Precision).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; analyte response should be within the linear range.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.

This table is a summary based on common practices and guidelines such as ICH Q2(R2)[21].

Detailed Experimental Protocols
Protocol 1: Sample Preparation of a Beverage Sample using SPE

This protocol provides a robust cleanup for removing sugars and other polar interferences.

  • Sample Pre-treatment: Degas carbonated beverages. Centrifuge samples containing particulates (e.g., fruit juice) at 4000 rpm for 10 minutes.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading: Dilute 5 mL of the beverage sample with 5 mL of deionized water. Load the entire 10 mL onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove sugars and other highly polar interferences.

  • Elution: Elute the this compound from the cartridge using 5 mL of acetonitrile or ethyl acetate into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of the initial mobile phase (for HPLC) or an appropriate solvent like hexane (for GC). This step validates the extraction efficiency by concentrating the analyte.

  • Analysis: The sample is now ready for injection into the HPLC or GC system.

Protocol 2: Recommended Starting Analytical Conditions

These are starting points and must be optimized for your specific instrument and matrix.

ParameterGC-MS ConditionsHPLC-UV/PDA Conditions
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18)[4]
Injection 1 µL, Splitless, Inlet Temp: 250°C10 µL, Column Temp: 30°C
Carrier Gas/Mobile Phase Helium, constant flow 1.0 mL/minA: Water with 0.1% Acetic Acid, B: Acetonitrile. Gradient: 5% B to 95% B over 15 min[17].
Oven Program 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minFlow Rate: 1.0 mL/min
Detector MS Scan Range: 40-300 amu. EI Source: 70 eVUV/PDA Detection at 260 nm[4]
Key MS Ions (for confirmation) m/z 67, 97, 125, 140[1]N/A
References
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 1550470. Retrieved from [Link]

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • The Metabolomics Innovation Centre. (2010). Showing Compound this compound (FDB020216). FooDB. Retrieved from [Link]

  • Al-holy, M. A., & Al-Moghazy, M. M. (2013). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. ResearchGate. Retrieved from [Link]

  • Welke, J. E., Zanus, M., & Zini, C. A. (2014). Co-elution of this compound with linalool. ResearchGate. Retrieved from [Link]

  • Spirić, D., Silađi, Č., & Stefanović, S. (2025). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates. Meat Technology, 66(1). Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2018). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. Retrieved from [Link]

  • Castro, M. P., Gerschenson, L. N., & Campos, C. A. (2005). Stability of sorbates in the presence of EDTA: Effect of pH, packaging material and sequestrant level. Journal of the Science of Food and Agriculture, 85(2), 328-332. Retrieved from [Link]

  • International Organization for Standardization. (n.d.). Validation of Analytical Methods and Processes. ResearchGate. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Liu, A., & Lin, F. (2012). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation, 17(1), 3-14. Retrieved from [Link]

  • Sharma, S., & Singh, R. (2015). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ResearchGate. Retrieved from [Link]

  • Rathod, P. J., et al. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 30(2), 69-90. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E,E)-ethyl sorbate. Retrieved from [Link]

  • da Costa, C. T., et al. (2013). Determination of sorbate and benzoate in beverage samples by capillary electrophoresis - Optimization of the method with inspection of ionic mobilities. ResearchGate. Retrieved from [Link]

  • Pylypiw, H. M. Jr., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of Chromatography A, 883(1-2), 299-304. Retrieved from [Link]

  • Jagerdeo, E., & Gionfriddo, E. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science, 46(20), e202300571. Retrieved from [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Spirić, D., Silađi, Č., & Stefanović, S. (2025). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food. Meat Technology. Retrieved from [Link]

  • Antakli, S., et al. (2015). Simultaneous Determination of Sodium Benzoate and Potassium Sorbate Preservatives in Foodstuffs Using High Performance Liquid Chromatography. Asian Journal of Chemistry, 27(9), 3275-3279. Retrieved from [Link]

  • Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]

  • Jagerdeo, E., & Gionfriddo, E. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound, >=97%. Retrieved from [Link]

  • Sonawane, L. V., & Shirkhedkar, A. A. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(2), 653-659. Retrieved from [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of potassium sorbate (E202) in samples of preservative premixes for food industry by UV/Vis spectroscopy. Retrieved from [Link]

  • de Oliveira, L. S., et al. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. Journal of the Brazilian Chemical Society, 33(1), 66-75. Retrieved from [Link]

  • Kim, Y., et al. (2022). Validation of analytical methods for ethyl carbamate in nine food matrices. ResearchGate. Retrieved from [Link]

  • Eastern Analytical Symposium. (2023). 2023 EAS Abstracts. Retrieved from [Link]

Sources

Technical Support Center: Ethyl Sorbate Stability & Packaging Interactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center. As Senior Application Scientists, we frequently field questions about the stability of active ingredients and flavor compounds in various storage conditions. A recurring and complex topic is the interaction between formulations and their packaging, which can significantly impact product integrity, shelf-life, and efficacy.

This guide is dedicated to a specific, yet illustrative, challenge: maintaining the stability of ethyl sorbate. This compound (CH₃CH=CHCH=CHCOOCH₂CH₃) is a fatty acid ester known for its characteristic fruity aroma and is used in food, fragrance, and pharmaceutical applications.[1][2] Its stability, however, is highly susceptible to its chemical environment, particularly the packaging material it comes into contact with.

This document moves beyond simple protocols into the realm of mechanistic understanding and strategic experimental design. We will address common troubleshooting scenarios in a question-and-answer format, providing not just the "how" but the critical "why" behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound solution is losing its characteristic aroma after storage in a plastic container. What is happening and how can I confirm it?

Answer:

This is a classic and frequently encountered issue known as "flavor scalping." [3][4] It describes the phenomenon where volatile or semi-volatile compounds, such as the aromatic this compound, are absorbed by or adsorbed onto the packaging material, leading to a decrease in their concentration in the product.[3][5] This process can significantly alter the sensory profile and reduce the potency of the active ingredient.

Causality: The "Why"

Flavor scalping is primarily a solubility and diffusion-driven process. The affinity of the flavor compound for the polymer matrix of the packaging is the key driver.

  • Polarity Mismatch: this compound is a relatively nonpolar ester. Polyolefin plastics like Low-Density Polyethylene (LDPE) and Polypropylene (PP) are also nonpolar. Based on the "like dissolves like" principle, nonpolar flavor compounds have a high affinity for these nonpolar polymers, leading to significant absorption.[6]

  • Polymer Morphology: The amorphous regions of a polymer are more permeable and allow for easier diffusion and absorption of small molecules compared to the crystalline regions. LDPE, with its lower crystallinity, is a notorious scalper of lipophilic compounds.[7]

How to Diagnose the Problem:

A systematic approach is required to confirm that scalping is the root cause of aroma loss.

dot

Caption: Workflow for diagnosing flavor scalping.

Experimental Protocol: Quantifying this compound Loss

  • Preparation: Prepare a solution of this compound at a known concentration in a suitable solvent.

  • Packaging: Aliquot the solution into your test container (e.g., LDPE bottle) and a control container (Type 1 borosilicate glass vial with a PTFE-lined cap). The glass vial serves as a relatively inert baseline.

  • Storage: Store both containers under identical, controlled conditions (e.g., 25°C, in the dark).

  • Analysis: At specified time intervals (e.g., T=0, 1 week, 1 month), take a sample from each container.

  • Quantification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.[8][9] GC is ideal for separating volatile compounds, and MS provides definitive identification and sensitive quantification.[10][11]

  • Interpretation: A significantly faster decrease in this compound concentration in the plastic container compared to the glass control is strong evidence of scalping.

Question 2: I'm observing the appearance of sorbic acid in my aqueous formulation. What degradation pathway is this, and how can packaging choice influence it?

Answer:

The presence of sorbic acid and, likely, ethanol indicates that the this compound is undergoing hydrolysis . This is a chemical degradation pathway where the ester bond is cleaved by a reaction with water.

Causality: The "Why"

  • Chemical Reaction: In the presence of water, and accelerated by acidic or basic conditions, the ester linkage in this compound can break, reverting to its parent carboxylic acid (sorbic acid) and alcohol (ethanol).[1]

  • Packaging's Role - Permeation: All polymers are permeable to gases and vapors to some extent. If your formulation is sensitive to moisture, the Water Vapor Transmission Rate (WVTR) of the packaging material is a critical parameter.[12][13] Materials with a high WVTR will allow ambient moisture to ingress into the package over time, increasing the water activity within the product and accelerating hydrolysis.[14]

dot

Caption: Primary degradation pathways for this compound.

How to Mitigate and Select Materials:

Your primary goal is to minimize moisture ingress. This involves selecting a packaging material with a low WVTR.

Table 1: Comparison of Common Packaging Materials

MaterialOTR¹ (cc/m²/day)WVTR² (g/m²/day)Scalping PotentialLeaching RiskKey Considerations
Glass (Type 1) ~0~0Very LowLow (potential for ion leaching at extreme pH)Inert Control. Heavy, breakable.
HDPE 150-2000.4-1.0Moderate to HighModerate (Additives, oligomers)Good moisture barrier, poor oxygen barrier.[15]
LDPE 400-5001.0-1.5HighModerate (Additives, oligomers)Flexible but poor barrier properties.[7]
PET 20-401.0-2.0Low to ModerateLowGood oxygen barrier, moderate moisture barrier.[7]
Metal (e.g., Tin) ~0~0Low (if lined)Low (if lined)Excellent barrier, requires internal coating to prevent interaction.[16][17]

¹ Oxygen Transmission Rate. Values are approximate and vary with thickness and conditions. ² Water Vapor Transmission Rate. Values are approximate and vary with thickness and conditions.[12][15]

Based on the table, if hydrolysis is your primary concern, HDPE offers a better moisture barrier than PET or LDPE. However, the gold standard for barrier protection remains glass or a properly lined metal container .

Experimental Protocol: Confirming Hydrolysis

  • Methodology: Use High-Performance Liquid Chromatography (HPLC) with UV detection (around 210 nm) to simultaneously quantify this compound and the appearance of sorbic acid.[18][19][20][21] Reversed-phase C18 columns are commonly used for this separation.[22]

  • Study Design: Package your aqueous formulation in different materials (e.g., Glass, HDPE, PET).

  • Storage: Store samples at both ambient and accelerated conditions (e.g., 40°C/75% RH) to stress the packaging's barrier properties.

  • Analysis: At each time point, measure the concentration of sorbic acid. A higher rate of sorbic acid formation in one material versus another directly correlates with a poorer moisture barrier under those conditions.

Question 3: My stability sample chromatogram shows unknown peaks that were not in the original formulation. Could they be from the packaging, and how do I investigate?

Answer:

Yes, it is highly probable that these unknown peaks are compounds that have leached or migrated from the packaging material into your product.[23][24] This is a critical safety and quality concern, as these compounds could be harmful or impart off-flavors.[25]

Causality: The "Why"

Plastic packaging is not made of pure polymer. It contains a variety of additives used during manufacturing:

  • Plasticizers: To increase flexibility.

  • Antioxidants & Stabilizers: To protect the polymer during processing and use.

  • Slip agents, monomers, oligomers: Residuals from the polymerization process.[24]

These small-molecule compounds are not chemically bound to the polymer matrix and can migrate into the product over time, especially if the product is a good solvent for them (e.g., contains fats, oils, or organic co-solvents).[23][25] Temperature is a key factor that accelerates migration.[24]

dotdot graph interaction_mechanisms { graph [rankdir="LR", splines=true, nodesep=0.8]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions Product [label="{Product\n(this compound Solution)|- this compound\l- Solvent\l}", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Packaging [label="{Packaging Material|- Polymer Matrix\l- Additives\l- Monomers\l- Oligomers\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; Environment [label="{External Environment|- Oxygen (O₂)\l- Water Vapor (H₂O)\l}", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges Product -> Packaging [dir=back, label=" Scalping\n(Flavor Absorption)", color="#EA4335", fontcolor="#EA4335"]; Packaging -> Product [label=" Leaching / Migration\n(Additive Release)", color="#34A853", fontcolor="#34A853"]; Environment -> Product [label=" Permeation\n(Gas/Vapor Ingress)", color="#FBBC05", fontcolor="#FBBC05"]; }

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Efficacy of Ethyl Sorbate and Potassium Sorbate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sorbate Family of Preservatives

In the landscape of antimicrobial preservation, sorbates represent a cornerstone for ensuring the safety and stability of food, beverage, and pharmaceutical products.[1] Derived from sorbic acid, these compounds are highly effective at inhibiting the growth of molds, yeasts, and select bacteria.[2][3] Among the various forms, potassium sorbate, the potassium salt of sorbic acid, is the most widely used due to its high water solubility and established safety profile.[4][5] Its ester counterpart, ethyl sorbate, is primarily known as a flavoring agent but also possesses antimicrobial properties that warrant a detailed examination.[6][7]

This guide provides an in-depth, objective comparison of the antimicrobial efficacy of this compound and potassium sorbate. We will delve into their chemical properties, mechanisms of action, and present supporting experimental data to provide researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate agent for their specific applications.

Chemical and Physical Properties: A Tale of Two Solubilities

The fundamental differences in the chemical structures of potassium sorbate and this compound dictate their physical properties, which in turn profoundly influence their application and antimicrobial activity.

  • Potassium Sorbate (C₆H₇KO₂): As the potassium salt of sorbic acid, it is highly soluble in water (58.2 g/100 mL at 20°C), making it the preferred choice for aqueous-based formulations.[5][8] Upon dissolution, it dissociates to yield the active form, sorbic acid.[9][10]

  • This compound (C₈H₁₂O₂): This compound is the ethyl ester of sorbic acid.[7] Its ester linkage makes it significantly less soluble in water but more soluble in fats and oils.[6][11] This characteristic suggests its potential utility in low-water-activity or lipid-based systems.

The most critical differentiator in their chemical behavior is pH dependence. The antimicrobial activity of potassium sorbate is contingent on the pH of the medium. Its efficacy is greatest in acidic conditions (ideally below pH 6.5), where a higher proportion of the compound exists in its undissociated sorbic acid form, which is capable of penetrating microbial cell walls.[4][5][12] As the pH approaches neutrality or becomes alkaline, the sorbic acid ionizes, drastically reducing its effectiveness.[13][14] In contrast, the undissociated nature of this compound suggests its activity is less dependent on pH, though its poor water solubility remains a significant limiting factor for many applications.[11]

Mechanism of Antimicrobial Action

The primary antimicrobial activity of both compounds stems from the sorbic acid moiety.[10] While the precise sequence of events is a subject of ongoing research, the accepted mechanism involves a multi-pronged attack on microbial cells.

  • Penetration of the Cell Membrane: The undissociated, lipophilic sorbic acid molecule passively diffuses across the microbial cell membrane.[10]

  • Disruption of Intracellular pH: Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H⁺). This influx of protons overwhelms the cell's ability to maintain its internal pH, leading to acidification.[15]

  • Inhibition of Critical Enzymes: The lowered intracellular pH and the sorbate anion itself inhibit the function of key metabolic enzymes, effectively disrupting cellular processes like energy production and glycolysis.[2][15]

  • Membrane Damage: At higher concentrations, sorbates can directly interfere with the structure and function of the cell membrane, impairing transport proteins and compromising cellular integrity.[8][16]

The following diagram illustrates this proposed mechanism.

cluster_extracellular Extracellular Space (Acidic pH) cluster_cell Microbial Cell cluster_intracellular Intracellular Space (Neutral pH) Potassium_Sorbate Potassium Sorbate Sorbic_Acid_Undissociated Sorbic Acid (Undissociated) Potassium_Sorbate->Sorbic_Acid_Undissociated Dissolves & Dissociates to Active Form Sorbic_Acid_Dissociated Sorbic Acid (Dissociated) + H⁺ Sorbic_Acid_Undissociated->Sorbic_Acid_Dissociated Passive Diffusion Across Membrane Cell_Membrane Cell Membrane Enzyme_Inhibition Enzyme Inhibition Sorbic_Acid_Dissociated->Enzyme_Inhibition pH_Drop Intracellular pH Drops Sorbic_Acid_Dissociated->pH_Drop Proton Release Growth_Inhibition Microbial Growth Inhibited Enzyme_Inhibition->Growth_Inhibition pH_Drop->Growth_Inhibition

Caption: Proposed mechanism of antimicrobial action for sorbates.

Comparative Antimicrobial Efficacy: A Review of Experimental Data

Direct, side-by-side comparisons of this compound and potassium sorbate in the scientific literature are limited. However, by synthesizing available data, we can construct a comparative profile. Potassium sorbate is well-characterized, with its efficacy primarily demonstrated against yeasts and molds in acidic environments.[9][12] this compound's antimicrobial potential is less documented.

A 2020 comparative study provides some of the most direct evidence, evaluating several sorbate derivatives against common microbial strains.[17] The findings from this and other studies are summarized below. It is critical to note that antimicrobial efficacy is highly dependent on the specific strain, inoculum size, pH of the medium, and other experimental conditions.

Feature / MicroorganismPotassium SorbateThis compoundCausality & Key Insights
Primary Active Form Undissociated Sorbic Acid[4][5]This compound (Ester)Potassium sorbate must first dissolve and convert to sorbic acid, making its activity highly pH-dependent.
Optimal pH < 6.5 (activity increases as pH drops)[4][12]Less pH-dependent, but limited by solubility[11]The need for an acidic environment is a major operational consideration for potassium sorbate.
Water Solubility High (58.2% at 20°C)[5]Low[6]This is the primary reason for potassium sorbate's widespread use in beverages and aqueous food systems.
Escherichia coli Ineffective to bacteriostatic; highly variable. MIC reported as 1500 µg/ml at pH 5.7[16], but other studies show it is "totally ineffective" at neutral pH.[14]Reportedly has "contradictory" effects; one study found it ineffective.[14]Sorbates are generally considered to have weaker antibacterial, particularly against Gram-negative bacteria, compared to antifungal activity.
Staphylococcus aureus Generally considered resistant.[16][18] One study found it was "totally resistant".[18]Found to be "totally resistant" in one study.[18]Gram-positive bacteria like S. aureus often show higher resistance to sorbates than yeasts and molds.
Yeasts & Molds Broadly effective inhibitor (fungistatic).[9][12][19]Antimicrobial activity is suggested but less documented.This is the primary application for potassium sorbate in the food and beverage industry.[2][19]

Expert Insight: The available data suggests that under the conditions tested, neither potassium sorbate nor this compound demonstrates strong efficacy against the bacterial strains E. coli and S. aureus.[14][18] Potassium sorbate's strength lies in its proven ability as a fungistatic agent in acidic products.[20] The limited data and reported ineffectiveness of this compound against bacteria, coupled with its poor water solubility, suggest its utility as a primary antimicrobial may be narrow and require further investigation.[6]

Experimental Protocols for Efficacy Assessment

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for two standard antimicrobial susceptibility tests. Adherence to standardized protocols is essential for generating reproducible and comparable data.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Workflow Diagram: Broth Microdilution MIC Assay

A 1. Prepare Stock Solutions of this compound & Potassium Sorbate B 2. Perform 2-Fold Serial Dilutions in Broth Across a 96-Well Plate A->B D 4. Inoculate All Wells (Except Negative Control) with Microbial Suspension B->D E 5. Add Controls: Positive Control (Broth + Inoculum) Negative Control (Broth Only) B->E Set up controls C 3. Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) C->D F 6. Incubate Plate (e.g., 37°C for 18-24h) E->F G 7. Read Results: Determine MIC as the Lowest Concentration with No Visible Growth F->G

Caption: Standard workflow for a broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, YM Broth for yeast).[22][23]

    • Stock solutions of this compound and potassium sorbate of known concentration. Causality Note: Stock solutions should be prepared in a solvent that is miscible with the broth and non-inhibitory to the test organism at the final concentration.

    • Pure culture of the test microorganism.

  • Assay Procedure:

    • Dispense 50 µL of sterile broth into each well of the 96-well plate.[22]

    • Add 50 µL of the antimicrobial stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 50 µL from the last column.[24]

    • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension as required by the specific protocol (e.g., 1:100) to achieve the target final inoculum concentration in the wells.[24]

    • Inoculate each well (except the negative control) with a standardized volume (e.g., 50 µL) of the diluted microbial suspension.[22]

    • Establish Controls (Self-Validating System):

      • Positive Control: A well containing only broth and the microbial inoculum to ensure the organism is viable.

      • Negative Control (Sterility Control): A well containing only sterile broth to check for contamination.[24]

    • Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).[24]

  • Interpretation:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[21] This can be assessed visually or with a plate reader.

Protocol 2: Agar Disk Diffusion (Zone of Inhibition) Assay

This qualitative test assesses the ability of an antimicrobial agent to inhibit microbial growth on an agar surface.[25]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Sterile petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).[23]

    • Sterile paper disks (6 mm diameter).

    • Solutions of this compound and potassium sorbate at known concentrations.

    • Pure culture of the test microorganism.

  • Assay Procedure:

    • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate to create a uniform lawn of bacteria.[26]

    • Impregnate sterile paper disks with a defined volume of the test antimicrobial solutions. Allow the solvent to evaporate if necessary.

    • Using sterile forceps, place the impregnated disks onto the center of the inoculated agar plates.[26]

    • Establish Controls: A disk impregnated with only the solvent should be used as a negative control.

    • Invert the plates and incubate under appropriate conditions.

  • Interpretation:

    • If the antimicrobial agent is effective, it will diffuse into the agar and inhibit microbial growth, creating a clear circular area around the disk known as the "zone of inhibition."[25]

    • Measure the diameter of this zone in millimeters (mm). A larger zone diameter generally indicates greater antimicrobial potency.[26]

Conclusion and Future Directions

The comparison between this compound and potassium sorbate reveals two agents with distinct profiles tailored for different applications.

  • Potassium Sorbate remains the industry standard for aqueous systems due to its high water solubility and proven efficacy as a fungistatic agent, particularly in acidic foods and beverages.[9][19] Its primary limitations are its strong pH dependence and relatively weak activity against bacteria.[13][27]

  • This compound presents a more complex picture. Its low water solubility and the limited, and at times contradictory, data on its antimicrobial efficacy suggest it is not a direct substitute for potassium sorbate in most current applications.[6][14] However, its lipid solubility and lower pH dependence could warrant further investigation for use in non-aqueous or emulsified systems where potassium sorbate may be less effective.

For researchers and drug development professionals, the choice depends critically on the formulation's properties, especially its pH and water content. While potassium sorbate is a reliable and well-understood choice for many applications, the data highlights a clear need for further research to systematically evaluate the antimicrobial spectrum of this compound and other sorbate esters in various food and pharmaceutical matrices.

References

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A Comparative Guide to the In Vitro Cytotoxicity of Ethyl Sorbate and Other Sorbate Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro cytotoxicity of ethyl sorbate and other sorbate esters, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. We will delve into the methodologies for assessing cytotoxicity, explore the underlying mechanisms of action, and present a clear, comparative framework to inform your research and development endeavors.

Introduction: Sorbates in Context

Sorbic acid and its salts, collectively known as sorbates, are widely utilized as antimicrobial preservatives in the food, pharmaceutical, and cosmetic industries.[1][2] Their efficacy in inhibiting the growth of molds, yeasts, and some bacteria is well-established.[1] However, with increasing scrutiny of food and cosmetic additives, a thorough understanding of their potential cytotoxic effects is paramount. This guide focuses on the comparative cytotoxicity of sorbate esters, which are derivatives of sorbic acid. We will specifically examine this compound in relation to other esters to provide a nuanced understanding of their structure-activity relationships concerning cell viability.

The selection of an appropriate in vitro model is critical for meaningful cytotoxicity assessment. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established and widely used model for studying the effects of substances on the intestinal epithelium.[2][3] These cells spontaneously differentiate to form a polarized monolayer with many characteristics of the small intestinal enterocytes, making them a relevant model for assessing the safety of ingested compounds.[3]

Comparative Cytotoxicity Analysis

The cytotoxic potential of sorbate esters can be quantitatively compared using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process, such as cell viability, by 50%. A lower IC50 value indicates a higher cytotoxic potential.

A comparative study on Caco-2 cells provides valuable insights into the relative cytotoxicity of this compound, isopropyl sorbate, sorbic acid, and potassium sorbate.[1][2] The IC50 values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Neutral Red uptake assays, two common methods for assessing cell viability.[1]

CompoundMTT Assay IC50 (% w/w)Neutral Red Assay IC50 (% w/w)
This compound<0.045>0.75
Isopropyl Sorbate0.32>0.75
Sorbic Acid<0.0450.66
Potassium Sorbate>0.75>0.75

Table 1: Comparative IC50 values of sorbate derivatives on Caco-2 cells.[1][2]

The MTT assay results indicate that this compound and sorbic acid exhibit the highest cytotoxicity, with IC50 values below 0.045% w/w.[1] Isopropyl sorbate was found to be less cytotoxic, while potassium sorbate was the least cytotoxic compound in this assay.[1] Interestingly, the Neutral Red assay showed less pronounced cytotoxic effects for the sorbate esters, with IC50 values greater than 0.75% w/w for both ethyl and isopropyl sorbate.[1] This difference may be attributed to the different mechanisms of the two assays; the MTT assay measures mitochondrial activity, while the Neutral Red assay assesses lysosomal integrity.[4]

Flow cytometry analysis using propidium iodide and annexin V staining further indicated that isopropyl sorbate caused more significant cell damage compared to the other tested compounds.[1]

Experimental Protocols for Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, it is essential to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for the key cytotoxicity assays discussed in this guide.

Caco-2 Cell Culture

A standardized cell culture protocol is fundamental for obtaining reliable and consistent results.

  • Cell Line: Caco-2 cells (ATCC® HTB-37™).[5]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[3][5]

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[3][5] Change the medium every 2-3 days.[5]

  • Subculturing: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.[5] For experiments, it is recommended to use cells between passages 20 and 40.[5]

G cluster_culture Caco-2 Cell Culture Workflow start Start with cryopreserved Caco-2 cells thaw Thaw cells rapidly start->thaw culture Culture in DMEM + 10% FBS + 1% NEAA + 1% Pen/Strep at 37°C, 5% CO2 thaw->culture passage Passage cells at 80-90% confluency culture->passage passage->culture Continue culturing seed Seed cells for experiments passage->seed G cluster_mtt MTT Assay Workflow seed_cells Seed Caco-2 cells in 96-well plate add_compound Add sorbate esters at various concentrations seed_cells->add_compound incubate_treatment Incubate for desired time add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance analyze Calculate cell viability and IC50 read_absorbance->analyze

Caption: Step-by-step workflow of the MTT assay.

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. [6][7]

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to attach overnight. [8]2. Compound Treatment: Expose the cells to different concentrations of the sorbate esters for a defined period.

  • Neutral Red Incubation: Remove the treatment medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours to allow for dye uptake. [8]4. Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to extract the dye from the lysosomes. [8]5. Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm. [8]6. Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.

Flow Cytometry for Apoptosis Detection

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a powerful method to differentiate between viable, apoptotic, and necrotic cells. [9][10]

  • Cell Preparation: After treatment with sorbate esters, harvest both adherent and floating cells. [9]2. Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension. [11]3. Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes. [11]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. [9] * Viable cells: Annexin V-negative and PI-negative. [9] * Early apoptotic cells: Annexin V-positive and PI-negative. [9] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [9]

Unraveling the Mechanism of Cytotoxicity

The cytotoxic effects of sorbates are believed to be multifactorial, with oxidative stress and the induction of apoptosis playing significant roles.

Oxidative Stress

Studies have shown that potassium sorbate can induce oxidative stress in human lymphocytes. [12]Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage to cellular components, including lipids, proteins, and DNA. It is plausible that sorbate esters, upon entering the cell, can also trigger an increase in intracellular ROS levels, contributing to their cytotoxicity.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Evidence suggests that sorbates can induce apoptosis. For instance, treatment of cells with potassium sorbate has been shown to lead to changes in the expression of apoptosis-related genes. [12]The flow cytometry data showing an increase in Annexin V positive cells after treatment with isopropyl sorbate further supports the involvement of apoptosis in sorbate ester-induced cell death. [1] The proposed signaling pathway for sorbate ester-induced cytotoxicity involves the generation of oxidative stress, which in turn can trigger the intrinsic apoptotic pathway.

G cluster_pathway Proposed Mechanism of Sorbate Ester-Induced Cytotoxicity sorbate Sorbate Ester ros Increased ROS Production (Oxidative Stress) sorbate->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for sorbate ester-induced apoptosis.

This proposed pathway suggests that exposure to sorbate esters leads to an increase in reactive oxygen species, causing mitochondrial dysfunction. This, in turn, activates pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, ultimately resulting in programmed cell death.

Conclusion and Future Directions

This guide has provided a detailed comparative analysis of the in vitro cytotoxicity of this compound and other sorbate esters. The experimental data indicates that the cytotoxic potential of sorbate derivatives varies, with this compound and sorbic acid demonstrating higher cytotoxicity in Caco-2 cells compared to isopropyl sorbate and potassium sorbate in the MTT assay. [1]The underlying mechanisms of cytotoxicity likely involve the induction of oxidative stress and apoptosis.

For researchers and professionals in drug development and food science, these findings underscore the importance of careful consideration and further investigation into the safety profiles of different sorbate esters. While this guide offers a solid foundation, further research is warranted to:

  • Elucidate the precise molecular targets of sorbate esters.

  • Investigate the structure-activity relationship of a broader range of sorbate esters, including methyl, propyl, and butyl sorbates.

  • Conduct in vivo studies to validate the in vitro findings and assess the systemic effects of sorbate ester consumption.

By continuing to explore the intricate interactions between sorbate esters and biological systems, we can ensure their safe and effective use in various applications.

References

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  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). Jove. Retrieved from [Link]

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  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

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  • The cell viability of Caco-2 cells after exposure to Polysorbate 80 concentrations of 0.05% to 0.5%. (n.d.). ResearchGate. Retrieved from [Link]

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  • co-culture system of human intestinal Caco-2 cells and lymphoblastoid TK6 cells for investigating the genotoxicity of oral compounds. (2012). Oxford Academic. Retrieved from [Link]

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A Senior Application Scientist's Guide to Analytical Method Validation: Quantification of Ethyl Sorbate Using HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl Sorbate

This compound, the ethyl ester of sorbic acid, is a key compound utilized in the food and fragrance industries for its characteristic fruity, ethereal aroma.[1][2] As with any commercial ingredient, particularly those intended for consumption or topical application, rigorous quality control is paramount. The accurate quantification of this compound is essential to ensure product consistency, meet regulatory specifications, and guarantee consumer safety.

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound quantification. We will explore the rationale behind selecting HPLC over other techniques, detail the systematic approach to method validation as prescribed by the International Council for Harmonisation (ICH), and provide actionable, step-by-step protocols grounded in scientific first principles. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for analytical excellence.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the quantification of esters, their suitability varies significantly based on the specific requirements of the analysis. HPLC stands out for its specificity, robustness, and wide applicability in quality control settings.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Specificity High: Excellent separation of the analyte from impurities and degradation products.High: Good for volatile compounds, but may require derivatization for less volatile impurities.[3]Low: Susceptible to interference from any compound that absorbs at the same wavelength.[4][5]
Sensitivity High: Capable of detecting low concentrations, down to µg/mL or ng/mL levels.Very High: Excellent for trace analysis of volatile compounds.Moderate: Generally less sensitive than chromatographic methods.
Versatility Very High: Applicable to a wide range of compounds, including non-volatile and thermally labile ones.Moderate: Limited to volatile and thermally stable compounds.Low: Best for pure samples or simple mixtures with no interfering substances.
Speed Moderate to Fast (UPLC/UHPLC offers higher speeds).[4]Moderate.Fast.
Cost Moderate initial investment, moderate running costs.Moderate initial investment, requires gases.Low initial investment, very low running costs.
Conclusion The gold standard for stability-indicating assays due to its high specificity and reliability.[6][7]A viable alternative, especially if analyzing for other volatile components simultaneously.Suitable for rapid, in-process checks of relatively pure this compound, but not for stability or impurity profiling.

Given the necessity of distinguishing this compound from potential process impurities and degradation products, a stability-indicating HPLC method is the most authoritative and trustworthy choice.

Protocol 1: Development of a Stability-Indicating HPLC Method

The primary objective is to create a method that can separate, detect, and quantify this compound in the presence of its potential degradation products. This is achieved through a combination of systematic method development and forced degradation studies.

Step 1: Initial Chromatographic Conditions

The selection of initial parameters is based on the physicochemical properties of this compound—a moderately non-polar ester.[8]

  • Rationale (The "Why"): A reversed-phase C18 column is the industry standard for separating compounds of moderate polarity.[4][9] The mobile phase, a combination of buffered water and an organic solvent like acetonitrile, allows for the controlled elution of the analyte from the non-polar stationary phase. A Photodiode Array (PDA) detector is chosen to identify the maximum absorbance wavelength (λmax) of this compound, ensuring optimal sensitivity.

  • Starting Parameters:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: 20 mM Potassium Phosphate buffer, pH 3.5

      • B: Acetonitrile

    • Gradient: 60% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, scanning 200-400 nm (for λmax determination), with final detection at the maximum absorbance wavelength (expected ~260 nm for the conjugated system).

    • Injection Volume: 10 µL.

    • Standard Concentration: 100 µg/mL in mobile phase.

Step 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[7][10] By intentionally subjecting this compound to harsh conditions, we generate its likely degradation products and prove that the analytical method can resolve them from the parent peak. The goal is to achieve 10-20% degradation of the active ingredient.[11]

  • Workflow for Forced Degradation Studies

    Forced_Degradation_Workflow Start Prepare this compound Stock (e.g., 1 mg/mL) Control Unstressed Control (Stored in dark at 4°C) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C, 4h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT, 2h) Start->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) Start->Thermal Photo Photolytic Degradation (Solution, ICH Q1B light exposure) Start->Photo Analyze Analyze All Samples by HPLC (including Control) Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Specificity: - Peak Purity Analysis - Resolution > 2 Analyze->Evaluate

    Caption: Workflow for conducting forced degradation studies.

  • Execution:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[11]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at timed intervals. Neutralize with an equivalent amount of 0.1 M HCl.[11]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at timed intervals.[11]

    • Thermal Degradation: Store solid this compound in an oven at 80°C. Dissolve samples in mobile phase before analysis at timed intervals.[11]

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze a control sample stored in the dark in parallel.

  • Analysis and Refinement: Analyze all stressed samples. If co-elution occurs between the parent peak and any degradation peaks, the chromatographic method must be optimized (e.g., by adjusting the gradient slope, pH, or changing the organic modifier) until baseline separation (Resolution > 2) is achieved for all peaks.

Protocol 2: Full Method Validation According to ICH Q2(R2)

Once the stability-indicating method is developed, it must be formally validated to demonstrate its fitness for purpose.[12] The validation process follows the harmonized guidelines of the ICH.[13][14][15][16]

  • Relationship of Key Validation Parameters

    Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy underpins Precision Precision Specificity->Precision underpins Linearity Linearity Specificity->Linearity underpins Range Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Linearity->Range defines Limits LOD & LOQ Linearity->Limits informs Robustness Robustness

    Caption: Interdependence of analytical method validation parameters.

Specificity
  • Purpose: To demonstrate that the method can unequivocally measure this compound without interference from impurities, degradants, or matrix components.

  • Protocol: Analyze the samples from the forced degradation study. Use a PDA detector to perform peak purity analysis on the this compound peak in each stressed sample.

  • Acceptance Criteria: The resolution between this compound and the closest eluting peak must be > 2. The peak purity angle should be less than the peak purity threshold, indicating no co-eluting impurities.

Linearity
  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[13][14]

  • Protocol: Prepare at least five standard solutions of this compound at different concentrations (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). Inject each solution in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Concentration (µg/mL)Rep 1 AreaRep 2 AreaRep 3 AreaAverage Area
50499500501000500250500250
80801000802500800500801333
1001005000100300010020001003333
1201201000120600012035001203500
1501510000150800015120001510000
Result \multicolumn{4}{c}{R² = 0.9998 }
Range
  • Purpose: To establish the concentration interval where the method is precise, accurate, and linear.[12][13]

  • Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision within that interval.

  • Acceptance Criteria: For an assay, the typical range is 80% to 120% of the test concentration.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a placebo (a mixture of all components except this compound) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%). Prepare three samples at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Result \multicolumn{3}{c}{Average Recovery = 99.7% }
Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]

Precision Study%RSD
Repeatability0.8%
Intermediate Precision (Day 2 / Analyst 2)1.1%
Limits of Detection (LOD) and Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte the method can reliably detect (LOD) and accurately quantify (LOQ).

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Purpose: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Protocol: Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 3.3 and 3.7).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the assay results should not be significantly affected.

Conclusion

This guide has detailed a systematic, science-driven approach to the validation of an analytical method for the quantification of this compound by HPLC. By grounding the experimental design in the principles of the ICH Q2(R2) guidelines, the resulting method is not merely a set of instructions but a self-validating system that ensures trustworthiness and scientific integrity. The development of a stability-indicating method through forced degradation studies provides confidence that the assay is specific and fit for its intended purpose in a regulated quality control environment. The successful execution of this validation protocol provides documented evidence that the method is accurate, precise, linear, and robust, making it suitable for routine analysis and regulatory submissions.

References

  • Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link][15]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link][14]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link][12]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link][16]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Vertex AI Search proxy) URL: [13]

  • Title: Various Analytical Methods for Estimation of Potassium Sorbate in Food Products: A Review Source: ResearchGate URL: [Link][4]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link][7]

  • Title: this compound | C8H12O2 Source: PubChem - NIH URL: [Link][8]

  • Title: HPLC Methods for analysis of Sorbic acid Source: HELIX Chromatography URL: [Link][6]

  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: LinkedIn URL: [Link][10]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of All Research Scientific and Technical URL: [Link][17]

  • Title: Method Development and Validation of Preservatives Determination using HPLC Source: Taylor & Francis Online URL: [Link][9]

  • Title: Summary of forced degradation results. Source: ResearchGate URL: [Link][18]

  • Title: Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods Source: ResearchGate URL: [Link][3]

  • Title: Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC Source: USDA Food Safety and Inspection Service URL: [Link][19]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and HPLC Methods for Ethyl Sorbate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the analytical cross-validation for ethyl sorbate, a key flavor and fragrance compound. In drug development and quality control, the ability to obtain consistent, reliable data across different analytical platforms is not just a matter of convenience—it is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, establish self-validating protocols grounded in regulatory standards, and present the data to empower you, the researcher, to make informed decisions for your specific analytical challenges.

This compound, the ethyl ester of sorbic acid, is a volatile organic compound with a characteristic fruity aroma.[1][2] Its analysis is critical in contexts ranging from flavor profiling in the food and beverage industry to its potential presence as a volatile impurity or metabolite in pharmaceutical formulations. The choice between GC-MS and HPLC is often dictated by sample matrix, required sensitivity, and the thermal stability of the analyte. Given that this compound is volatile and thermally stable, it is an excellent candidate for both techniques, making it a perfect subject for a cross-validation study.[3][4]

This guide is structured to walk you through the entire process, from method development and validation on each platform to the final cross-validation study that bridges the two techniques, ensuring analytical congruency.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatiles

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds.[5][6] Its high separation efficiency (GC) combined with the definitive identification capabilities of a mass spectrometer makes it an authoritative tool for analyte quantification and identification.[4]

The "Why": Causality in GC-MS Method Design

Our choice of a GC-MS method is driven by this compound's physical properties. Its volatility and thermal stability allow it to be vaporized in the GC inlet without degradation, a prerequisite for this technique.[4] We will employ a headspace injection method. Why? Headspace analysis is ideal for isolating volatile analytes like this compound from complex, non-volatile matrices (e.g., drug product excipients, beverage components), minimizing sample cleanup and protecting the GC system from contamination. The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode. Why? SIM mode drastically increases sensitivity and selectivity by monitoring only specific ions characteristic of this compound, filtering out noise from co-eluting matrix components. The primary ions for this compound are typically m/z 67 and 97.[1]

Experimental Protocol: GC-MS Analysis

This protocol is designed to be self-validating by incorporating system suitability checks before each analytical run.

1. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock standard into a relevant blank matrix or solvent.

  • Sample Preparation: Accurately weigh a known amount of the sample into a 20 mL headspace vial. Add a consistent volume of a suitable solvent (e.g., water or dimethyl sulfoxide) and an internal standard if used. Seal the vial immediately.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, independent of the calibration standards.

2. GC-MS Instrumental Conditions:

  • System: Headspace Sampler coupled to a GC-MS system.

  • GC Column: Stabilwax-DA or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[7] Rationale: A polar column provides good retention and peak shape for the ester.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 50°C (hold 2 min), ramp at 10°C/min to 180°C, then ramp at 25°C/min to 240°C (hold 2 min). Rationale: This program ensures good separation from solvent peaks and other potential volatiles.

  • Injector: Splitless mode, 250°C.

  • Headspace Sampler: Oven at 80°C, Loop at 90°C, Transfer line at 100°C, Equilibration time of 15 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 97 (quantifier) and 67, 125 (qualifiers).

Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation A Prepare Stock & Working Standards E GC-MS Run: - Headspace Injection - Temperature Program - MS (SIM Mode) A->E B Prepare QC Samples (Low, Mid, High) B->E C Prepare Test Samples in Headspace Vials C->E D System Suitability Test (SST) D->E If Pass F Generate Calibration Curve E->F G Quantify Samples & QCs E->G F->G H Verify SST & QC Results Against Acceptance Criteria G->H HPLC Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc Instrumental Analysis cluster_data_hplc Data Processing & Validation A Prepare Stock & Working Standards E HPLC Run: - C18 Column - Isocratic Mobile Phase - UV Detection (255 nm) A->E B Prepare QC Samples (Low, Mid, High) B->E C Extract Samples, Centrifuge & Filter C->E D System Suitability Test (SST) D->E If Pass F Generate Calibration Curve E->F G Quantify Samples & QCs E->G F->G H Verify SST & QC Results Against Acceptance Criteria G->H Cross-Validation Logic cluster_validation Independent Method Validation (ICH Q2) cluster_analysis Comparative Analysis cluster_comparison Data Comparison & Conclusion GCMS_Val Validate GC-MS Method GCMS_Run Analyze QCs with Validated GC-MS GCMS_Val->GCMS_Run HPLC_Val Validate HPLC-UV Method HPLC_Run Analyze QCs with Validated HPLC-UV HPLC_Val->HPLC_Run Samples Prepare Homogenous QC Samples (L, M, H) Samples->GCMS_Run Samples->HPLC_Run Compare Statistically Compare Results (e.g., % Difference < 15%) GCMS_Run->Compare HPLC_Run->Compare Conclusion Methods are Interchangeable Compare->Conclusion

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A Comparative Analysis of Ethyl Sorbate and Methyl Sorbate in Flavor Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced world of flavor chemistry, the selection of an appropriate ester can be the determining factor in achieving a desired sensory profile. Among the myriad of options available to researchers and product developers, alkyl sorbates, derivatives of the widely used preservative sorbic acid, offer unique and impactful fruity notes. This guide provides an in-depth comparison of two such esters: ethyl sorbate and mthis compound. While both share a common structural backbone, the seemingly minor difference in their alkyl group—ethyl versus methyl—results in distinct flavor contributions that are critical to understand for precise flavor formulation.

This document moves beyond simple descriptors to provide a technical framework for their evaluation, including detailed experimental protocols for sensory and instrumental analysis. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in the application of these versatile flavor compounds.

Chemical and Physical Properties: A Foundation for Application

Before delving into their sensory characteristics, it is essential to understand the fundamental chemical and physical properties of ethyl and mthis compound. These properties influence their behavior in various food matrices, their volatility, and their stability during processing and storage.

PropertyThis compoundMthis compound
Chemical Structure
IUPAC Name ethyl (2E,4E)-hexa-2,4-dienoate[1]methyl (2E,4E)-hexa-2,4-dienoate
CAS Number 2396-84-1[2]689-89-4[3]
Molecular Formula C8H12O2[2]C7H10O2[3]
Molecular Weight 140.18 g/mol [2]126.15 g/mol [3]
Boiling Point 195-202 °C (lit.)[4]180 °C (lit.)[3]
Density 0.956 g/mL at 25 °C (lit.)[2]0.968 g/mL at 25 °C (lit.)[3]
Solubility Slightly soluble in water; soluble in alcohol.[1][5]Slightly soluble in water; miscible in oils.[6]
FEMA Number 2459[7]3714[8]
GRAS Status Yes[7][9]Yes[8][10]

A Comparative Olfactory and Gustatory Analysis

The primary distinction between ethyl and mthis compound lies in their flavor profiles. While both are generally categorized as "fruity," the nuances of their aroma and taste are what guide their specific applications.

This compound is often characterized by a warm, fruity, and ethereal aroma.[2] Its profile is complex, with notes of anise, licorice, and a rum-like character.[5] At a concentration of 30 ppm, it is described as having a fruity, sweet, green, pineapple, and tutti frutti-like taste with juicy tropical nuances.[5] This complexity makes it suitable for creating rich, multi-faceted fruit flavors, particularly in applications like pineapple, wine, rum, and stone fruits.[5]

Mthis compound , on the other hand, presents a sweeter, more direct fruity profile, also with a distinct anise note.[3] Its taste, at 20 ppm, is characterized as fruity, sweet, brown, with vanilla and nutty undertones.[3] This profile lends itself to applications where a sweet, fruity character with a hint of warmth is desired. It has been reported as a component of the aroma of fruits such as guanabana, starfruit, and pineapple.[3] An informal account also describes its aroma as "minty."[11]

Flavor AttributeThis compoundMthis compound
Primary Descriptor Warm, Fruity, Ethereal[2]Fruity, Sweet, Anise[3]
Secondary Notes Anise, Licorice, Rummy, Tropical, Pineapple[5]Brown, Vanilla, Nutty, "Minty"[3][11]
Reported Taste Profile 30 ppm: Fruity, sweet, green, pineapple, tutti frutti-like, juicy tropical[5]20 ppm: Fruity, sweet, brown, vanilla, nutty[3]
Common Applications Pineapple, wine, rum, caramel, licorice, root beer, vanilla, nut, coconut, peach, apricot flavors[5]Enhancing flavors in beverages and confections[1]

The difference in their flavor profiles can be attributed to the change in the alkyl ester group. The ethyl group in this compound, being slightly larger and more lipophilic than the methyl group, can influence how the molecule interacts with olfactory receptors, leading to the perception of different and more complex flavor notes.

Experimental Protocols for In-Depth Comparison

To move beyond descriptive literature and enable a direct, quantitative comparison, the following experimental protocols are proposed. These protocols are designed to be self-validating and adhere to established standards in sensory and analytical science.

Quantitative Descriptive Sensory Analysis

This protocol outlines a method for a trained sensory panel to identify and quantify the distinct flavor attributes of ethyl and mthis compound.

Objective: To quantitatively compare the flavor profiles of this compound and mthis compound in a neutral medium.

Materials:

  • This compound (food grade)

  • Mthis compound (food grade)

  • Deionized, odor-free water

  • Food-grade ethanol (for stock solutions)

  • Glass sensory evaluation booths

  • Coded, lidded glass sample cups

  • Computerized sensory data collection system

Procedure:

  • Panelist Selection and Training:

    • Select 10-12 panelists based on their sensory acuity and ability to describe flavor perceptions.

    • Conduct training sessions to familiarize panelists with the flavor profiles of various fruit esters, including ethyl and mthis compound.

    • Develop a consensus vocabulary of flavor attribute descriptors (e.g., fruity, sweet, anise, green, nutty, chemical).

  • Sample Preparation:

    • Prepare stock solutions of this compound and mthis compound in food-grade ethanol.

    • Prepare a series of dilutions of each compound in deionized water at concentrations above and below their reported taste thresholds (e.g., 10, 20, 30, 40 ppm).

    • Prepare a control sample of deionized water.

    • Code all samples with random three-digit numbers.

  • Evaluation:

    • Present the coded samples to the panelists in a randomized, balanced order.

    • Instruct panelists to rate the intensity of each flavor attribute on a 15-cm line scale anchored from "none" to "very intense."

    • Provide panelists with deionized water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two compounds and across different concentrations.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify specific differences.

    • Generate spider web plots to visualize the flavor profiles of each compound.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panel_training Panelist Training & Vocabulary Development sample_prep Sample Preparation (Dilutions & Coding) panel_training->sample_prep Leads to evaluation Sensory Evaluation in Booths sample_prep->evaluation Presented for data_collection Data Collection evaluation->data_collection Generates stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis Input for visualization Data Visualization (Spider Plots) stat_analysis->visualization Results in GCO_Workflow cluster_sample Sample Preparation cluster_gc GC-O Analysis cluster_detection Detection cluster_data Data Analysis sample Prepare Solutions of Sorbate Esters injection Inject Sample into GC sample->injection separation Separation on Capillary Column injection->separation effluent_split Effluent Split separation->effluent_split fid Flame Ionization Detector (FID) effluent_split->fid 50% olfactometry Olfactometry Port (Human Assessor) effluent_split->olfactometry 50% chromatogram FID Chromatogram fid->chromatogram aromagram Aromagram (Odor Events) olfactometry->aromagram correlation Correlate Peaks and Odors chromatogram->correlation aromagram->correlation

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A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility for Ethyl Sorbate Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Ethyl Sorbate

This compound, an ester formed from sorbic acid and ethanol, presents a unique analytical challenge across various industries. In winemaking, its formation from the preservative potassium sorbate can lead to an undesirable "geranium-like" off-aroma, making its accurate quantification critical for quality control.[1] Conversely, in other applications, it may be a component of a flavor or fragrance profile.[2] For drug development professionals, understanding the stability and potential degradation products of formulations containing sorbate preservatives is paramount.

Given these diverse needs, the ability to reliably and reproducibly measure this compound across different laboratories is essential for regulatory compliance, product quality assurance, and consistent research outcomes. An inter-laboratory study, often called a round-robin or proficiency test, is the gold standard for assessing the reproducibility of an analytical method.[3][4][5] This guide provides a comprehensive framework for understanding, designing, and evaluating such studies for this compound, synthesizing established analytical protocols with the statistical rigor required for method validation.

Foundational Concepts: Defining Measurement Accuracy with ISO 5725

Before delving into specific methods, it is crucial to establish a common vocabulary for discussing measurement performance. The International Organization for Standardization's ISO 5725 standard, "Accuracy (trueness and precision) of measurement methods and results," provides a definitive framework.[6][7][8]

  • Accuracy: The closeness of agreement between a test result and an accepted reference value. It is a combination of two components: trueness and precision.[9]

  • Trueness: The closeness of agreement between the average value from a large series of test results and an accepted reference value. It is typically expressed as 'bias'.[6][8]

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. Precision is solely influenced by the distribution of random errors and has no relation to the true value.[8][10]

ISO 5725 further subdivides precision into two critical measures for inter-laboratory assessment:[6]

  • Repeatability (Intra-laboratory precision): The variation in measurements taken by a single operator or instrument on the same item under the same conditions over a short period.

  • Reproducibility (Inter-laboratory precision): The variation arising when the same measurement process is used across different laboratories, operators, or instruments.[6] This is the ultimate measure of a method's robustness and transferability.

An effective inter-laboratory study aims to quantify these parameters, providing a clear picture of a method's performance in the real world.[11][12]

Analytical Methodologies for this compound Quantification

The choice of analytical technique is the most significant factor influencing the reproducibility of this compound measurements. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods for analyzing sorbates and related compounds.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it a preferred method.

Causality Behind Experimental Choices:

  • Injection Mode: A splitless injection is often chosen for trace-level analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity.

  • Column Selection: A Stabilwax-DA or similar polar capillary column is selected due to its affinity for esters and acids, providing good peak shape and resolution from matrix components.[14]

  • Oven Program: A temperature gradient is essential to first elute highly volatile compounds at a lower temperature and then ramp up to elute semi-volatile analytes like this compound in a reasonable time with sharp peaks.

  • Detection: Mass Spectrometry (MS) is superior to Flame Ionization Detection (FID) as it provides structural information, allowing for positive identification of this compound and differentiation from co-eluting compounds.[15] Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by focusing only on characteristic ions of the target analyte.[14]

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation (Liquid Matrix, e.g., Wine):

    • Pipette 5 mL of the sample into a 15 mL screw-cap vial.

    • Add an appropriate internal standard (e.g., d5-Benzoic acid) to correct for extraction and injection variability.

    • Add 2 mL of a suitable extraction solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean GC vial.

  • Instrumental Settings:

    • GC System: Agilent 7890B or equivalent.

    • Column: Stabilwax-DA, 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Start at 50°C (hold 2 min), ramp to 220°C at 10°C/min (hold 5 min).[14]

    • Injection Volume: 1 µL.

  • MS Settings (Single Quadrupole):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound (C8H12O2): m/z 97 (quantifier), m/z 67, m/z 140 (qualifiers).

  • Calibration & Quantification:

    • Prepare a series of calibration standards in a matrix blank.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Perform a linear regression to determine the concentration in unknown samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust alternative, particularly for samples with complex, non-volatile matrices. It is the standard method for analyzing the precursor, potassium sorbate.[13][16]

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is the workhorse for this type of analysis, separating compounds based on their hydrophobicity.

  • Mobile Phase: A buffered mobile phase (e.g., acetate or phosphate buffer) is critical. The pH is maintained slightly acidic (e.g., pH 4.0-5.0) to ensure that sorbic acid and any other potential organic acids are in their protonated, less polar form, leading to better retention and peak shape on the C18 column.[17] An organic modifier (acetonitrile or methanol) is used to control the elution strength.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. This compound has a strong UV absorbance around 254-264 nm due to its conjugated double bond system, allowing for sensitive detection.

Experimental Protocol: HPLC-DAD Analysis of this compound

  • Sample Preparation:

    • Weigh 10 grams of a solid/semi-solid sample or pipette 10 mL of a liquid sample into a 50 mL centrifuge tube.

    • Add 20 mL of 80% ethanol and homogenize/vortex.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[17]

  • Instrumental Settings:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 1.5% Acetic Acid + 1.5% Ammonium Acetate in DI water.[17]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 80% A / 20% B, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detector Settings (DAD):

    • Wavelength: Monitor at 260 nm.

    • Bandwidth: 4 nm.

    • Reference Wavelength: 360 nm.

  • Calibration & Quantification:

    • Prepare calibration standards in the mobile phase or a matrix blank.

    • Generate a calibration curve based on peak area versus concentration.

Comparative Performance of Analytical Methods

The choice between GC-MS and HPLC depends on the specific application, available instrumentation, and the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of compounds in a liquid mobile phase.
Selectivity Very High (based on retention time and mass spectrum).High (based on retention time and UV spectrum).
Sensitivity Excellent, especially in SIM mode (sub-ppb levels).Good (ppb to ppm levels).
Sample Throughput Moderate (run times can be 20-30 minutes).High (run times often < 15 minutes).
Matrix Effects Can be susceptible to non-volatile matrix components.Generally more robust for complex matrices.
Confirmation High confidence due to mass spectral library matching.[15]Lower confidence; peak confirmation may require a second method.
Cost & Complexity Higher initial and operational cost; more complex.Lower initial and operational cost; less complex.

Designing and Executing an Inter-Laboratory Study

A well-designed inter-laboratory study is essential to generate meaningful reproducibility data.[18] The process follows a structured workflow.

Caption: Workflow for a formal inter-laboratory study.

Key Considerations:

  • Sample Homogeneity and Stability: The organizing body must ensure every participating lab receives identical samples.[18] This involves preparing a large batch of material, testing it for homogeneity, and ensuring the analyte is stable under shipping and storage conditions.

  • Proficiency Testing (PT) Providers: Organizations like TestQual offer proficiency testing schemes for food preservatives, which can serve as a model or a direct source for such studies.[19][20] Participating in these schemes is a crucial part of a laboratory's quality assurance program.[21][22]

Statistical Evaluation of Inter-Laboratory Data

Once data is collected, statistical analysis is performed to determine the method's precision. The core outputs are the repeatability standard deviation (sr) and the reproducibility standard deviation (sR).[23]

Data Analysis Workflow:

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Sorbate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of the laboratory, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl sorbate, with a focus on personal protective equipment (PPE). My objective is to offer not just a set of instructions, but a framework of understanding, enabling you to work with confidence and safety. This content is rooted in established safety protocols and a deep understanding of the chemical's properties, designed to be your trusted resource.

Hazard Assessment: Understanding this compound

Before any container is opened, a thorough understanding of the substance's properties is critical. This compound (CAS 2396-84-1) is an ester with a pleasant, fruity aroma, but its benign scent belies its potential hazards.[1][2] A comprehensive risk assessment is the foundation of a safe experimental workflow.

Physicochemical Properties and Associated Risks:

PropertyValueImplication for Handling
Physical State Colorless to light yellow liquidPotential for splashes and spills.[1][3][4]
Flash Point 69 °C (156.2 °F) - Closed CupClassified as a combustible liquid.[5][6][7] Requires careful management of ignition sources.
Boiling Point 195-196 °C (at 760 mmHg)Relatively low volatility at room temperature, but vapor concentration can increase with heating.[8]
Vapor Pressure 0.418 mmHg at 25 °CVapors are heavier than air and can accumulate in poorly ventilated areas.[8][9]
Specific Gravity ~0.956 g/mL at 25 °CSlightly less dense than water.[2][3][7][9]
Solubility Slightly soluble in water; soluble in alcoholSpills will not readily mix with water, requiring specific cleanup procedures.[1][3][9][10][11]

Health Hazards:

While not classified as acutely toxic, direct contact with this compound can cause irritation. The primary routes of exposure and their effects are:

  • Skin Contact: Can cause skin inflammation, characterized by itching, scaling, or reddening.[8] Prolonged contact should be avoided.

  • Eye Contact: May result in redness, pain, or more severe eye damage.[8]

  • Inhalation: While vapor pressure is low, inhalation of fumes, especially when heated or aerosolized, may cause irritation to the respiratory system.[8]

This hazard profile dictates a multi-faceted approach to PPE, ensuring comprehensive protection against the identified risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the risk assessment. The following protocol is designed to provide a robust barrier against the hazards of this compound.

Skin and Body Protection: The First Line of Defense

The primary goal is to prevent any skin contact with liquid this compound.

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is mandatory.[12] Synthetic blends can melt and adhere to the skin in the event of a fire, exacerbating injuries.

  • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

  • Gloves: This is a critical component of your PPE. For esters like this compound, Butyl rubber gloves are highly recommended due to their excellent resistance to this chemical class.[13] Nitrile gloves may offer some protection for incidental contact but are generally not recommended for prolonged handling of esters.[13]

    • Selection Criteria: Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times and degradation ratings.[14] Select gloves that comply with ASTM F739 or EN 374 standards for chemical resistance.[10][14]

    • Glove Discipline: Inspect gloves for any signs of degradation or punctures before each use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them immediately after use or if contamination is suspected.[9] Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding from Splashes and Vapors

Given the potential for severe eye damage, robust eye and face protection is non-negotiable.

  • Safety Glasses: At a minimum, chemical splash-resistant safety glasses with side shields are required.[8]

  • Goggles: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, chemical splash goggles that form a seal around the eyes are necessary.

  • Face Shield: When there is a significant risk of splashes, a face shield should be worn in conjunction with safety glasses or goggles to protect the entire face.[8]

All eye and face protection must be compliant with OSHA 29 CFR 1910.133 or equivalent standards.[2][6][9][15]

Respiratory Protection: When is it Necessary?

Due to its low vapor pressure, respiratory protection is not typically required when handling this compound at room temperature in a well-ventilated area. However, certain conditions necessitate its use:

  • Inadequate Ventilation: If working in an area with poor ventilation where vapors could accumulate.

  • Heating or Aerosolizing: Any process that heats this compound above ambient temperature or creates an aerosol or mist will increase the concentration of airborne vapors.

  • Large Spills: In the event of a large spill, particularly in a confined space.

Respirator Selection Workflow:

A Start: Handling this compound B Is the area well-ventilated (e.g., fume hood)? A->B C Is the process at room temperature and not generating aerosols? B->C Yes E Use NIOSH-approved Air-Purifying Respirator (APR) with Organic Vapor (OV) cartridges B->E No D No Respiratory Protection Required C->D Yes C->E No F Consult EHS for potential need for Supplied-Air Respirator (SAR) in case of high concentrations or oxygen deficiency E->F For large spills or unknown concentrations

Caption: Decision workflow for selecting appropriate respiratory protection.

If a respirator is required, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is typically sufficient.[16][17] A respiratory protection program, including fit testing and training, is essential as per OSHA 29 CFR 1910.134.

Operational and Disposal Plans

Safe handling extends beyond PPE to include your actions before, during, and after the experimental procedure.

Prudent Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[12]

  • Ignition Sources: As a combustible liquid, keep it away from open flames, hot surfaces, and spark-producing equipment.[12][18][19][20]

  • Quantities: Only work with the minimum quantity of this compound necessary for the procedure.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[18] Flammable liquid storage cabinets are recommended.[7]

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Extinguish any open flames and turn off spark-producing equipment.

  • Ventilate: Increase ventilation to the area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in this guide, including respiratory protection if warranted.

  • Contain and Absorb: Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Collect and Dispose: Carefully collect the absorbed material into a sealable, properly labeled container for hazardous waste disposal.

Disposal Plan: A Step-by-Step Guide

Disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.[8]

Waste Management Workflow:

  • Waste Determination: Classify any unused this compound and materials contaminated with it (e.g., gloves, absorbent materials, empty containers) as hazardous waste.

  • Containerization:

    • Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • Ensure the container is in good condition and has a secure, tight-fitting lid.[21]

    • The original chemical container is often the best choice for waste collection.[21]

  • Labeling:

    • As soon as waste is added, label the container with a "Hazardous Waste" tag.[21]

    • Clearly identify the contents, including "this compound" and any other components of the waste stream.

    • Indicate the approximate percentages of each component.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.[22]

    • Keep the container closed except when adding waste.[16][21]

    • Ensure secondary containment is used for liquid waste containers.[16]

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

A Waste Generation (Unused this compound, Contaminated Materials) B Select Compatible, Labeled Hazardous Waste Container A->B C Collect Waste in Satellite Accumulation Area B->C D Keep Container Closed, Use Secondary Containment C->D E Arrange for Pickup by EHS or Licensed Contractor D->E

Caption: Step-by-step workflow for the compliant disposal of this compound waste.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[21]

By integrating these PPE protocols and operational plans into your daily laboratory workflow, you can handle this compound with the high standard of safety and professionalism that scientific research demands. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most current information.

References

  • MetaSci Inc. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

  • Novi AMS. (2020, November 30). Best Practices for the Safe Storage and Handling of Laboratory Combustible and Flammable Liquids. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Environmental Health & Safety. Retrieved from [Link]

  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.133 - Eye and face protection. Retrieved from [Link]

  • Compliance Training Partners. (n.d.). Eye and face protection. - 1910.133. Retrieved from [Link]

  • Environmental Health & Safety, University of Illinois. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • Compliance Training Online. (n.d.). A Workplace Guide to OSHA Eye Protection. Retrieved from [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • amsafe ppe. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2025). Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Respiratory Protection - Respirator Selection. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.